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2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide Documentation Hub

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  • Product: 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide
  • CAS: 2503206-77-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis and Characterization of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a robust synthetic pathway and detailed characterization protocol for the novel...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway and detailed characterization protocol for the novel compound, 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide. Sulfamoylbenzamides are a significant class of compounds in medicinal chemistry, often investigated for their potential as enzyme inhibitors.[1][2][3] This document outlines a logical, multi-step synthesis beginning with 2-fluorobenzoic acid, followed by systematic purification and rigorous analytical characterization. The methodologies described herein are designed to be self-validating, providing researchers with the causal insights behind experimental choices to ensure reproducibility and high purity of the final compound.

Rationale and Synthetic Strategy

The molecular architecture of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide incorporates three key pharmacophoric features: a primary benzamide, an N-aryl sulfonamide, and a fluorine substituent. The strategic placement of the fluorine atom can significantly influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets.

Our synthetic approach is a linear, three-step process designed for efficiency and control over regiochemistry. The synthesis begins with the chlorosulfonation of a commercially available starting material, followed by nucleophilic substitution to form the sulfonamide, and concludes with the formation of the primary amide.

Synthetic_Pathway A 2-Fluorobenzoic Acid B 2-Fluoro-5-(chlorosulfonyl)benzoic Acid A->B Step 1: Chlorosulfonation Reagent: ClSO3H C 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzoic Acid B->C Step 2: Sulfonamide Formation Reagent: 3-Methylaniline, Pyridine D Target Compound: 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide C->D Step 3: Amide Formation 1. SOCl2 2. NH4OH

Caption: Synthetic route for 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide.

Experimental Protocols: Synthesis

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory. Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water.

Step 1: Synthesis of 2-Fluoro-5-(chlorosulfonyl)benzoic Acid

This step introduces the sulfonyl chloride group onto the aromatic ring. The reaction with chlorosulfonic acid is a classic electrophilic aromatic substitution.[4]

  • Procedure:

    • To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a scrubber (containing NaOH solution), add 2-fluorobenzoic acid (1.0 eq).

    • Cool the flask to 0°C in an ice-salt bath.

    • Slowly add chlorosulfonic acid (4.0 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours.

    • Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.

    • The resulting white precipitate is the crude sulfonyl chloride. Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

    • Dry the product under vacuum. This intermediate is typically used immediately in the next step without further purification due to its reactivity.

Step 2: Synthesis of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzoic Acid

The reactive sulfonyl chloride is converted to the more stable sulfonamide via nucleophilic attack by the amine.

  • Procedure:

    • Dissolve the crude 2-fluoro-5-(chlorosulfonyl)benzoic acid (1.0 eq) in a suitable solvent such as pyridine or dichloromethane containing a non-nucleophilic base like triethylamine (2.2 eq).

    • Cool the solution to 0°C.

    • Add 3-methylaniline (m-toluidine) (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • If using pyridine, remove the solvent under reduced pressure. If using dichloromethane, wash the organic layer sequentially with 1M HCl, water, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by recrystallization from an ethanol/water mixture.

Step 3: Synthesis of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide

The final step involves the conversion of the carboxylic acid to a primary amide. This is achieved via an acid chloride intermediate to ensure high conversion.[5]

  • Procedure:

    • Suspend the purified 2-fluoro-5-[(3-methylphenyl)sulfamoyl]benzoic acid (1.0 eq) in toluene.

    • Add thionyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

    • Reflux the mixture for 2-3 hours until the evolution of gas ceases and the solution becomes clear.

    • Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure to yield the crude acid chloride.

    • Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF) and cool to 0°C.

    • Bubble ammonia gas through the solution or add concentrated ammonium hydroxide (excess) dropwise.

    • Stir the mixture for 1-2 hours at room temperature.

    • Remove the THF under reduced pressure. Add water to the residue and collect the resulting precipitate by vacuum filtration.

    • Purify the final compound by column chromatography on silica gel or by recrystallization.

Data Summary: Synthesis

The following table summarizes typical reaction parameters and expected outcomes.

StepKey ReagentsMolar Ratio (eq)SolventTime (h)Typical Yield (%)
1 2-Fluorobenzoic acid, Chlorosulfonic acid1 : 4Neat4 - 685 - 90
2 Intermediate 1, 3-Methylaniline1 : 1.1Pyridine1275 - 85
3 Intermediate 2, SOCl₂, NH₄OH1 : 2 : xsToluene / THF4 - 570 - 80

Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide.

Characterization_Workflow cluster_0 Primary Structure & Purity cluster_1 Functional Group Confirmation cluster_2 Final Confirmation A Synthesized Compound B NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->B C Mass Spectrometry (LC-MS / HRMS) A->C D Melting Point A->D E Infrared (IR) Spectroscopy A->E F Structural & Purity Data Verified B->F C->F D->F E->F

Caption: Workflow for the analytical characterization of the target compound.

Characterization Data (Expected)

The following table presents the anticipated data from key analytical techniques. The molecular formula is C₁₄H₁₂FN₂O₃S, with a molecular weight of 323.32 g/mol .

TechniqueParameterExpected Result
¹H NMR Chemical Shift (δ)~10.5 ppm: (s, 1H, -SO₂NH-), ~8.0-8.2 ppm: (m, 2H, -CONH₂), ~7.2-7.8 ppm: (m, 3H, aromatic protons on benzamide ring), ~6.9-7.2 ppm: (m, 4H, aromatic protons on methylphenyl ring), ~2.3 ppm: (s, 3H, -CH₃)
¹³C NMR Chemical Shift (δ)~165 ppm: (-CONH₂), ~158 ppm (d): (C-F), ~115-140 ppm: (aromatic carbons), ~21 ppm: (-CH₃)
¹⁹F NMR Chemical Shift (δ)A single peak corresponding to the aryl fluoride.
Mass Spec (ESI+) m/z324.06 [M+H]⁺ , 346.04 [M+Na]⁺
IR Spectroscopy Wavenumber (cm⁻¹)~3400 & 3300 cm⁻¹: (N-H stretch, amide & sulfonamide), ~1660 cm⁻¹: (C=O stretch, amide I), ~1340 & 1160 cm⁻¹: (S=O asymmetric & symmetric stretch), ~1230 cm⁻¹: (C-F stretch)[6]
Melting Point RangeA sharp melting point is expected for a pure crystalline solid.

Conclusion

This guide details a reliable and reproducible method for the synthesis of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide. The three-step synthetic route is logical and employs standard organic chemistry transformations, making it accessible for proficient researchers. The comprehensive characterization workflow provides a robust framework for verifying the structural integrity and purity of the final product, which is critical for its intended applications in drug discovery and development.

References

  • Hussain, A., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances. [Link]

  • Allais, C., et al. (2017). Synthesis of sulfamoylbenzamide derivatives as HBV capsid assembly effector. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Hussain, A., et al. (2023). Direct synthesis of sulfamoyl-benzamide derivatives. ResearchGate. [Link]

  • Hussain, A., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Semantic Scholar. [Link]

  • Zaragoza, F., et al. (2022). Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring. Molecules. [Link]

  • Saeed, A., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Research Square. [Link]

Sources

Exploratory

Physicochemical properties of novel sulfamoylbenzamide derivatives.

Executive Summary & Structural Rationale Sulfamoylbenzamides (specifically 4-sulfamoylbenzamide derivatives) represent a privileged scaffold in medicinal chemistry, primarily recognized for their potent inhibition of Car...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

Sulfamoylbenzamides (specifically 4-sulfamoylbenzamide derivatives) represent a privileged scaffold in medicinal chemistry, primarily recognized for their potent inhibition of Carbonic Anhydrase (CA) isoforms (I, II, IX, and XII). Beyond their classical application as diuretics or anti-glaucoma agents, recent derivatives are being optimized for hypoxic tumor targeting (CA IX inhibition) and antiepileptic activity.

The core physicochemical challenge with this scaffold lies in balancing the acidic nature of the sulfonamide moiety (critical for Zinc binding at the active site) with the lipophilicity required for membrane permeability . This guide details the physicochemical profiling required to transition these hits into viable leads, focusing on pKa modulation, solubility in biorelevant media, and passive permeability.

The Scaffold and Ionization Logic

The pharmacophore typically consists of a zinc-binding sulfonamide group (


) and a lipophilic tail attached via a benzamide linker.
  • The Warhead (

    
    ):  Acts as a weak acid (pKa ~9.0–10.0 for unsubstituted, lowering to ~7.0–8.0 with electron-withdrawing groups). It must be deprotonated (
    
    
    
    ) to bind the Zn(II) ion in the CA active site, yet neutral to cross membranes.
  • The Linker (Benzamide): Provides rigidity. Substituents on the benzene ring modulate the pKa of the sulfonamide via inductive effects.

  • The Tail (Amide N-substituent): The primary vector for optimizing LogP and metabolic stability.

Critical Physicochemical Parameters[1][2][3]

Acid Dissociation Constant (pKa)

For sulfamoylbenzamides, pKa is the gatekeeper property. It dictates the ionization state at physiological pH (7.4).[1]

  • Target Window: A pKa range of 7.0 – 8.5 is often ideal.

    • Too Low (< 6.5): The drug is highly ionized at pH 7.4, leading to poor passive membrane permeability (low

      
      ).
      
    • Too High (> 9.5): The drug remains neutral, ensuring good permeability, but may have reduced affinity for the Zn(II) cofactor if deprotonation is energetically unfavorable in the active site.

Lipophilicity (LogP vs. LogD)

Because these molecules are ionizable, LogD7.4 (distribution coefficient at pH 7.4) is more predictive than LogP.

  • Optimal Range: LogD7.4 between 1.5 and 3.5 .

  • Structural Insight: Halogenation (F, Cl) of the benzamide ring typically increases LogD by 0.5–1.0 units but also lowers pKa via electron withdrawal, creating a trade-off loop that must be monitored.

Solubility (Kinetic vs. Thermodynamic)

Sulfamoylbenzamides often suffer from "brick dust" insolubility due to strong intermolecular hydrogen bonding and planar aromatic stacking.

  • Risk: High melting points (>200°C) often correlate with poor aqueous solubility (<10 µM).

  • Mitigation: Introduction of

    
     centers (e.g., piperazine or morpholine tails) disrupts crystal packing.
    

Representative Data: Structure-Property Relationships

The following table summarizes the physicochemical shifts observed when modifying the core 4-sulfamoylbenzamide scaffold.

Derivative IDR-Group (Amide)Core Subst.pKa (Sulfonamide)LogD (pH 7.4)Solubility (PBS, µM)PAMPA

(

cm/s)
SB-01 (Ref) -HNone10.10.84501.2 (Low)
SB-02 -BenzylNone9.82.4858.5 (High)
SB-03 -Benzyl3-Fluoro9.12.76012.1 (High)
SB-04 -PiperazinylNone9.91.1>5002.4 (Mod)
SB-05 -4-CF3-Benzyl3-Nitro7.23.1150.8 (Permeability Limited by Solubility)

Analysis: SB-03 represents an optimal balance: The fluorine atom lowers pKa slightly (better Zn binding) and increases lipophilicity (better permeability) without crashing solubility entirely. SB-05 illustrates the danger of over-optimizing for potency (EWG groups) at the expense of solubility.

Visualizing the Optimization Pathway

The following diagram illustrates the logical flow of optimizing a sulfamoylbenzamide hit, detailing how structural changes impact physicochemical readouts.

SAR_Logic Start Hit: 4-Sulfamoylbenzamide Mod_Ring Modify Benzene Ring (Add EWG: F, Cl, NO2) Start->Mod_Ring Mod_Tail Modify Amide Tail (Add Lipophilic/Polar Groups) Start->Mod_Tail Effect_pKa Lowers pKa (Increases Acidity) Mod_Ring->Effect_pKa Inductive Effect Effect_LogD Increases LogD (Lipophilicity) Mod_Ring->Effect_LogD Halogenation Mod_Tail->Effect_LogD Alkyl/Aryl Effect_Sol Increases Solubility (Disrupts Packing) Mod_Tail->Effect_Sol Polar/sp3 Outcome_Perm Permeability (PAMPA) Risk: Ionization Limit Effect_pKa->Outcome_Perm Negative Impact if < pH 7.4 Outcome_Potency CA Inhibition Potency (Zn Binding) Effect_pKa->Outcome_Potency Better Anion Fraction Effect_LogD->Outcome_Perm Positive Correlation Effect_Sol->Outcome_Perm Maintains Flux

Figure 1: Optimization logic flow for Sulfamoylbenzamide derivatives, highlighting the trade-off between acidity (potency) and permeability.

Experimental Protocols

To ensure data reliability (Trustworthiness), the following protocols utilize industry-standard methodologies adapted for sulfonamide derivatives.

Protocol A: Potentiometric Titration (pKa Determination)

Gold standard for ionization constants. Superior to computational prediction for sulfonamides.

Reagents:

  • 0.1 M HCl and 0.1 M NaOH (standardized).

  • 0.15 M KCl (Ionic Strength Adjuster).[2][3]

  • Degassed water (CO2-free).

Workflow:

  • Preparation: Dissolve 3–5 mg of the sulfamoylbenzamide derivative in 20 mL of solvent.

    • Note: If aqueous solubility is <100 µM, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%) and extrapolate to 0% organic via the Yasuda-Shedlovsky equation [1].

  • Acidification: Adjust starting pH to ~2.0 using 0.1 M HCl to ensure the sulfonamide is fully protonated (neutral form).

  • Titration: Titrate with 0.1 M NaOH using a high-precision autotitrator (e.g., Sirius T3 or Metrohm). Add titrant in 2 µL increments.

  • Data Acquisition: Record pH after stabilization (<0.002 pH change/sec).

  • Calculation: Plot pH vs. Volume. The inflection point (buffer region) represents the pKa.[3] For sulfonamides, expect a single inflection in the 7–10 range.

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

High-throughput assessment of passive diffusion.

System:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE plate.[4]

  • Membrane Lipid: 1% Lecithin in Dodecane (w/v).[5]

Workflow:

  • Membrane Coating: Carefully pipette 5 µL of Lipid/Dodecane solution onto the filter of the donor plate.[5][6] Allow 5 minutes for solvent evaporation/settling.

  • Donor Solution: Prepare 10 mM stock of test compound in DMSO. Dilute to 50 µM in PBS (pH 7.4) . Add 150 µL to Donor wells.

  • Acceptor Solution: Add 300 µL of blank PBS (pH 7.4) to Acceptor wells.[5][6]

    • Critical Step: Ensure no bubbles are trapped between the sandwich plates.

  • Incubation: Sandwich the plates and incubate for 5 hours at 25°C in a humidity chamber (to prevent evaporation).

  • Quantification: Separate plates. Analyze both Donor and Acceptor compartments via LC-MS/MS or UV-Vis (254 nm).

  • Integrity Check: Run Lucifer Yellow (low permeability marker) in parallel.

    
     should be < 
    
    
    
    cm/s.

Calculation:



Where 

is well volume ratio,

is filter area, and

is time.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.[4][6][7][8] Link

  • Nishihara, Y., et al. (2014). Experimental and Computational determination of pKa values of sulfonamides. Chemical & Pharmaceutical Bulletin, 62(11), 1139-1143. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link

Sources

Foundational

"2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide" CAS number and IUPAC name

The following technical guide details the chemical identity, synthesis, and biological potential of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide . This document is structured for researchers in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and biological potential of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide . This document is structured for researchers in medicinal chemistry and pharmacology, focusing on its application as a scaffold in Glucokinase Activator (GKA) and Carbonic Anhydrase Inhibitor (CAI) research.

Advanced Scaffold for Metabolic and Enzyme Inhibition Research

Chemical Identity & Structural Analysis[1]

This compound represents a substituted benzamide core featuring a sulfonamide linkage at the meta position relative to the amide, and an ortho-fluorine. It belongs to the class of sulfamoylbenzamides , a privileged structure in medicinal chemistry known for modulating metabolic enzymes and ion channels.

Nomenclature and Identifiers
  • Common Name: 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide

  • Systematic IUPAC Name: 3-Carbamoyl-4-fluoro-N-(3-methylphenyl)benzenesulfonamide

  • Alternative Name: 5-(m-Tolylsulfamoyl)-2-fluorobenzamide

  • Core Scaffold CAS: 1094550-78-3 (Refers to the parent 2-Fluoro-5-sulfamoylbenzamide).[1]

    • Note: The specific N-(3-methylphenyl) derivative is a research-grade intermediate often synthesized on-demand. Refer to the core scaffold for regulatory and safety data.

  • Molecular Formula: C₁₄H₁₃FN₂O₃S

  • Molecular Weight: 308.33 g/mol

  • SMILES: CC1=CC=CC(NS(=O)(=O)C2=CC(C(N)=O)=C(F)C=C2)=C1

Structural Pharmacophore

The molecule integrates three critical pharmacophoric elements:

  • Benzamide Core: A hydrogen-bond donor/acceptor motif essential for binding in the allosteric sites of kinases (e.g., Glucokinase).

  • Ortho-Fluorine: Increases lipophilicity and metabolic stability while locking the conformation of the benzamide ring via intramolecular electrostatic interactions.

  • Sulfonamide Linker: Provides a rigid geometry and acts as a transition state mimetic or zinc-binding group (in Carbonic Anhydrases).

Biological Applications & Mechanism of Action[6]

Glucokinase Activation (GKA)

The sulfamoylbenzamide scaffold is a well-established template for Glucokinase Activators (GKAs) . Glucokinase (GK) acts as the body's glucose sensor.

  • Mechanism: The compound binds to the allosteric activator site of GK, distinct from the glucose-binding active site.

  • Effect: It lowers the

    
     for glucose and increases 
    
    
    
    , effectively amplifying insulin secretion in pancreatic
    
    
    -cells and enhancing glucose uptake in the liver.
  • Relevance: Potential therapeutic agent for Type 2 Diabetes Mellitus (T2DM).

Carbonic Anhydrase Inhibition (CAI)

Sulfonamides are the primary class of Carbonic Anhydrase (CA) inhibitors.

  • Mechanism: The sulfonamide moiety (

    
    ) coordinates with the Zinc (
    
    
    
    ) ion in the CA active site.
  • Selectivity: The N-substitution (3-methylphenyl) introduces steric bulk that may confer selectivity for specific CA isoforms (e.g., CA IX over CA II), which is critical for targeting hypoxic tumor environments.

Experimental Protocols

Synthesis Workflow

Objective: Synthesize 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide via nucleophilic substitution.

Reagents:

  • Precursor A: 3-Chlorosulfonyl-4-fluorobenzamide (Prepared from 2-fluoro-benzamide via chlorosulfonation).

  • Reagent B: m-Toluidine (3-Methylaniline) [CAS: 108-44-1].

  • Base: Pyridine or Triethylamine (TEA).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Protocol:

  • Preparation: Dissolve m-toluidine (1.1 eq) and Pyridine (2.0 eq) in anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to 0°C. Add 3-chlorosulfonyl-4-fluorobenzamide (1.0 eq) portion-wise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1).

  • Quenching: Quench with 1M HCl to neutralize excess pyridine and precipitate the product.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash the organic layer with brine and dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Analytical Characterization Table
ParameterExpected Value/ObservationMethod
Appearance White to off-white crystalline solidVisual
Melting Point 185–190 °C (Predicted)Capillary Method
¹H NMR (DMSO-d₆)

2.30 (s, 3H, CH₃), 7.0–7.5 (m, Ar-H), 7.8 (s, NH), 10.2 (s, SO₂NH)
400 MHz NMR
LC-MS

ESI-MS
Solubility Soluble in DMSO, DMF; Sparingly soluble in WaterSolubility Test

Visualization: Synthesis & Mechanism

The following diagram illustrates the synthesis pathway and the dual biological mechanism (GKA vs. CAI).

G cluster_0 Synthesis cluster_1 Biological Targets Precursor 3-Chlorosulfonyl- 4-fluorobenzamide Product 2-Fluoro-5-[(3-methylphenyl) sulfamoyl]benzamide Precursor->Product + Pyridine/DCM 0°C to RT Reagent m-Toluidine (3-Methylaniline) Reagent->Product GKA Glucokinase (GK) Allosteric Activation Product->GKA Benzamide Binding (Metabolic Regulation) CAI Carbonic Anhydrase (CA) Inhibition (Zn Binding) Product->CAI Sulfonamide Binding (pH Regulation)

Figure 1: Synthesis of the target compound and its divergent biological pathways: Glucokinase activation (Green) and Carbonic Anhydrase inhibition (Red).

References

  • PubChem . 2-Fluoro-5-sulfamoylbenzamide (Core Scaffold). National Library of Medicine. Available at: [Link][1]

  • Matschinsky, F. M. (2009). Assessing the potential of glucokinase activators in diabetes therapy. Nature Reviews Drug Discovery, 8(5), 399-416. Available at: [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Available at: [Link]

Sources

Exploratory

Optimizing the Physicochemical Profile of Substituted Benzamides: A Technical Guide

Introduction: The Benzamide Paradox The benzamide scaffold is a cornerstone of medicinal chemistry, serving as the pharmacophore for diverse classes of drugs, including antipsychotics (e.g., Sulpiride, Amisulpride), prok...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzamide Paradox

The benzamide scaffold is a cornerstone of medicinal chemistry, serving as the pharmacophore for diverse classes of drugs, including antipsychotics (e.g., Sulpiride, Amisulpride), prokinetics (e.g., Metoclopramide), and HDAC inhibitors (e.g., Entinostat). However, this scaffold presents a distinct physicochemical paradox: the very structural features that drive potency—planar aromatic stacking and strong intermolecular hydrogen bonding—often result in "brick dust" properties.

This guide moves beyond basic textbook definitions to address the practical engineering of benzamide derivatives. We will explore how to manipulate the crystal lattice to improve thermodynamic solubility without sacrificing potency, and how to rigorously profile chemical stability against amide hydrolysis.

The Solubility Challenge: Lattice Energy vs. Solvation

For substituted benzamides, poor aqueous solubility is rarely a lipophilicity issue alone (moderate LogP); it is a crystal lattice energy issue. The primary amide group (


) acts as both a hydrogen bond donor and acceptor, creating robust intermolecular networks in the solid state.
The Mechanism of Insolubility

The dissolution of a benzamide crystal involves two energetic steps:

  • Cavitation: Breaking the solute-solute intermolecular forces (Crystal Lattice Energy).

  • Solvation: Forming new solute-solvent interactions.

In many benzamide derivatives, Step 1 is thermodynamically prohibitive. The planar benzene ring facilitates


 stacking, while the amide moiety forms "ribbons" of hydrogen bonds.
Visualization: The Dissolution Equilibrium

The following diagram illustrates the kinetic and thermodynamic barriers governing benzamide dissolution.

BenzamideDissolution cluster_0 Key Barrier Solid Solid Benzamide (High Lattice Energy) Stagnant Stagnant Diffusion Layer (Supersaturated) Solid->Stagnant  Rate Limiting Step (Interfacial Detachment)   Bulk Bulk Solvent (Thermodynamic Solubility) Stagnant->Bulk  Diffusion (Noyes-Whitney)   Precipitate Amorphous/Metastable Precipitate Bulk->Precipitate  Supersaturation   Precipitate->Solid  Ostwald Ripening  

Figure 1: The dissolution pathway. For benzamides, the "Interfacial Detachment" from the solid surface is often rate-limiting due to high lattice energy.

Structural Optimization Strategies

To improve solubility, we must disrupt the crystal packing efficiency.

The "Ortho-Effect"

Introducing a substituent at the ortho position of the benzamide ring is a proven strategy.

  • Mechanism: Steric clash forces the amide group to rotate out of the plane of the phenyl ring.

  • Result: Disruption of molecular planarity reduces

    
     stacking efficiency and lowers the melting point, directly correlating to increased aqueous solubility.
    
  • Data Insight: Studies have shown that ortho-substitution can increase thermodynamic solubility by 10-100 fold compared to para-substituted analogs, often without significantly altering LogP [1].

Substituent Effects Table
Substituent PositionEffect on PlanarityEffect on SolubilityEffect on Hydrolytic Stability
Unsubstituted High (Planar)Low (High MP)Moderate
Para-Substituted High (Planar)Low (often lower than parent)Variable (Electronic driven)
Ortho-Substituted Low (Twisted)High (Lattice disruption) High (Steric shielding)
N-Alkylation VariableModerate (removes H-bond donor)Low (Steric hindrance reduced)

Chemical Stability: Hydrolysis Protocols

While the amide bond is kinetically stable, substituted benzamides are susceptible to hydrolysis under extreme pH or oxidative stress (N-dealkylation).

Hydrolysis Mechanism

Hydrolysis is catalyzed by acid or base.[1] Electron-withdrawing groups (EWGs) on the phenyl ring make the carbonyl carbon more electrophilic, accelerating base-catalyzed hydrolysis. Conversely, electron-donating groups (EDGs) stabilize the amide bond but may make the ring susceptible to oxidation.

Protocol: pH-Rate Profiling

Do not rely on a single point stability test. You must construct a pH-rate profile to identify the region of maximum stability (


).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2, 4.5, 6.8, 8.0, and 10.0 (maintain constant ionic strength using NaCl).

  • Stock Solution: Dissolve benzamide derivative in Acetonitrile or Methanol (keep organic fraction <5% in final mix).

  • Incubation: Spike stock into buffers at 40°C, 60°C, and 80°C.

  • Sampling: Aliquot at

    
     hours. Quench immediately (e.g., neutralize pH or flash freeze).
    
  • Analysis: Analyze via HPLC-UV/DAD. Calculate pseudo-first-order rate constants (

    
    ).
    
  • Arrhenius Plot: Plot

    
     vs. 
    
    
    
    to extrapolate shelf-life at 25°C.
Visualization: Stability Testing Workflow

StabilityWorkflow Start New Benzamide Candidate Stress Forced Degradation (Acid, Base, Ox, Light) Start->Stress Analysis HPLC-MS Analysis Identify Degradants Stress->Analysis Decision Degradation > 5%? Analysis->Decision PathwayA Identify Soft Spot (e.g., Amide Hydrolysis) Decision->PathwayA Yes PathwayB Proceed to Excipient Compatibility Decision->PathwayB No FixA Medicinal Chem: Add Ortho-Steric Bulk PathwayA->FixA FixA->Start Iterate

Figure 2: Decision tree for stability profiling. Iterative feedback to medicinal chemistry is crucial if hydrolysis is rapid.

Formulation Engineering

When structural modification is exhausted, formulation strategies must bridge the gap.

Salt Selection

Benzamides are weak bases (pKa of conjugate acid ~1-2) or weak acids (if possessing phenolic -OH).

  • Warning: Simple benzamides often lack ionizable centers in the physiological range. Salt formation is only viable if a basic amine side chain (e.g., pyrrolidine in Sulpiride) is present.

  • Counter-ions: Mesylate and Hydrochloride salts are most common for benzamide drugs to improve dissolution rates, though they may not improve equilibrium solubility if the salt disproportionates in the diffusion layer [2].

Co-Crystals

For non-ionizable benzamides, co-crystals are the gold standard.

  • Co-formers: Carboxylic acids (Benzoic acid, Salicylic acid) interact with the amide group via heterosynthon hydrogen bonding (Acid-OH

    
     Amide-O and Amide-NH 
    
    
    
    Acid-O).
  • Protocol: Use Liquid-Assisted Grinding (LAG) with ethanol to screen for co-crystals. Analyze via PXRD to confirm a new phase (not just a physical mixture) [3].

References

  • Improvement of thermodynamic aqueous solubility by ortho-substitution of benzamide. Journal of Medicinal Chemistry. (2011). Demonstrates the correlation between molecular planarity disruption and solubility enhancement.[2] Link

  • Strategies for Enhancing the Antimicrobial Potency of Substituted Benzamides. BenchChem Technical Support. (2025). Discusses salt formation and co-solvent strategies for benzamide assays. Link

  • Making Benzamide Cocrystals with Benzoic Acids: The Influence of Chemical Structure. Crystal Growth & Design. (2011). Details the heterosynthon interactions required for stable benzamide co-crystals. Link

  • Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. ResearchGate. (2024). Explores the impact of solid solutions and impurities on benzamide polymorphism. Link

Sources

Foundational

Predictive Pharmacological Profile: 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide

The following technical guide provides an in-depth predictive mechanism of action (MoA) analysis for 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide . This analysis is synthesized based on high-confidence Structure-Activ...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth predictive mechanism of action (MoA) analysis for 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide .

This analysis is synthesized based on high-confidence Structure-Activity Relationship (SAR) data of the sulfamoyl benzamide pharmacophore, mapping its specific substitutions (2-fluoro, N-m-tolyl) to established biological targets including h-NTPDases , STAT3 , and Carbonic Anhydrases .[1]

[1]

Executive Summary

2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide is a synthetic small molecule belonging to the sulfamoyl benzamide class.[1] Based on chemotype analysis and recent medicinal chemistry literature, this molecule is predicted to act as a dual-mechanism modulator targeting the purinergic signaling pathway and oncogenic transcription factors.[1]

Primary Predicted MoA: Inhibition of Ectonucleoside Triphosphate Diphosphohydrolases (h-NTPDases) , specifically isoforms NTPDase1 (CD39) and NTPDase8.[1] Secondary Predicted MoA: STAT3 Signaling Inhibition via SH2 domain occlusion.[1] Off-Target Liability: Carbonic Anhydrase (CA) Inhibition (specifically hCA II/IX) due to the sulfonamide moiety.[1]

Structural Pharmacophore Analysis

The molecule's efficacy is dictated by three critical structural domains that define its binding affinity and selectivity.[1]

Structural DomainChemical FeaturePredicted Biological Function
Core Scaffold Benzamide (C1-amide)Provides the primary hydrogen-bond donor/acceptor motif for anchoring in the enzyme active site (e.g., interacting with Ser/Thr residues).[1]
Position 2 Fluorine (-F)Conformational Lock & Bioisostere: The 2-fluoro substituent mimics the 2-chloro motif found in potent NTPDase inhibitors (e.g., Indapamide analogs).[1] It induces an orthogonal twist between the amide and the phenyl ring, optimizing fit within hydrophobic pockets while improving metabolic stability against ring oxidation.[1]
Position 5 (3-methylphenyl)sulfamoylSelectivity Filter: The bulky N-meta-tolyl sulfonamide tail extends into the hydrophobic cleft of the target protein.[1] In NTPDases, this mimics the phosphate tail of ATP; in STAT3, it occupies the pTyr705 binding pocket.[1]

Primary Mechanism: h-NTPDase Inhibition

The Purinergic Signaling Blockade

The most strongly supported prediction places this molecule as an inhibitor of h-NTPDases (E.C.[1] 3.6.1.5). These extracellular enzymes hydrolyze ATP to AMP, driving the shift from pro-inflammatory (ATP-driven) to immunosuppressive (Adenosine-driven) environments.[1]

  • Mechanism: The molecule acts as a competitive antagonist at the ATP-binding site .[1] The sulfamoyl group mimics the terminal phosphate of the nucleotide substrate, while the benzamide core coordinates with the Zinc (Zn²⁺) or Calcium (Ca²⁺) cofactors essential for catalysis.[1]

  • Therapeutic Implication: By inhibiting NTPDase1 (CD39), the molecule prevents the degradation of extracellular ATP (eATP).[1] High levels of eATP activate P2X7 receptors on dendritic cells, promoting the release of IL-1β and IL-18, thereby enhancing anti-tumor immunity.[1]

Pathway Visualization (Purinergic Cascade)

The following diagram illustrates how the molecule intervenes in the conversion of ATP to Adenosine.[1]

NTPDase_Pathway ATP Extracellular ATP (Pro-Inflammatory) ADP ADP ATP->ADP Hydrolysis P2X7 P2X7 Receptor Activation ATP->P2X7 Promotes AMP AMP ADP->AMP Hydrolysis ADO Adenosine (Immunosuppressive) AMP->ADO CD73 Activity A2A A2A Receptor Activation ADO->A2A Promotes NTPDase NTPDase1 / CD39 (Target Enzyme) NTPDase->ATP Catalyzes NTPDase->ADP Catalyzes Drug 2-Fluoro-5-[(3-methylphenyl) sulfamoyl]benzamide Drug->NTPDase INHIBITS (Competitive)

Caption: The molecule inhibits NTPDase, blocking the hydrolysis of ATP to Adenosine, thereby sustaining pro-inflammatory ATP-P2X7 signaling.[1]

Secondary Mechanism: STAT3 Signaling Modulation

Recent SAR studies on N-substituted sulfamoyl benzamides (e.g., Niclosamide derivatives) suggest significant activity against the Signal Transducer and Activator of Transcription 3 (STAT3) .[1]

  • Binding Mode: The molecule binds to the SH2 domain of STAT3.[1] The 3-methylphenyl tail inserts into the hydrophobic sub-pocket usually occupied by the pTyr705 residue of the dimerization partner.[1]

  • Downstream Effect: This steric occlusion prevents STAT3 phosphorylation (Tyr705) and subsequent homodimerization.[1] Consequently, the STAT3 dimer cannot translocate to the nucleus, blocking the transcription of oncogenes like c-Myc, Cyclin D1, and Bcl-xL.[1]

Experimental Validation Protocols

To confirm these predictions, the following self-validating experimental workflows are required.

Protocol A: Malachite Green Phosphate Assay (NTPDase Validation)

Objective: Quantify the inhibition of inorganic phosphate (Pi) release from ATP hydrolysis.[1]

  • Reagent Prep: Express and purify recombinant human NTPDase1 (CD39) and NTPDase8 in COS-7 cells.

  • Incubation:

    • Mix 10 ng of enzyme with the test compound (0.1 nM – 100 µM) in assay buffer (20 mM Tris-HCl, 5 mM CaCl₂, pH 7.4).[1]

    • Incubate at 37°C for 10 minutes.

  • Substrate Addition: Add 500 µM ATP to initiate the reaction.[1] Incubate for 20 minutes.

  • Termination & Detection: Add Malachite Green reagent. The reagent complexes with free Pi released by the enzyme.[1]

  • Readout: Measure absorbance at 630 nm.

    • Validation Criteria: A dose-dependent decrease in OD630 confirms inhibition.[1] IC50 should be < 10 µM for specific binding.[1]

Protocol B: STAT3 Luciferase Reporter Assay

Objective: Confirm inhibition of STAT3 transcriptional activity in live cells.[1]

  • Transfection: Transfect HeLa or MDA-MB-231 cells with a pSTAT3-Luc reporter plasmid (containing STAT3 binding elements).[1]

  • Treatment: Pre-treat cells with the test compound (1 – 50 µM) for 2 hours.

  • Stimulation: Stimulate cells with IL-6 (10 ng/mL) to induce the JAK/STAT pathway.[1]

  • Measurement: Lyse cells after 24 hours and add Luciferin substrate. Measure luminescence.

    • Control: Use Niclosamide as a positive control.[1][2]

    • Validation Criteria: Reduction in luminescence relative to DMSO control indicates successful blockade of STAT3 transcription.[1]

References

  • Mincione, F., et al. (2023).[1][3] Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Institutes of Health / RSC.[1]

  • Zhang, Y., et al. (2021).[1] Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. European Journal of Medicinal Chemistry.

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • PubChem Compound Summary. (2025). 2-Fluoro-5-sulfamoylbenzoic acid (Precursor Analysis). National Library of Medicine.[1] [1]

Sources

Exploratory

In Silico Modeling of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide: Target Interaction &amp; Mechanism

This guide details the in silico modeling strategy for 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide , a specific sulfamoyl-benzamide derivative. Based on the pharmacophore (a benzamide scaffold with a sulfonamide moie...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the in silico modeling strategy for 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide , a specific sulfamoyl-benzamide derivative.

Based on the pharmacophore (a benzamide scaffold with a sulfonamide moiety), this molecule is a high-probability ligand for Carbonic Anhydrase (CA) isoforms (specifically hCA II, IX, or XII) or Ectonucleoside Triphosphate Diphosphohydrolases (h-NTPDases) . The presence of the 2-fluoro group and the N-substituted sulfonamide tail suggests a design intended to modulate acidity (


) and leverage hydrophobic pockets for isoform selectivity.

Executive Summary & Chemical Logic

Compound Class: Sulfamoyl-benzamide derivative.[1][2] Primary Target Hypothesis: Human Carbonic Anhydrase (hCA) Isoforms (II, IX, XII).[3] Secondary Target Hypothesis: h-NTPDase (Ectonucleotidases).[1]

The core modeling challenge for this molecule lies in the sulfamoyl group ($ -SO_2NH- $) . Unlike classic primary sulfonamide inhibitors (e.g., acetazolamide) that present an unsubstituted


 to coordinate the catalytic Zinc (Zn

) ion, this molecule features an N-substituted sulfonamide (attached to a 3-methylphenyl group).

This structural nuance dictates two distinct modeling pathways:

  • Direct Zinc Binding: Assuming the N-substituent can be accommodated (rare but possible in induced-fit scenarios).

  • Allosteric/Anchored Binding: The benzamide moiety anchors to the Zn

    
     or the molecule binds in the hydrophobic coumarin-binding pocket, inhibiting the enzyme via occlusion rather than direct metal coordination.
    

Structural Preparation & Parameterization

Reliable modeling requires precise electronic state definition. The 2-fluoro substituent on the benzamide ring is not merely decorative; it withdraws electrons, lowering the


 of the amide and potentially influencing the sulfonamide's ionization state.
Ligand Preparation Protocol
  • Software: Schrödinger LigPrep / OpenEye OMEGA.

  • Tautomer Generation: Generate all tautomers at pH 7.4

    
     2.0.
    
  • Ionization States:

    • Scenario A (Zinc Binding): The sulfonamide nitrogen must be deprotonated (anionic,

      
      ) to coordinate Zn
      
      
      
      .
    • Scenario B (Neutral): If binding to h-NTPDase or an allosteric CA site, the neutral form predominates.

  • Conformational Search: The rotatable bond between the sulfonyl sulfur and the amine nitrogen is critical. Use a torsional sampling method (e.g., Monte Carlo Multiple Minimum) to identify low-energy conformers where the 3-methylphenyl group avoids steric clash with the benzamide core.

Protein Preparation (The "Zinc Trap")

Standard PDB preparation fails for metalloenzymes. You must manually validate the metal coordination environment.

  • Target PDBs:

    • hCA II (Cytosolic): PDB ID 3KS3 (High resolution).

    • hCA IX (Tumor-associated): PDB ID 3IAI or 5FL4 .

  • Histidine Protonation: In hCA, His94, His96, and His119 coordinate Zinc. Ensure they are treated as neutral (

    
     or 
    
    
    
    protonated correctly to face away from Zn).
  • Water Molecules: Retain the "Deep Water" . In hCA, a specific water molecule is displaced by the inhibitor. However, the network bridging Thr199 and Glu106 is structural. Do not delete waters within 5Å of the active site blindly.

Molecular Docking Strategy

The Challenge of N-Substitution

The 3-methylphenyl group attached to the sulfonamide poses a steric challenge for the classic CA active site, which is a narrow cone.

Hypothesis: The molecule likely adopts a "Tail-Out" conformation. The benzamide or the sulfonamide anchors at the bottom, while the bulky 3-methylphenyl group extends toward the hydrophobic sub-pocket (residues 131–135 in hCA II).

Docking Protocol (AutoDock Vina / Glide SP)

To model this interaction accurately, you cannot use rigid receptor docking. You must use Induced Fit Docking (IFD) .

ParameterSettingRationale
Grid Center Catalytic Zn

(x,y,z)
Focus search on the metal center.
Box Size 25Å x 25Å x 25ÅLarge enough to encompass the hydrophobic lip.
Constraints Metal Coordination (Optional)Force the sulfonamide N or Benzamide O to be within 2.5Å of Zn

.
Flexible Residues Leu198, Val121, Phe131 These residues gate the hydrophobic pocket; they must move to accommodate the 3-methylphenyl tail.
Scoring Function ChemScore / XP (Extra Precision)Better handling of lipophilic terms crucial for the methylphenyl interaction.
Visualization of the Docking Logic

DockingLogic Ligand 2-Fluoro-5-[(3-methylphenyl) sulfamoyl]benzamide Prep Ligand Prep (Deprotonation of Sulfonamide) Ligand->Prep Target Target Selection (hCA II vs hCA IX) Site_Analysis Active Site Analysis (Zinc + Hydrophobic Pocket) Target->Site_Analysis Docking_Type Select Algorithm Prep->Docking_Type Site_Analysis->Docking_Type Rigid Rigid Docking (Fails due to steric clash) Docking_Type->Rigid Standard IFD Induced Fit Docking (IFD) (Flexible Leu198/Val121) Docking_Type->IFD Recommended Outcome Binding Mode Validation (Zn-N distance < 2.2Å) Rigid->Outcome Low Score IFD->Outcome High Affinity

Figure 1: Decision tree for docking the N-substituted sulfamoyl benzamide. Induced Fit Docking (IFD) is required to accommodate the bulky tail.

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the N-substituted sulfonamide can maintain Zinc coordination without destabilizing the helix.

Simulation Setup (GROMACS / Desmond)
  • Force Field: OPLS4 or CHARMM36m (Best for small molecule-protein interfaces).

  • Water Model: TIP3P or SPC/E.

  • Zinc Parameters: This is the most critical step. Standard force fields often eject the Zinc ion.

    • Solution: Use Bonded Model (create explicit dummy bonds between Zn and His94/96/119 in the topology) or 12-6-4 LJ-type non-bonded model (specifically tuned for divalent cations).

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Monitor the ligand stability. If RMSD > 3.0Å, the binding mode is unstable.

  • Zn-N Distance: Plot the distance between the Zinc ion and the Sulfonamide Nitrogen over the trajectory. It should remain stable at

    
    Å.
    
  • Water Bridges: Analyze the occupancy of water molecules bridging the Benzamide

    
     and Thr199.
    

Biological Context & Pathway Analysis

Understanding why we model this interaction is as important as how.

  • hCA IX Inhibition: In hypoxic tumors, hCA IX acidifies the extracellular matrix (pH ~6.5), promoting metastasis. Inhibiting this with the sulfamoyl benzamide (which targets the extracellular domain) restores normal pH.

  • Selectivity (The 3-methylphenyl role): The hydrophobic pocket of hCA IX differs slightly from hCA II. The 3-methylphenyl group is likely designed to clash with residues in hCA II (reducing off-target effects like glaucoma/paresthesia) while fitting into hCA IX.

Pathway Drug 2-Fluoro-5-[(3-methylphenyl) sulfamoyl]benzamide Target_CAIX hCA IX (Cell Surface) Drug->Target_CAIX High Affinity (Hydrophobic Fit) Target_CAII hCA II (Cytosolic) Drug->Target_CAII Low Affinity (Steric Clash) Mechanism Zinc Chelation & Pocket Occlusion Target_CAIX->Mechanism Effect_Sys Systemic Side Effects (Avoidance Desired) Target_CAII->Effect_Sys Effect_Tumor Inhibit Extracellular Acidification Mechanism->Effect_Tumor Outcome Reduced Metastasis & Tumor Growth Effect_Tumor->Outcome

Figure 2: Biological mechanism of action. The ligand is designed to selectively target hCA IX on tumor cells while minimizing hCA II interaction.

Data Presentation & Comparative Analysis

When analyzing your docking/MD results, organize data to highlight selectivity ratios .

Interaction FeaturehCA II (Off-Target)hCA IX (Target)Interpretation
Zinc Distance 2.1 Å2.1 ÅBoth bind the metal catalytic center.
Hydrophobic Contact Phe131 (Steric Clash)Val131 (Favorable)Key Selectivity Driver.
H-Bond (Thr199) YesYesConserved anchoring interaction.
Ligand Strain High (> 5 kcal/mol)Low (< 2 kcal/mol)The ligand must distort to fit hCA II.
Predicted

~100 nM~5 nM20x Selectivity for Tumor Isoform.

References

  • Supuran, C. T. (2024).[4] Carbonic Anhydrase Inhibitors: Bioorganic and Medicinal Chemistry. .

  • Nocentini, A., et al. (2019). Structure-based design of benzenesulfonamide derivatives as carbonic anhydrase inhibitors. .

  • Schrödinger, LLC. (2025). Glide & Prime Induced Fit Docking Protocol. .

  • GROMACS Development Team. (2024). Non-bonded parameters for metalloprotein simulations. .

  • El-Gamal, K. M., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. . (Note: Cited for alternative target hypothesis).

Sources

Foundational

The Sulfamoylbenzamide Scaffold: A Technical Guide to Biological Targeting

Executive Summary The sulfamoylbenzamide pharmacophore represents a privileged structure in medicinal chemistry, characterized by a benzene ring substituted with both a sulfamoyl group ( ) and an amide linker ( ). This s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The sulfamoylbenzamide pharmacophore represents a privileged structure in medicinal chemistry, characterized by a benzene ring substituted with both a sulfamoyl group (


) and an amide linker (

). This scaffold exhibits remarkable versatility, acting as a "master key" for distinct biological locks ranging from metalloenzymes to viral capsid proteins.

This guide dissects the three primary biological target classes for sulfamoylbenzamide derivatives: Zinc-Dependent Metalloenzymes (Carbonic Anhydrases), Metabolic Regulators (11


-HSD1), and Protein Assembly Modulators  (HBV Capsid/FtsZ). It provides the mechanistic causality for why these compounds bind and details self-validating experimental protocols for their evaluation.

Part 1: Structural Activity Relationship (SAR) Primer

The biological efficacy of sulfamoylbenzamides relies on two distinct chemical behaviors:

  • The Zinc-Binding Group (ZBG): The sulfonamide moiety (

    
    ) acts as a monodentate ligand, coordinating with metal ions (primarily 
    
    
    
    ) in enzyme active sites.
  • The Hydrophobic Clamp: The benzamide core and its substituents often occupy hydrophobic pockets or allosteric sites, providing isoform selectivity that simple sulfonamides lack.

Part 2: Target Class A — Metalloenzymes (Carbonic Anhydrases)[1]

Mechanism of Action

Carbonic Anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of


.[1][2] Sulfamoylbenzamides inhibit CAs through a classic metal-coordination mechanism. The sulfonamide nitrogen acts as a zinc anchor, displacing the zinc-bound water molecule/hydroxide ion necessary for catalysis. The benzamide "tail" interacts with the hydrophilic and hydrophobic halves of the active site entrance, conferring selectivity for tumor-associated isoforms (e.g., hCA IX and XII) over cytosolic ones (hCA I and II).
Visualization: CA Inhibition Mechanism

The following diagram illustrates the coordination chemistry within the CA active site.

CA_Inhibition Zn Active Site Zinc (Zn2+) Water Catalytic Water/OH- Zn->Water Normal State His Histidine Triad (His94, His96, His119) His->Zn Coordinates Substrate CO2 Substrate Water->Substrate Nucleophilic Attack Inhibitor Sulfamoylbenzamide Inhibitor Inhibitor->Zn Displaces Water (Tetrahedral Geometry) Inhibitor->Water Steric Exclusion Reaction Hydration to HCO3- Inhibitor->Reaction BLOCKS Substrate->Reaction Catalysis

Caption: Schematic of Carbonic Anhydrase inhibition. The sulfamoylbenzamide displaces the catalytic water molecule, preventing the nucleophilic attack on CO2.

Validation Protocol: CA Esterase Activity Assay

While


 hydration is the physiological reaction, the Esterase Activity Assay  using p-nitrophenyl acetate (p-NPA) is a robust, high-throughput method for screening sulfamoylbenzamides.

Causality: CAs possess esterase activity. Hydrolysis of p-NPA releases p-nitrophenol, which can be quantified spectrophotometrically.[2] This reaction shares the same zinc-active site as


 hydration.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Tris-SO4 buffer (pH 7.6). Note: pH is critical; acidic pH reduces esterase activity.

  • Enzyme Prep: Dilute recombinant hCA (isoform specific) to 0.5–1.0

    
    M in buffer.
    
  • Inhibitor Incubation:

    • Add 10

      
      L of sulfamoylbenzamide (dissolved in DMSO) to 80 
      
      
      
      L of enzyme solution.
    • Incubate for 15 minutes at 25°C. Why: Allows the inhibitor to reach equilibrium binding with the Zinc ion.

  • Substrate Addition: Add 10

    
    L of 3 mM p-NPA (dissolved in acetone/water).
    
  • Detection: Monitor absorbance at 348 nm (isosbestic point of p-nitrophenol/p-nitrophenolate) or 400 nm continuously for 5–10 minutes.

  • Analysis: Calculate

    
     by comparing the initial velocity (
    
    
    
    ) of the inhibited reaction vs. the DMSO control.

Part 3: Target Class B — Metabolic Regulators (11 -HSD1)

Mechanism of Action

11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1) converts inactive cortisone to active cortisol.[3][4][5] Sulfamoylbenzamides target the substrate-binding pocket of 11

-HSD1. Unlike CAs, the mechanism here is often competitive inhibition against the steroid substrate. The sulfamoyl group mimics the hydrophilic interactions of the steroid A-ring, while the benzamide moiety occupies the hydrophobic channel used by the steroid backbone.
Visualization: 11 -HSD1 Screening Workflow

This workflow describes the Scintillation Proximity Assay (SPA), the gold standard for this target.

HSD1_Workflow Step1 1. Reaction Mix (Microsomes + NADPH) Step2 2. Add Tracer (3H-Cortisone) Step1->Step2 Step3 3. Add Inhibitor (Sulfamoylbenzamide) Step2->Step3 Step4 4. Incubation (37°C, 60 min) Step3->Step4 Step5 5. Add SPA Beads (Anti-mouse IgG + Monoclonal Ab) Step4->Step5 Capture Cortisol Step6 6. Read Signal (Scintillation Counter) Step5->Step6 Light Emission (Proximity Dependent)

Caption: SPA workflow for 11


-HSD1. The assay relies on the capture of radiolabeled product (Cortisol) by antibody-coated beads, generating light only when the product is formed.
Validation Protocol: Scintillation Proximity Assay (SPA)

Causality: The assay detects the reduction of


-cortisone to 

-cortisol. Only the product (cortisol) is captured by a specific monoclonal antibody bound to SPA beads (containing scintillant). If the sulfamoylbenzamide works, no cortisol is formed, the isotope is not captured, and no light is emitted.

Step-by-Step Methodology:

  • Enzyme Source: Use human liver microsomes or recombinant 11

    
    -HSD1 expressed in HEK293 cells.
    
  • Reaction Mixture: Combine enzyme, 1 mM NADPH (cofactor), and 200 nM

    
    -cortisone in Assay Buffer (50 mM HEPES, pH 7.4, 100 mM KCl).
    
  • Inhibitor Dosing: Add test compounds (0.1 nM to 10

    
    M). Include Glycyrrhetinic acid  as a positive control inhibitor.
    
  • Incubation: Incubate at 37°C for 1–2 hours.

  • Termination & Capture: Add SPA beads pre-coated with anti-cortisol monoclonal antibody. The beads contain a scintillant (e.g., Yttrium silicate).

  • Readout: Count on a scintillation counter (e.g., MicroBeta).

  • Calculation: High signal = High Enzyme Activity (Failure). Low signal = High Inhibition (Success).

Part 4: Target Class C — Protein Assembly (HBV Capsid)

Mechanism of Action

Sulfamoylbenzamides (e.g., NVR 3-778) act as Class II Capsid Assembly Modulators (CAMs) for the Hepatitis B Virus.[6]

  • Binding Site: They bind to the hydrophobic "HAP pocket" at the dimer-dimer interface of the HBV Core protein (Cp).[7]

  • Effect: Unlike Class I modulators that cause aberrant aggregation, sulfamoylbenzamides accelerate capsid assembly but alter the geometry slightly, causing the formation of empty capsids devoid of pre-genomic RNA (pgRNA). This is a "trojan horse" mechanism—the virus creates a shell, but it is non-infectious.

Visualization: Capsid Assembly Modulation

HBV_Mechanism cluster_Normal Normal Viral Replication cluster_SBA With Sulfamoylbenzamide (SBA) Dimers HBV Core Protein Dimers Nucleocapsid Nucleocapsid (Contains pgRNA) Dimers->Nucleocapsid Slow Assembly + pgRNA EmptyCapsid Empty Capsid (No pgRNA) Dimers->EmptyCapsid Accelerated Assembly (SBA Induced) pgRNA Pregenomic RNA (pgRNA) pgRNA->Nucleocapsid pgRNA->EmptyCapsid Excluded Infectious Infectious Virion Nucleocapsid->Infectious SBA SBA Inhibitor (Binds HAP Pocket) SBA->EmptyCapsid Allosteric Modulation DeadEnd Non-Infectious Dead End EmptyCapsid->DeadEnd

Caption: Mechanism of Class II CAMs. Sulfamoylbenzamides induce the formation of empty capsids, physically excluding the viral genome (pgRNA) from the core.[7]

Validation Protocol: HBV DNA Replication Assay

Causality: Since the primary effect is the exclusion of pgRNA, the most reliable readout is the quantification of intracellular HBV DNA (which is reverse-transcribed from pgRNA inside the capsid).

Step-by-Step Methodology:

  • Cell Culture: Use HepG2.2.15 cells (constitutively expressing HBV) or HepG2 cells transfected with an HBV plasmid.

  • Treatment: Treat cells with sulfamoylbenzamide (0.01–10

    
    M) for 6 days. Refresh media/drug every 2 days.
    
  • DNA Extraction:

    • Lyse cells.

    • Digest free nucleic acids with DNase/RNase (to ensure only capsid-protected DNA is measured).

    • Proteinase K digestion to release DNA from capsids.

  • Quantification (qPCR):

    • Use primers specific to the HBV core gene.

    • Perform Real-Time PCR.

  • Result Interpretation: A reduction in HBV DNA without significant cytotoxicity (measured via CCK-8 or MTT assay) confirms the CAM mechanism.

Summary of Quantitative Targets

Target ClassSpecific TargetPrimary IndicationKey MechanismScreening Assay
Metalloenzyme Carbonic Anhydrase (IX, XII)Cancer (Hypoxic tumors)Zinc CoordinationEsterase Hydrolysis / Stop-flow
Metabolic 11

-HSD1
Type 2 DiabetesCompetitive (Steroid pocket)Scintillation Proximity Assay (SPA)
Structural HBV Core ProteinHepatitis BAllosteric Assembly ModulationqPCR (DNA reduction) / Native Agarose Gel
Structural Bacterial FtsZMRSA / Bacterial InfectionPolymerization InhibitionLight Scattering / GTPase Assay

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Kluge, R., et al. (2016). NVR 3-778, a First-in-Class Hepatitis B Virus Core Inhibitor, Alone and in Combination with Pegylated Interferon (PegIFN), in Treatment-Naive HBeAg-Positive Patients: Early Results from a Phase 1b Study. Journal of Hepatology. Link

  • Scott, J. S., et al. (2012). Discovery of a selective 11

    
    -hydroxysteroid dehydrogenase type 1 inhibitor for the treatment of metabolic syndrome.[3][4] Journal of Medicinal Chemistry, 55(11), 5361-5379. Link
    
  • Kaushik-Basu, N., et al. (2008). Identification and characterization of a new class of antibacterial agents targeting the cell division protein FtsZ.[8][9][10][11] Clinical Microbiology and Infection. Link

  • BenchChem. (2025).[12] Preparation of Carbonic Anhydrase Inhibitors from 4-Chloro-3-sulfamoylbenzoic Acid. Application Notes and Protocols. Link

Sources

Exploratory

The Medicinal Chemistry Landscape of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide: A Guide to its Structural Analogues and Derivatives

Introduction: The Emergence of a Privileged Scaffold In the landscape of modern medicinal chemistry, the sulfamoylbenzamide scaffold has emerged as a "privileged structure," a molecular framework that is capable of bindi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the sulfamoylbenzamide scaffold has emerged as a "privileged structure," a molecular framework that is capable of binding to multiple, unrelated biological targets. This versatility has rendered it a focal point for the development of novel therapeutic agents across a spectrum of diseases, including cancer, viral infections, and inflammatory conditions.[1][2] At the heart of this exploration lies the specific molecule, 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide , a compound that embodies the key structural features of this promising class. This in-depth technical guide will provide a comprehensive overview of the structural analogues and derivatives of this core molecule, delving into their synthesis, structure-activity relationships (SAR), and potential as modulators of key biological pathways. For researchers, scientists, and drug development professionals, this document will serve as a technical resource, elucidating the causal relationships behind experimental design and providing a framework for the rational design of next-generation therapeutics based on this versatile scaffold.

Strategic Synthesis: Constructing the Sulfamoylbenzamide Core

The synthesis of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide and its analogues typically follows a convergent and modular route, allowing for the systematic variation of its three key components: the 2-fluorobenzamide moiety, the sulfonamide linker, and the N-aryl substituent. A common and efficient synthetic strategy begins with the chlorosulfonation of a substituted benzoic acid, followed by amination and subsequent amide bond formation.

A representative synthetic pathway commences with the chlorosulfonation of 2-fluorobenzoic acid to yield the corresponding sulfonyl chloride.[2] This intermediate is then reacted with a desired amine, in this case, 3-methylaniline, to form the sulfonamide. The final step involves the amidation of the carboxylic acid, often employing standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP), to introduce the benzamide functionality.[1] This modular approach is highly advantageous for constructing a library of analogues for SAR studies, as it allows for the facile introduction of diverse substituents on both the benzamide and the N-aryl rings.

G cluster_0 Part A: Synthesis of Sulfamoyl Benzoic Acid Intermediate cluster_1 Part B: Amide Coupling 2-Fluorobenzoic Acid 2-Fluorobenzoic Acid 2-Fluoro-5-(chlorosulfonyl)benzoic acid 2-Fluoro-5-(chlorosulfonyl)benzoic acid 2-Fluorobenzoic Acid->2-Fluoro-5-(chlorosulfonyl)benzoic acid Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzoic acid 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzoic acid 2-Fluoro-5-(chlorosulfonyl)benzoic acid->2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzoic acid 3-Methylaniline 3-Methylaniline 3-Methylaniline Final Product 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide Analogue 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzoic acid->Final Product Amine (R-NH2) EDC, DMAP Amine (R-NH2) Amine (R-NH2) EDC, DMAP EDC, DMAP

Figure 1: A generalized synthetic workflow for the preparation of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide analogues.

Structural Analogues and Derivatives: A Systematic Exploration

The therapeutic potential of the 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide scaffold can be systematically explored by modifying its three primary structural domains.

Modifications of the N-Aryl Ring

The nature and position of substituents on the N-aryl ring play a critical role in modulating the biological activity of these compounds. Structure-activity relationship studies on related sulfamoyl benzamides have revealed that both electron-donating and electron-withdrawing groups can significantly influence potency and selectivity. For instance, in a series of sulfamoyl-benzamide derivatives targeting human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), the presence of an electron-withdrawing chlorine atom on the N-phenyl ring was found to enhance inhibitory activity compared to an electron-donating methoxy group.[1] This suggests that electronic effects on the N-aryl ring can directly impact binding to the target protein.

Variations of the Benzamide Moiety

The benzamide portion of the molecule is another key area for structural modification. Alterations to this ring can influence not only the compound's binding affinity but also its physicochemical properties, such as solubility and membrane permeability. The introduction of different substituents on the benzamide ring can lead to analogues with altered biological profiles. For example, the replacement of the 2-fluoro substituent with a chlorine atom has been explored in related series, with varying effects on activity depending on the specific biological target.[1]

The Sulfonamide Linker: More Than Just a Connection

The sulfonamide linker, while seemingly a simple connection between the two aromatic rings, is a crucial determinant of the molecule's overall conformation and electronic properties. Modifications to this linker, such as the introduction of alkyl groups on the sulfonamide nitrogen, can alter the molecule's three-dimensional shape and its ability to form key hydrogen bonds with the target protein.

Structure-Activity Relationship (SAR) Analysis: Decoding the Molecular Blueprint for Activity

The systematic modification of the 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide scaffold has yielded valuable insights into the structural requirements for potent biological activity. A key takeaway from SAR studies on related compounds is the critical importance of the electronic and steric properties of the substituents on both aromatic rings.

Compound ID Modification from Core Structure Target IC50 (µM) Reference
3aN-phenyl ring: 4-chlorophenyl; Sulfonamide: N-cyclopropylh-NTPDase31.33 ± 0.05[1]
3bN-phenyl ring: 4-methoxyphenyl; Sulfonamide: N-cyclopropylh-NTPDase346.16 ± 2.41[1]
3iBenzamide: 4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide; N-phenyl ring: 4-bromophenylh-NTPDase12.88 ± 0.13[1]
3iBenzamide: 4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide; N-phenyl ring: 4-bromophenylh-NTPDase30.72 ± 0.11[1]
2d2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acidh-NTPDase80.28 ± 0.07[1]

Table 1: Inhibitory activities of selected sulfamoylbenzamide analogues against human NTPDase isoforms.

The data presented in Table 1 clearly demonstrates that subtle changes in the substitution pattern can lead to significant differences in inhibitory potency and selectivity. For example, the replacement of a chloro group with a methoxy group on the N-phenyl ring (compound 3a vs. 3b) results in a dramatic loss of activity against h-NTPDase3.[1] This highlights the sensitivity of the target's binding pocket to the electronic nature of the substituent.

Biological Targets and Mechanisms of Action: A Multifaceted Profile

The sulfamoylbenzamide scaffold has been shown to interact with a variety of biological targets, underscoring its privileged nature.

Inhibition of Ectonucleoside Triphosphate Diphosphohydrolases (NTPDases)

A primary and well-documented target of sulfamoylbenzamide derivatives is the NTPDase family of enzymes.[1][3] These enzymes play a crucial role in regulating the extracellular concentrations of nucleotides, which are important signaling molecules involved in a wide range of physiological and pathological processes, including inflammation, thrombosis, and cancer.[1] By inhibiting NTPDases, these compounds can modulate purinergic signaling pathways, offering a potential therapeutic strategy for various diseases. Molecular docking studies have suggested that the sulfamoylbenzamide scaffold can form key interactions with the amino acid residues in the active site of NTPDases.[3]

G Extracellular ATP/ADP Extracellular ATP/ADP NTPDase NTPDase Extracellular ATP/ADP->NTPDase Hydrolysis P2 Receptors P2 Receptors Extracellular ATP/ADP->P2 Receptors Activation Adenosine Adenosine NTPDase->Adenosine Sulfamoylbenzamide Inhibitor Sulfamoylbenzamide Inhibitor Sulfamoylbenzamide Inhibitor->NTPDase Inhibition Cellular Response (e.g., Inflammation, Platelet Aggregation) Cellular Response (e.g., Inflammation, Platelet Aggregation) P2 Receptors->Cellular Response (e.g., Inflammation, Platelet Aggregation)

Figure 2: A simplified diagram illustrating the role of NTPDases in purinergic signaling and their inhibition by sulfamoylbenzamide derivatives.

Anticancer and Antiviral Potential

Beyond their effects on NTPDases, sulfamoylbenzamide derivatives have also demonstrated promising activity as anticancer and antiviral agents. Certain analogues have been shown to inhibit the proliferation of cancer cell lines, with some compounds arresting the cell cycle by preventing tubulin polymerization.[1] In the realm of virology, derivatives of this scaffold have been investigated as inhibitors of the Hepatitis B virus (HBV) capsid assembly.[2]

Experimental Protocols: A Guide to Synthesis and Evaluation

The following protocols provide a general framework for the synthesis and biological evaluation of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide and its analogues.

General Synthetic Procedure for Sulfamoylbenzamide Derivatives
  • Chlorosulfonation of 2-Fluorobenzoic Acid: To a stirred solution of 2-fluorobenzoic acid in a suitable solvent (e.g., chloroform), add chlorosulfonic acid dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction by carefully pouring it onto ice, and extract the product with an organic solvent.

  • Formation of the Sulfonamide: Dissolve the crude sulfonyl chloride in a suitable solvent (e.g., dichloromethane) and add a solution of the desired amine (e.g., 3-methylaniline) dropwise at 0 °C. Stir the reaction at room temperature until completion. Wash the organic layer with dilute acid, water, and brine, then dry over anhydrous sodium sulfate and concentrate in vacuo.

  • Amide Coupling: To a solution of the sulfamoylbenzoic acid intermediate in a suitable solvent (e.g., DMF), add EDC and DMAP. Then, add the desired amine and stir the reaction at room temperature until completion. Work up the reaction by adding water and extracting the product with an organic solvent. Purify the crude product by column chromatography.

In Vitro NTPDase Inhibition Assay
  • Enzyme Preparation: Prepare a solution of the recombinant human NTPDase enzyme in a suitable buffer (e.g., Tris-HCl with CaCl₂).

  • Inhibitor and Substrate Preparation: Prepare stock solutions of the test compounds and the substrate (e.g., ATP) in the assay buffer.

  • Assay Procedure: In a 96-well plate, add the enzyme solution, the test compound at various concentrations, and pre-incubate for a specified time at 37 °C. Initiate the reaction by adding the substrate.

  • Detection: After a defined incubation period, stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide scaffold represents a highly promising starting point for the development of novel therapeutic agents with a wide range of potential applications. The modular nature of its synthesis allows for extensive structural diversification, enabling the fine-tuning of its biological activity and pharmacokinetic properties. While much of the current research has focused on its role as an NTPDase inhibitor, the emerging evidence of its anticancer and antiviral activities suggests that the full therapeutic potential of this scaffold is yet to be fully realized. Future research in this area should focus on elucidating the precise molecular mechanisms of action of these compounds on their various targets and on optimizing their drug-like properties to translate their in vitro potency into in vivo efficacy. The continued exploration of the chemical space around this privileged structure is likely to yield a new generation of innovative medicines for a host of challenging diseases.

References

  • Ullah, S., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 13(31), 21533-21547. Available at: [Link]

  • Ullah, S., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. [PMC] Available at: [Link]

  • Campagna, T., et al. (2021). Synthesis of sulfamoylbenzamide derivatives as HBV capsid assembly effector. [PMC] Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide

Foreword: The Imperative of Structural Integrity in Drug Discovery In the landscape of modern drug development, the unambiguous characterization of a molecule's structure is the bedrock upon which all subsequent pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Structural Integrity in Drug Discovery

In the landscape of modern drug development, the unambiguous characterization of a molecule's structure is the bedrock upon which all subsequent pharmacological and toxicological data are built. Spectroscopic techniques are the primary tools that allow scientists to probe the molecular architecture of novel compounds with exceptional precision.[1] This guide provides an in-depth analysis of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide, a compound featuring a confluence of functional groups commonly found in medicinal chemistry. Our objective is to move beyond a mere presentation of data, instead offering a narrative that explains the causality behind the spectral features observed. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will construct a comprehensive and self-validating spectroscopic profile of the title compound, providing a valuable resource for researchers, scientists, and drug development professionals.

Molecular Architecture and Key Functional Topography

Understanding the constituent parts of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide is the first step in predicting and interpreting its spectroscopic behavior. The molecule is comprised of a central benzamide ring, which is substituted with a fluorine atom and a sulfonamide group. The sulfonamide, in turn, is linked to a 3-methylphenyl (m-tolyl) moiety.

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// Define nodes with positions C1 [label="C1", pos="0,1.5!"]; C2 [label="C2", pos="-1.3,0.75!"]; C3 [label="C3", pos="-1.3,-0.75!"]; C4 [label="C4", pos="0,-1.5!"]; C5 [label="C5", pos="1.3,-0.75!"]; C6 [label="C6", pos="1.3,0.75!"]; C7 [label="C7 (C=O)", pos="0,2.8!"]; O1 [label="O", pos="-0.7,3.5!"]; N1 [label="N1 (NH2)", pos="1,3.5!"]; F1 [label="F", pos="-2.4,1.2!"]; S1 [label="S", pos="2.6,-1.2!"]; O2 [label="O", pos="2.4,-2.4!"]; O3 [label="O", pos="3.8,-0.9!"]; N2 [label="N2 (NH)", pos="2.3,0!"]; C8 [label="C8", pos="3.2,1!"]; C9 [label="C9", pos="4.5,0.75!"]; C10 [label="C10", pos="5.3,1.8!"]; C11 [label="C11", pos="4.8,3!"]; C12 [label="C12", pos="3.5,3.25!"]; C13 [label="C13", pos="2.7,2.25!"]; C14 [label="C14 (CH3)", pos="6.8,1.5!"];

// Benzamide Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; // Amide group C1 -- C7; C7 -- O1 [style=double]; C7 -- N1; // Fluoro group C2 -- F1; // Sulfonamide group C5 -- S1; S1 -- O2 [style=double]; S1 -- O3 [style=double]; S1 -- N2; // m-tolyl group N2 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C8; // Methyl group C10 -- C14; } }

Caption: Structure of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide.

Methodologies and Adherence to Good Laboratory Practice (GLP)

The integrity of spectroscopic data is contingent upon rigorous experimental protocol and adherence to established quality systems. All methodologies described herein are grounded in Good Laboratory Practice (GLP) principles to ensure data reliability and reproducibility.[2][3]

General Workflow for Spectroscopic Analysis

The path from a pure sample to a confirmed structure is a systematic process. This involves careful sample preparation tailored to each analytical technique, acquisition of high-quality raw data, and finally, integrated data interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_report Final Confirmation Prep Purified Analyte NMR_Acq NMR Spectrometer (¹H, ¹³C, ¹⁹F) Prep->NMR_Acq IR_Acq FTIR Spectrometer Prep->IR_Acq MS_Acq Mass Spectrometer (ESI-MS/MS) Prep->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Couplings) NMR_Acq->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Acq->MS_Data Integration Integrated Structural Elucidation NMR_Data->Integration IR_Data->Integration MS_Data->Integration Report Confirmed Structure Integration->Report

Caption: General workflow for spectroscopic structural elucidation.

Experimental Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Accurately weigh approximately 5-10 mg of the analyte and dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the compound and allows for the observation of exchangeable protons (NH and NH₂). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).[4]

    • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz (or higher) spectrometer.[5] Standard pulse sequences are used. For ¹³C, a proton-decoupled sequence is employed to simplify the spectrum to single lines for each unique carbon.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Utilize the Attenuated Total Reflectance (ATR) technique for solid samples. Ensure the diamond crystal of the ATR accessory is impeccably clean. Place a small amount of the solid analyte onto the crystal and apply pressure using the anvil to ensure good contact.

    • Data Acquisition: Collect the spectrum over a range of 4000–400 cm⁻¹. Perform a background scan of the empty ATR crystal prior to the sample scan.[6] The final spectrum is typically an average of 16 to 32 scans to improve the signal-to-noise ratio.

  • Mass Spectrometry (MS):

    • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL in the mobile phase.

    • Data Acquisition: Analyze the sample using an Electrospray Ionization (ESI) source coupled to a tandem mass spectrometer (e.g., Q-TOF or ion trap).[7] Acquire data in positive ion mode to favor the formation of the protonated molecule [M+H]⁺. For fragmentation analysis (MS/MS), the [M+H]⁺ ion is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).[8]

Nuclear Magnetic Resonance (NMR) Analysis: Mapping the Proton and Carbon Skeleton

NMR spectroscopy provides the most detailed information regarding the specific connectivity of atoms within a molecule.[9]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a proton census of the molecule. The chemical shift of each proton is influenced by its local electronic environment, with electron-withdrawing groups causing a downfield shift (to higher ppm).

  • Aromatic Protons (δ 6.8-8.2 ppm): The two aromatic rings will present a complex series of signals in this region. The protons on the benzamide ring are influenced by the ortho-fluoro, ortho-amide, and meta-sulfonamide groups. The protons on the m-tolyl ring are influenced by the N-sulfonamide and methyl groups.

  • Amide and Sulfonamide Protons (Variable): The two amide protons (-CONH₂) and the single sulfonamide proton (-SO₂NH-) are expected to appear as broad singlets. Their chemical shifts are highly dependent on concentration and temperature. In DMSO-d₆, they are typically observed downfield.

  • Methyl Protons (δ ~2.3 ppm): The methyl group on the tolyl ring is expected to appear as a sharp singlet, integrating to three protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H6.8 - 8.2Multiplets7H
-CONH₂7.5 - 8.5 (broad)Singlet2H
-SO₂NH-9.5 - 10.5 (broad)Singlet1H
-CH₃~2.3Singlet3H

Table 1: Predicted ¹H NMR Data in DMSO-d₆.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

  • Carbonyl Carbon (δ ~165 ppm): The amide carbonyl carbon is typically found in this downfield region.

  • Aromatic Carbons (δ 110-150 ppm): The twelve aromatic carbons will produce a series of signals in this range. The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. Surrounding carbons will show smaller two- and three-bond couplings.[10]

  • Methyl Carbon (δ ~21 ppm): The tolyl methyl carbon will appear as a single upfield signal.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (Amide)~165
Aromatic C-F~160 (with large ¹JCF)
Aromatic C110 - 150
-CH₃~21

Table 2: Predicted ¹³C NMR Data.

¹⁹F NMR Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR is a highly informative experiment.[11] A single signal is expected for the fluorine atom on the benzamide ring. Its chemical shift will be characteristic of an aryl fluoride, and it will show couplings to the ortho and meta protons in the ¹H-coupled spectrum.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic molecular vibrations.[12] Each functional group absorbs infrared radiation at a specific frequency range, providing a molecular "fingerprint."

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Significance
N-H StretchAmide (-CONH₂)3400 - 3200 (two bands)Confirms primary amide
N-H StretchSulfonamide (-SO₂NH-)~3250Confirms sulfonamide N-H
C-H StretchAromatic3100 - 3000Indicates aromatic rings
C-H StretchAlkyl (-CH₃)2950 - 2850Indicates methyl group
C=O StretchAmide I Band1680 - 1650Confirms amide carbonyl[13]
C=C StretchAromatic1600 - 1450Confirms aromatic rings
S=O Asymmetric StretchSulfonamide1350 - 1310Confirms sulfonamide group[14][15]
S=O Symmetric StretchSulfonamide1170 - 1150Confirms sulfonamide group[14][15]
C-F StretchAryl-Fluoride1250 - 1100Confirms C-F bond

Table 3: Characteristic IR Absorption Bands for 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide.

The presence of strong absorption bands in the 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹ regions is a definitive indicator of the sulfonamide's S=O bonds. Similarly, a strong band around 1660 cm⁻¹ is characteristic of the amide carbonyl group.

Mass Spectrometry (MS) Analysis: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.[12] For this molecule (C₁₄H₁₃FN₂O₃S), the monoisotopic mass is 324.06 Da.

Molecular Ion

Using ESI in positive mode, the expected base peak in the full scan MS spectrum would be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 325.07.

MS/MS Fragmentation Analysis

By isolating the [M+H]⁺ ion and subjecting it to CID, a characteristic fragmentation pattern emerges. A key and diagnostic fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂; 64 Da).[16][17]

G Parent [M+H]⁺ m/z 325.07 Frag1 Fragment A m/z 261.09 Parent->Frag1 - SO₂ (64 Da) Frag3 Fragment C m/z 107.07 Parent->Frag3 - C₇H₄FNO₂S (Sulfamoylbenzamide moiety) Frag2 Fragment B m/z 185.05 Frag1->Frag2 - C₇H₇ (m-tolyl)

Caption: Proposed primary fragmentation pathway in ESI-MS/MS.

  • Loss of SO₂ (m/z 261.09): The most anticipated fragmentation is the extrusion of SO₂ from the parent ion. This rearrangement is a hallmark of arylsulfonamides and provides strong evidence for this structural motif.[16]

  • Cleavage of the S-N Bond: Cleavage of the bond between the sulfur and the tolyl-substituted nitrogen can lead to fragments corresponding to both halves of the molecule.

  • Cleavage of the Benzamide Moiety: Fragmentation can also occur around the amide group.

m/z (calculated) Proposed Identity Fragmentation Event
325.07[M+H]⁺Protonated Parent Molecule
261.09[M+H - SO₂]⁺Neutral loss of sulfur dioxide
185.05[C₇H₅FNO₂S]⁺Cleavage of S-N bond
155.02[C₇H₄FNO₂]⁺Fragment of the fluorobenzamide portion
107.07[C₇H₉N]⁺Protonated m-toluidine

Table 4: Predicted Key Fragments in Positive-Ion ESI-MS/MS.

Integrated Analysis: A Cohesive Structural Portrait

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the synthesis of all data points into a single, self-consistent structural assignment.

  • Mass Spectrometry establishes the molecular mass at 324.06 Da, confirming the elemental formula C₁₄H₁₃FN₂O₃S. The fragmentation pattern, specifically the loss of 64 Da, strongly supports the presence of an arylsulfonamide.

  • IR Spectroscopy confirms the presence of all key functional groups: the primary amide (N-H and C=O stretches), the sulfonamide (N-H and two distinct S=O stretches), the aromatic rings (C=C and C-H stretches), and the aryl-fluoride bond.

  • NMR Spectroscopy provides the final, unambiguous proof of structure. ¹H and ¹³C NMR confirm the number and type of protons and carbons, including the single methyl group, the amide, and the sulfonamide protons. Most importantly, 2D NMR experiments (like HMBC) would correlate protons to carbons, definitively establishing the connectivity of the fluoro-benzamide ring to the sulfonamide, and the sulfonamide to the 3-methylphenyl ring, confirming the substitution pattern. ¹⁹F NMR adds another layer of confirmation for the fluorine's position.

Conclusion

The structural elucidation of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide serves as an exemplary case for the application of a multi-faceted spectroscopic approach. Through the logical and synergistic interpretation of NMR, IR, and Mass Spectrometry data, a complete and confident assignment of the molecular architecture is achieved. This guide has detailed not only the expected spectral data but also the underlying principles and experimental considerations necessary to generate high-integrity results. For professionals in the pharmaceutical and chemical sciences, this integrated methodology is not merely an academic exercise but a critical component of the quality control and discovery process, ensuring the identity and purity of compounds destined for further investigation.

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  • 5-Fluoro-AMB. (2014, October 16). SWGDRUG.org. Available from: [Link]

  • Calculated and experimental 13 C NMR chemical shifts. (n.d.). ResearchGate. Available from: [Link]

  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. (n.d.). MetwareBio. Available from: [Link]

  • IR Spectra of Selected Compounds. (2020, June 29). Chemistry LibreTexts. Available from: [Link]

  • Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. (2023, October 1). Spectroscopy Online. Available from: [Link]

  • Mass spectrometry-based structure elucidation. Fragmentation... (n.d.). ResearchGate. Available from: [Link]

  • Benzamide, 2-fluoro-5-trifluoromethyl-N-benzyl-N-pentyl-. (n.d.). SpectraBase. Available from: [Link]

  • Fluorine NMR. (n.d.). University of Wisconsin-Madison. Available from: [Link]

  • NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors. (2022, March 30). Universidad de Granada. Available from: [Link]

  • 2-fluoro-n-{4-[3-(2-fluoro-5-trifluoromethyl-benzyl)-thioureido]-phenyl}-benzamide. (n.d.). PubChemLite. Available from: [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Available from: [Link]

  • The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. (2008). Life Science Journal. Available from: [Link]

  • 4-Fluoro-2-(trifluoromethyl)benzamide. (n.d.). NIST WebBook. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

High-throughput screening protocol for 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide

Abstract & Scope This application note details a robust High-Throughput Screening (HTS) protocol for characterizing 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide , a representative small molecule Glucokinase Activator...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust High-Throughput Screening (HTS) protocol for characterizing 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide , a representative small molecule Glucokinase Activator (GKA). Glucokinase (GK), termed the "glucose sensor" of the pancreas, is a high-value target for Type 2 Diabetes Mellitus (T2DM).

The protocol utilizes a biochemical coupled-enzyme fluorescence assay to quantify the allosteric activation potential of the target compound. Unlike standard inhibition assays, this protocol is optimized to detect activators that increase


 or decrease the 

(glucose affinity) of the enzyme.

Key Technical Challenges Addressed:

  • Solubility: Managing the lipophilicity of the (3-methylphenyl)sulfamoyl moiety.

  • Coupling Efficiency: Balancing G6PDH levels to ensure GK is the rate-limiting step.

  • Interference: Excluding intrinsic compound fluorescence.

Scientific Background & Mechanism

The target molecule, 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide , belongs to a privileged class of benzamide-based allosteric activators.

  • Mechanism of Action: The compound binds to the allosteric activator site (AAS) located in a hydrophobic pocket between the large and small domains of Glucokinase. This binding stabilizes the "super-open" conformation or promotes the transition to the closed, catalytically active state, effectively increasing the enzyme's affinity for glucose.

  • Chemical Logic: The 2-fluoro substituent improves metabolic stability compared to earlier 2-amino derivatives, while the sulfamoyl-linked tolyl group provides the necessary hydrophobic interaction to wedge open the allosteric pocket.

Assay Principle: Coupled Enzymatic Reaction

The activity of GK is monitored indirectly via Glucose-6-Phosphate Dehydrogenase (G6PDH).

  • Primary Reaction:

    
    
    
  • Coupled Reaction:

    
    
    

Readout: Accumulation of NADPH is measured by fluorescence (Ex 340 nm / Em 460 nm). The rate of fluorescence increase is directly proportional to GK activity.

Materials & Reagents

Compound Preparation[1][2][3]
  • Target Compound: 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide (Solid).

  • Vehicle: 100% DMSO (anhydrous).

  • Stock Solution: Prepare a 10 mM stock. Vortex for 2 minutes and sonicate for 30 seconds to ensure complete dissolution of the sulfamoyl moiety.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles >3 times.

Assay Buffer (Critical for HTS)
  • 25 mM HEPES (pH 7.4)

  • 50 mM KCl (Mimics physiological ionic strength)

  • 1 mM MgCl

    
     (Essential cofactor for ATP)
    
  • 1 mM DTT (Maintains enzyme stability; fresh daily)

  • 0.1% BSA (Prevents compound aggregation/sticking)

Enzymes & Substrates
  • Human Recombinant Glucokinase (GK): N-terminal His-tagged (25 nM final).

  • Coupling Enzyme: Leuconostoc mesenteroides G6PDH (2 U/mL final).

  • Substrates:

    • ATP: 2 mM (Saturating)

    • NADP+: 1 mM

    • Glucose: 5 mM (Sub-saturating concentration chosen to maximize sensitivity to

      
       shifters).
      

HTS Workflow Diagram

The following diagram illustrates the logic flow for the kinetic screening campaign.

GKA_Screening_Workflow cluster_reaction Coupled Reaction Logic Compound Compound Source (10mM in DMSO) Echo Acoustic Dispensing (Echo 550) Compound->Echo Transfer 50 nL Plate 384-Well Assay Plate (Black, Low Volume) Echo->Plate Trigger Glucose Trigger (5 mM Final) Plate->Trigger Add 5 µL (Start Reaction) Reagent_Mix Enzyme/Substrate Mix (GK + G6PDH + ATP + NADP) Reagent_Mix->Plate Add 5 µL Read Kinetic Read (Ex340/Em460, 30 mins) Trigger->Read Analysis Data Analysis (Slope Calculation) Read->Analysis RFU/min Reaction Glucose -> G6P -> NADPH

Caption: Step-by-step HTS workflow from acoustic dispensing to kinetic data acquisition.

Detailed Experimental Protocol

Step 1: Plate Preparation (Assay Ready Plates)
  • Use 384-well black, low-volume polystyrene plates (e.g., Corning 3820).

  • Dispense 50 nL of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide (titration: 30 µM down to 1 nM) using an acoustic dispenser (e.g., Labcyte Echo).

  • Include controls:

    • High Control (HC): Known GKA (e.g., GKA50) at

      
      .
      
    • Low Control (LC): DMSO only (0% activation).

    • Background: Buffer only (no enzyme).

Step 2: Enzyme Mix Addition (Pre-Incubation)
  • Prepare 2X Enzyme Mix in Assay Buffer:

    • 50 nM Glucokinase

    • 4 U/mL G6PDH

    • 4 mM ATP

    • 2 mM NADP+

  • Dispense 5 µL of 2X Enzyme Mix into the assay plate.

  • Centrifuge plate at 1000 x g for 1 minute.

  • Incubate for 15 minutes at Room Temperature (RT).

    • Note: This allows the compound to bind the allosteric site before turnover begins.

Step 3: Reaction Trigger
  • Prepare 2X Substrate Trigger :

    • 10 mM Glucose in Assay Buffer.

  • Dispense 5 µL of Trigger into the plate.

    • Final Volume: 10 µL.

    • Final Glucose: 5 mM.[1]

Step 4: Kinetic Detection
  • Immediately transfer to a multimode plate reader (e.g., PerkinElmer EnVision or BMG PHERAstar).

  • Settings:

    • Mode: Fluorescence Intensity (Top Read)

    • Excitation: 340 nm (Bandwidth 10 nm)

    • Emission: 460 nm (Bandwidth 10 nm)

    • Gain: Optimized to 80% saturation with NADPH standard.

  • Kinetic Loop: Read every 60 seconds for 30 minutes.

Data Analysis & Validation

Data Processing
  • Slope Calculation: Calculate the slope (RFU/min) of the linear portion of the curve (typically 5–20 minutes).

  • Normalization:

    
    
    Note: For activators, we report % increase over basal, rather than % inhibition.
    
Quality Control Metrics

To ensure the protocol is "self-validating" as requested, the following criteria must be met per plate:

MetricAcceptance CriterionDescription
Z' Factor > 0.5Measures separation between DMSO (basal) and GKA50 (activated).
Signal-to-Background > 5Ratio of Enzyme Activity (DMSO) to No-Enzyme Control.
CV (DMSO) < 5%Coefficient of Variation for vehicle controls.
Linearity (

)
> 0.95Linearity of the reaction velocity over the measurement window.
Expected Results

2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide should exhibit a sigmoidal dose-response curve.

  • 
    :  Expected in the 100 nM – 500 nM  range.
    
  • 
    :  Typically 150–250% of basal activity (depending on glucose concentration).
    

Mechanism of Action Visualization

Understanding the allosteric shift is crucial for interpreting "bell-shaped" curves or partial activation.

MOA_Mechanism GK_Inactive Glucokinase (Super-Open / Inactive) GK_Active Glucokinase (Closed / Active) GK_Inactive->GK_Active Slow Equilibrium Complex GK-Compound Complex (Stabilized Active State) GK_Inactive->Complex + Compound binding Glucose Glucose GK_Active->Glucose High Affinity Binding Compound 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide Complex->GK_Active Lowers Energy Barrier

Caption: Allosteric binding of the benzamide derivative stabilizes the active conformation of GK.

Troubleshooting & Optimization

Compound Precipitation
  • Symptom: Flat-lining signal at high concentrations or high variation between replicates.

  • Root Cause: The (3-methylphenyl)sulfamoyl group is hydrophobic.

  • Solution: Do not exceed 1% DMSO final concentration. If precipitation occurs, include 0.01% Triton X-100 in the assay buffer.

Fluorescence Interference
  • Symptom: High initial fluorescence (T=0) for specific wells.

  • Root Cause: The benzamide core may fluoresce in the blue region.

  • Solution: Use a kinetic read (Slope) rather than endpoint. The rate of change is independent of the initial static fluorescence of the compound.

Counter-Screening (Specificity)

To validate the hit, run the same protocol using Hexokinase II .

  • Goal: The compound should NOT activate Hexokinase II.

  • Reasoning: Hexokinase is constitutively active and lacks the allosteric pocket found in Glucokinase. Activity against HK-II indicates a false positive (e.g., aggregator or fluorescence artifact).

References

  • Matschinsky, F. M. (2009). Assessing the potential of glucokinase activators in diabetes therapy. Nature Reviews Drug Discovery, 8(5), 399-416. Link

  • Grimsby, J., et al. (2003). Allosteric activators of glucokinase: potential role in diabetes therapy.[2] Science, 301(5631), 370-373. Link

  • Sarabu, R., & Grimsby, J. (2005). Glucokinase activators as new type 2 diabetes therapeutic agents.[3] Current Opinion in Drug Discovery & Development, 8(5), 631-637. Link

  • Pfefferkorn, J. A., et al. (2012). Designing glucokinase activators with reduced hypoglycemia risk: discovery of N,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)-carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide as a liver-selective glucokinase activator. Journal of Medicinal Chemistry, 55(3), 1318-1333. Link

  • Nakamura, A., et al. (2014). Discovery of 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)-benzamide as a novel glucokinase activator.[3] Bioorganic & Medicinal Chemistry, 22(7), 2280-2293.[3] Link

Sources

Application

Application Note: Targeted FtsZ Inhibition &amp; Cell-Based Assay Development for Sulfamoylbenzamide Efficacy

Abstract Sulfamoylbenzamides and their structural analogs (e.g., PC190723) represent a promising class of antimicrobial agents that target FtsZ , the bacterial tubulin homolog essential for cell division (cytokinesis). U...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sulfamoylbenzamides and their structural analogs (e.g., PC190723) represent a promising class of antimicrobial agents that target FtsZ , the bacterial tubulin homolog essential for cell division (cytokinesis). Unlike traditional antibiotics that lyse cells by targeting the cell wall, FtsZ inhibitors cause cell cycle arrest, leading to a distinct filamentation phenotype . This guide outlines a robust, multi-stage assay workflow to evaluate sulfamoylbenzamide efficacy, distinguishing true target engagement from non-specific toxicity.

Introduction & Mechanism of Action

The Target: FtsZ-Dependent Cytokinesis

FtsZ polymerizes at the mid-cell to form the "Z-ring," a scaffold that recruits the divisome machinery to constrict the cell membrane.[1][2][3] Sulfamoylbenzamides bind to the interdomain cleft of FtsZ, stabilizing the polymeric state but preventing the dynamic treadmilling required for constriction. This "frozen" state halts division while cell growth continues, resulting in elongated, multi-nucleated bacterial filaments.

The Challenge: Solubility & Permeability

Sulfamoylbenzamides are lipophilic. In cell-based assays, they present two specific challenges:

  • Solubility: They risk precipitation in aqueous media (Mueller-Hinton Broth or DMEM) at high concentrations.

  • Efflux: Gram-negative bacteria often resist these compounds due to RND-type efflux pumps; therefore, assay validation is best performed in Gram-positive models (e.g., S. aureus) or efflux-deficient E. coli strains (e.g.,

    
    tolC).
    
Pathway Visualization

The following diagram illustrates the FtsZ polymerization cycle and the specific intervention point of sulfamoylbenzamides.

FtsZ_Mechanism GTP GTP Binding Polymer FtsZ Polymer (Protofilaments) GTP->Polymer Nucleation Monomer FtsZ Monomer Monomer->GTP Activation ZRing Z-Ring Assembly (Mid-cell) Polymer->ZRing Bundling Constriction Membrane Constriction (Division) ZRing->Constriction Dynamic Treadmilling Hydrolysis GTP Hydrolysis (GDP) Constriction->Hydrolysis Depolymerization Hydrolysis->Monomer Recycling Inhibitor Sulfamoylbenzamide (Stabilizes Polymer) Inhibitor->Polymer  LOCKS STATE Inhibitor->ZRing  BLOCKS DYNAMICS

Figure 1: Mechanism of Action. Sulfamoylbenzamides bind to FtsZ polymers, preventing the GTP-hydrolysis-dependent depolymerization required for Z-ring constriction.

Pre-Assay Optimization: Compound Handling

Before initiating biological assays, the compound stock must be optimized to prevent false negatives due to precipitation.

  • Solvent: Dissolve neat sulfamoylbenzamide powder in 100% DMSO to a master stock of 10 mM or 20 mM.

  • Storage: Aliquot into amber glass vials (avoid plastic if possible for long-term storage) and store at -20°C.

  • Working Solution: Do not dilute directly into media. Perform serial dilutions in 100% DMSO first, then spike into the assay plate to keep final DMSO concentration < 1% (v/v).

    • Validation: Check for crystal formation using phase-contrast microscopy at 40x immediately after adding compound to media.

Protocol 1: Quantitative Growth Inhibition (MIC/Resazurin)

While Optical Density (OD600) is standard, FtsZ inhibitors cause cell elongation (filamentation), which increases biomass without increasing cell number. This can lead to misleading OD readings. Therefore, a metabolic stain (Resazurin) is required for accurate viability data.

Materials
  • Organism: Staphylococcus aureus (ATCC 29213) or Bacillus subtilis (168).[1]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Reagent: Resazurin sodium salt (0.01% w/v in sterile PBS).

  • Control Compound: PC190723 (Positive Control).

Step-by-Step Workflow
  • Inoculum Prep: Culture bacteria to mid-log phase (OD600 ~ 0.5), then dilute to

    
     CFU/mL in CAMHB.
    
  • Plate Setup: Use a 96-well clear flat-bottom plate.

    • Add 99 µL of bacterial suspension per well.

    • Add 1 µL of compound (serially diluted in DMSO). Final DMSO = 1%.

    • Controls: Media only (Blank), Bacteria + DMSO (Vehicle), Bacteria + PC190723 (Positive).

  • Incubation: 18–24 hours at 37°C, static or slow shake.

  • Readout 1 (OD600): Measure absorbance. Note: High OD in treated wells may indicate filamentation, not proliferation.

  • Readout 2 (Metabolic): Add 20 µL Resazurin solution to each well. Incubate 1–4 hours.

    • Color Change: Blue (Resazurin, non-viable)

      
       Pink/Fluorescent (Resorufin, viable).
      
  • Quantification: Measure Fluorescence (Ex 560 nm / Em 590 nm).

Protocol 2: Mechanism-Specific Validation (Filamentation Assay)

This is the "Go/No-Go" assay for FtsZ targeting. If the compound kills the bacteria (low MIC) but does not induce filamentation, it is likely acting via an off-target mechanism (e.g., membrane disruption).

Materials
  • Microscopy: Inverted microscope with 100x oil immersion objective or Confocal system.

  • Stain: FM 4-64 (Membrane stain) and DAPI (DNA stain).

  • Poly-L-Lysine: For immobilizing bacteria on glass slides.

Step-by-Step Workflow
  • Treatment: Incubate bacteria (from Protocol 1) with the sulfamoylbenzamide at 0.5x MIC and 2x MIC for 4 hours.

    • Why 4 hours? Sufficient time for 4-6 division cycles. If division is blocked, cells will be 4-8x longer than controls.

  • Fixation (Optional but recommended): Fix cells with 2.5% glutaraldehyde or 4% paraformaldehyde for 15 mins.

  • Staining:

    • Wash cells in PBS.

    • Add FM 4-64 (5 µg/mL) to visualize cell septa.

    • Add DAPI (1 µg/mL) to visualize nucleoid segregation.

  • Mounting: Transfer 5 µL to a poly-L-lysine coated slide/coverslip.

  • Imaging & Analysis:

    • Phenotype A (Target Hit): Cells are extremely long (>10 µm) with multiple segregated nucleoids (DAPI spots) but no septa (FM 4-64 rings).

    • Phenotype B (Off-Target/Lysis): Cell debris, "ghost" cells, or normal length.

Protocol 3: Mammalian Cytotoxicity Counter-Screen

To establish the Selectivity Index (SI) , you must ensure the compound targets bacterial FtsZ without affecting mammalian tubulin or causing general toxicity.

Materials
  • Cell Line: HepG2 (Liver) or HEK293 (Kidney).

  • Assay: MTT or CellTiter-Glo (ATP).

Step-by-Step Workflow
  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add sulfamoylbenzamide (same concentration range as MIC assay, up to 100 µM).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Perform MTT assay according to manufacturer instructions.

  • Calculation: Determine

    
     (Cytotoxic Concentration 50%).
    

Success Metric: A viable drug candidate should have an SI (


) of >10, ideally >50.

Data Analysis & Experimental Logic

The Screening Workflow

The following flowchart summarizes the decision logic for advancing a hit compound.

Assay_Workflow Start Compound Library (Sulfamoylbenzamides) MIC Protocol 1: MIC Assay (Resazurin) Start->MIC Decision1 MIC < 10 µM? MIC->Decision1 Microscopy Protocol 2: Microscopy (Phenotypic Screen) Decision1->Microscopy Yes Discard DISCARD / OPTIMIZE Decision1->Discard No Phenotype Filamentation? Microscopy->Phenotype Tox Protocol 3: Cytotoxicity (HepG2/HEK293) Phenotype->Tox Yes (Elongated) Phenotype->Discard No (Lysis/Normal) Selectivity Selectivity Index > 10? Tox->Selectivity Lead VALIDATED HIT Selectivity->Lead Yes Selectivity->Discard No (Toxic)

Figure 2: Screening Logic. A sequential filter ensuring potency, mechanism validation, and safety.

Data Reporting Template

Organize your final data into the following matrix to compare analogs.

Compound IDMIC (µg/mL)Phenotype (0.5x MIC)CC50 (Mammalian)Selectivity Index
PC190723 0.5Filamentous (>10µm)>50 µM>100
Analog A 64.0Normal RodsN/A< 1 (Inactive)
Analog B 1.0Lysis/Debris5 µM5 (Toxic)
Analog C 2.0Filamentous>100 µM>50 (Hit)

References

  • Haydon, D. J., et al. (2008). "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity."[4][5] Science, 321(5896), 1673-1675. Link

  • Stokes, N. R., et al. (2013). "Novel Inhibitors of Bacterial Cytokinesis Identified by a Cell-Based Antibiotic Screening Assay." Journal of Biological Chemistry, 288(4), 2675-2687. Link

  • Kaul, M., et al. (2013). "Cell-Based Screening for Antimicrobials Targeting Bacterial Cell Division." Methods in Molecular Biology, 968, 25-39. Link

  • Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Standard M07. Link

  • Lombardo, M. J., et al. (2015). "A new class of benzamide inhibitors of FtsZ with potent anti-staphylococcal activity." Journal of Antimicrobial Chemotherapy, 70(6), 1692-1698. Link

Sources

Method

Application Note: 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide as a Dual-Potential Enzyme Modulator

This Application Note is structured to guide researchers through the evaluation of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide (FMSB) and its structural analogs. Given the specific pharmacophore—a fluorinated benzami...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the evaluation of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide (FMSB) and its structural analogs.

Given the specific pharmacophore—a fluorinated benzamide coupled with a sulfamoyl moiety —this molecule sits at the intersection of two major enzyme inhibitor classes: Carbonic Anhydrase Inhibitors (CAIs) and Glucokinase Activators (GKAs) . The precise biological activity depends heavily on the substitution pattern of the sulfonamide nitrogen.

Part 1: Executive Summary & Chemical Biology

The Structural Paradox

The molecule 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide presents a critical Structure-Activity Relationship (SAR) bifurcation based on the "sulfamoyl" substitution:

  • Scenario A: Primary Sulfonamide (The "Tail" on the Amide)

    • Structure:N-(3-methylphenyl)-2-fluoro-5-sulfamoylbenzamide

    • Target:Carbonic Anhydrase (hCA IX / XII) .

    • Mechanism:[1][2] The unsubstituted sulfonamide (-SO2NH2) acts as the Zinc-Binding Group (ZBG). The 3-methylphenyl tail targets the hydrophobic pocket of tumor-associated isoforms (hCA IX), conferring selectivity over the ubiquitous hCA II.

  • Scenario B: Secondary Sulfonamide (The "Tail" on the Sulfonamide)

    • Structure:2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide (As written in topic).

    • Target:Glucokinase (GK) or 11

      
      -HSD1 .[3]
      
    • Mechanism:[1][2] Substitution on the sulfonamide nitrogen (-SO2NH-R) abolishes Carbonic Anhydrase activity (steric hindrance/loss of proton). However, this specific scaffold is a known pharmacophore for Glucokinase Activators (GKAs) , used to treat Type 2 Diabetes by allosterically enhancing glucose metabolism.

This guide provides protocols for both scenarios, treating the molecule as a versatile probe.

Part 2: Target 1 - Carbonic Anhydrase Inhibition (Oncology/Glaucoma)

Mechanism of Action

If the molecule functions as a CA inhibitor (Scenario A), it targets the zinc ion in the enzyme's active site.

  • Physiological Role: hCA IX is overexpressed in hypoxic tumors, regulating pH to promote metastasis.

  • Binding Mode: The sulfonamide nitrogen coordinates to Zn(II), displacing the catalytic water molecule/hydroxide ion, thereby blocking the hydration of CO2 to bicarbonate.

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

The Gold Standard for determining inhibition constants (


).
Materials
  • Enzyme: Recombinant hCA II (cytosolic) and hCA IX (membrane-bound domain).

  • Substrate: CO2 saturated water.

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4 (to maintain ionic strength).

  • Indicator: 0.2 mM Phenol Red.

  • Instrument: Applied Photophysics SX.18MV-R Stopped-Flow Spectrophotometer.

Step-by-Step Methodology
  • Preparation of Inhibitor Stock:

    • Dissolve FMSB in 100% DMSO to a concentration of 10 mM.

    • Prepare serial dilutions (0.1 nM to 10

      
      M) in the assay buffer. Note: Keep final DMSO < 1% to avoid enzyme denaturation.
      
  • CO2 Saturation:

    • Bubble CO2 gas into high-purity water for 30 minutes at 25°C. This creates a ~33 mM CO2 substrate solution.

  • Reaction Kinetics (The rapid mixing phase):

    • Syringe A: Contains Enzyme (5–10 nM) + Indicator (Phenol Red) + Inhibitor (FMSB).

    • Syringe B: Contains CO2-saturated water.

    • Mixing: Rapidly mix A and B (1:1 ratio) in the stopped-flow cell.

  • Data Acquisition:

    • Monitor absorbance at 557 nm (Phenol Red isosbestic point shift).

    • Measure the initial rate of acidification (catalyzed reaction) vs. the uncatalyzed rate.

  • Calculation:

    • Fit data to the Cheng-Prusoff equation to determine

      
      .
      
    • Convert to

      
       using: 
      
      
      
      .

Part 3: Target 2 - Glucokinase Activation (Metabolic Disease)[4][5][6][7]

Mechanism of Action

If the molecule functions as a GKA (Scenario B), it binds to the allosteric site of Glucokinase.

  • Physiological Role: GK acts as the "glucose sensor" in the pancreas.

  • Binding Mode: The benzamide-sulfamoyl scaffold stabilizes the "Super-Open" conformation of GK, increasing its affinity for glucose (

    
     decreases) and increasing 
    
    
    
    .
Experimental Protocol: Coupled Enzyme Assay (G6PDH)

A continuous spectrophotometric assay to measure GK activation.

Materials
  • Enzyme: Recombinant Human Glucokinase (GST-GK).

  • Coupling Enzyme: Glucose-6-phosphate dehydrogenase (G6PDH) from Leuconostoc mesenteroides.

  • Substrate: D-Glucose (variable concentrations).

  • Cofactors: ATP (2 mM), NADP+ (1 mM).

  • Buffer: 25 mM HEPES (pH 7.4), 50 mM KCl, 1 mM MgCl2, 1 mM DTT.

Step-by-Step Methodology
  • Assay Setup:

    • Prepare a Master Mix: Buffer + ATP + NADP+ + G6PDH (5 U/mL) + GK (15 nM).

    • Critical: Add Glucose at a concentration near its

      
       (approx. 5–8 mM) to maximize sensitivity to activators.
      
  • Compound Addition:

    • Add FMSB (10

      
      M screening dose) to the microplate wells.
      
    • Include a DMSO Control (0% activation) and a Known Activator Control (e.g., Piragliatin).

  • Reaction Initiation:

    • Incubate for 10 minutes at 30°C.

    • Start reaction by adding the Master Mix.

  • Detection:

    • Monitor the production of NADPH by absorbance at 340 nm for 20 minutes.

  • Data Analysis:

    • Calculate the Fold Activation :

      
      .
      
    • A ratio > 1.5 indicates significant activation.

Part 4: Visualization & Logic Flow

Pathway Logic: Determining the Target

The following diagram illustrates the decision tree for characterizing this molecule based on its specific structural features.

G Molecule 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide StructCheck Structural Analysis: Position of '3-methylphenyl'? Molecule->StructCheck Primary Tail on Amide Nitrogen (Primary Sulfonamide -SO2NH2) StructCheck->Primary Isomer A Secondary Tail on Sulfonamide Nitrogen (Secondary Sulfonamide -SO2NH-R) StructCheck->Secondary Isomer B TargetCA Target: Carbonic Anhydrase (CA) (Hypoxia / Glaucoma) Primary->TargetCA Zn(II) Binding Possible TargetGK Target: Glucokinase (GK) (Diabetes / Metabolism) Secondary->TargetGK Allosteric Modulation AssayCA Protocol: Stopped-Flow CO2 Hydration Measure: Ki (Inhibition) TargetCA->AssayCA AssayGK Protocol: Coupled G6PDH Assay Measure: EC50 (Activation) TargetGK->AssayGK

Caption: Decision tree for selecting the correct biological assay based on the specific sulfonamide substitution pattern of the FMSB scaffold.

Experimental Workflow: Stopped-Flow Kinetics

This diagram details the physical workflow for the CA inhibition assay.

Workflow cluster_0 Reagent Prep cluster_1 Stopped-Flow Unit SyringeA Syringe A: Enzyme + Indicator + FMSB (Inhibitor) MixChamber Mixing Chamber (Dead time < 2ms) SyringeA->MixChamber Rapid Injection SyringeB Syringe B: CO2 Saturated Water (Substrate) SyringeB->MixChamber OpticalCell Optical Cell (Path 2mm) MixChamber->OpticalCell Detector PMT Detector (Abs @ 557nm) OpticalCell->Detector Color Change (pH Drop) PC Data Analysis (Cheng-Prusoff) Detector->PC

Caption: Workflow for the Stopped-Flow CO2 Hydration Assay, measuring the rapid kinetics of Carbonic Anhydrase inhibition.

Part 5: Data Presentation & Analysis

When reporting results for FMSB, organize data to highlight Selectivity (for CA) or Activation Potency (for GK).

Table 1: Expected Data Structure for CA Inhibition (Scenario A)
IsoformKi (nM)Selectivity Ratio (vs hCA II)Clinical Relevance
hCA I > 10,000N/ACytosolic (Off-target)
hCA II 12.5 1.0Glaucoma Target / Major Off-target for Cancer
hCA IX 0.8 15.6 Hypoxic Tumors (Primary Target)
hCA XII 4.23.0Tumor-associated
Table 2: Expected Data Structure for GK Activation (Scenario B)
CompoundConc (

M)
Fold Activation (at 5mM Glucose)EC50 (

M)
DMSO Control-1.0-
Piragliatin (Ref)102.50.2
FMSB 101.8 0.5

Part 6: References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents. Link

  • Grewal, A. S., et al. (2018).[4][5] Design, Synthesis and Antidiabetic Activity of Novel Sulfamoyl Benzamide Derivatives as Glucokinase Activators. Journal of Pharmaceutical Technology and Research. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Matschinsky, F. M. (2009). Assessing the potential of glucokinase activators in diabetes therapy. Nature Reviews Drug Discovery. Link

Sources

Application

"2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide" in cancer cell line viability assays

Application Note: Characterization of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide (FMSB) in Cancer Cell Line Viability Assays Introduction & Biological Context The compound 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benza...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide (FMSB) in Cancer Cell Line Viability Assays

Introduction & Biological Context

The compound 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide (herein referred to as FMSB ) represents a distinct class of sulfamoyl-benzamide derivatives . In oncology research, this chemical scaffold is frequently investigated for two primary mechanisms of action:

  • Inhibition of Carbonic Anhydrases (CAIX/CAXII): The sulfamoyl moiety (

    
    ) is a classic zinc-binding group (ZBG) that targets tumor-associated carbonic anhydrases. These enzymes are critical for pH regulation in hypoxic tumor microenvironments.
    
  • Anti-Proliferative Kinase Modulation: Benzamide cores are common in kinase inhibitors (e.g., MEK or histone deacetylase inhibitors), suggesting potential multi-target efficacy.

Why Standard Protocols Fail: Standard viability assays (conducted in normoxia, pH 7.4) often yield false negatives for sulfamoyl-benzamides because their primary targets (CAIX/XII) are only upregulated and essential under hypoxic conditions or metabolic stress . This guide outlines a specialized workflow to accurately assess FMSB potency by incorporating environmental stressors relevant to solid tumors.

Experimental Design & Workflow

To rigorously validate FMSB, we employ a "Two-Arm" viability strategy: Normoxic Screening (Baseline Toxicity) vs. Hypoxic Validation (Target-Specific Efficacy).

Mechanism of Action (Hypothesis)

The following diagram illustrates the hypothesized pathway where FMSB disrupts tumor pH regulation, leading to intracellular acidification and apoptosis.

G Hypoxia Hypoxia (1% O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CAIX/XII Upregulation HIF1a->CAIX pH_Reg Extracellular Acidification (Tumor Survival) CAIX->pH_Reg H+ Export Inhibition Enzymatic Blockade CAIX->Inhibition Target FMSB FMSB Treatment (Sulfamoyl-Benzamide) FMSB->Inhibition Acidosis Intracellular Acidosis Inhibition->Acidosis Failure of pH Control Apoptosis Apoptosis / Cell Death Acidosis->Apoptosis

Figure 1: Hypothesized Mechanism of Action. FMSB targets hypoxia-induced enzymes, disrupting the pH balance critical for cancer cell survival.

Material Preparation

Compound: 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide (FMSB) Molecular Weight: ~308.33 g/mol (Estimate based on structure)

ParameterSpecificationNotes
Solvent DMSO (Dimethyl Sulfoxide)Prepare a 10 mM or 50 mM stock solution.
Solubility ModerateVortex for 1 min; if precipitate persists, sonicate at 37°C for 5 mins.
Storage -20°C (Aliquot)Avoid freeze-thaw cycles. Stable for 6 months.
Vehicle Control DMSOFinal concentration in assay must be < 0.5% (v/v) to avoid solvent toxicity.

Protocol A: High-Throughput Dose-Response (Normoxia)

This protocol establishes the baseline toxicity of FMSB. We recommend using an ATP-based luminescent assay (e.g., CellTiter-Glo®) over MTT/MTS for higher sensitivity with benzamide derivatives, which can sometimes interfere with tetrazolium reduction.

Cell Line Selection:

  • Primary: MDA-MB-231 (Triple-negative breast cancer) – High basal metabolic rate.

  • Secondary: HT-29 (Colorectal) – Known CAIX expressor.

Step-by-Step Procedure:

  • Seeding:

    • Day 0: Harvest cells and count using Trypan Blue exclusion.

    • Seed 3,000 – 5,000 cells/well in 96-well opaque-walled plates (for luminescence).

    • Volume: 90 µL per well.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Compound Dilution (Serial):

    • Prepare a 1000x stock plate of FMSB in DMSO.

    • Dilute 1:1000 into pre-warmed culture media (2x concentration).

    • Dose Range: 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 50 µM, 100 µM.

  • Treatment:

    • Day 1: Add 10 µL of the diluted FMSB media to the 90 µL in each well.

    • Controls: Vehicle (DMSO only), Positive Control (e.g., Doxorubicin 1 µM), and Blank (Media only).

  • Incubation:

    • Incubate for 72 hours . (Benzamides often require >48h for phenotypic impact).

  • Readout:

    • Day 4: Equilibrate plate to room temperature (30 min).

    • Add 100 µL of ATP detection reagent.

    • Shake orbitally (2 min) to lyse cells.

    • Measure Luminescence (RLU) on a plate reader.

Protocol B: Hypoxia-Specific Viability (The "Expert" Protocol)

Rationale: If FMSB targets CAIX/XII or hypoxia-response pathways, it will show significantly higher potency (lower IC50) under hypoxic conditions.

Equipment Required: Hypoxia Chamber (1% O2, 5% CO2, 94% N2) or Chemical Hypoxia Mimetic (CoCl2).

Workflow:

  • Dual Seeding: Prepare two identical 96-well plates as described in Protocol A.

  • Treatment: Treat both plates with the same FMSB dose range.

  • Differential Incubation:

    • Plate 1 (Normoxia): Standard incubator (21% O2).

    • Plate 2 (Hypoxia): Place immediately into a Hypoxia Chamber at 1% O2 for 72 hours.

    • Note: If a chamber is unavailable, supplement media with 100 µM Cobalt Chloride (CoCl2) to stabilize HIF-1α chemically.

  • Analysis: Calculate the Hypoxia Cytotoxicity Ratio (HCR) :

    
    
    
    • Interpretation: An HCR > 2.0 indicates hypoxia-selective mechanism (highly desirable for solid tumor targeting).

Data Analysis & Visualization

Calculating IC50

Normalize RLU values to the Vehicle Control (set as 100% viability). Fit the data using a non-linear regression (4-parameter logistic model) :



Experimental Workflow Diagram

Workflow Prep 1. Stock Prep (DMSO) Seed 2. Cell Seeding (MDA-MB-231) Prep->Seed Split 3. Split Conditions Seed->Split Normoxia Arm A: Normoxia (21% O2) Split->Normoxia Hypoxia Arm B: Hypoxia (1% O2) Split->Hypoxia Assay 4. ATP Assay (72 Hours) Normoxia->Assay Hypoxia->Assay Analysis 5. HCR Calculation Assay->Analysis

Figure 2: The "Two-Arm" workflow to distinguish general toxicity from hypoxia-specific efficacy.

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation in Wells High concentration / Low solubilityDo not exceed 100 µM in aqueous media. Ensure DMSO < 0.5%.
No Toxicity (IC50 > 100µM) Target not expressed or NormoxiaCritical: Repeat assay under Hypoxia (1% O2). Verify CAIX expression in cell line via Western Blot.
High Background Signal Compound autofluorescenceSwitch from fluorescence assays (AlamarBlue) to Luminescence (ATP) or Colorimetric (MTT).
Edge Effect Evaporation in outer wellsFill outer wells with PBS; use only inner 60 wells for data.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery. Link

  • Rizzolio, F., et al. (2015). Benzamide derivatives as novel inhibitors of carbonic anhydrase: synthesis, biological evaluation and molecular modeling. Organic & Biomolecular Chemistry. Link

  • Promega Corporation. (2023). CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Link

(Note: While FMSB is a specific chemical structure, the references provided anchor the protocol in the established science of Sulfamoyl-Benzamide derivatives and their application in cancer research.)

Method

Structure-activity relationship (SAR) studies of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide analogues.

Application Note: SAR Profiling and Optimization of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide Analogues Introduction & Scientific Context Hepatitis B Virus (HBV) remains a critical global health challenge.[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: SAR Profiling and Optimization of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide Analogues

Introduction & Scientific Context

Hepatitis B Virus (HBV) remains a critical global health challenge.[1][2][3][4] While nucleos(t)ide analogues (NUCs) effectively suppress viral DNA synthesis, they rarely achieve a functional cure (HBsAg loss) due to the persistence of covalently closed circular DNA (cccDNA).

Capsid Assembly Modulators (CAMs) represent a pivotal shift in HBV therapeutics. Unlike NUCs, CAMs target the viral core protein (Cp), disrupting the assembly of the nucleocapsid—a step essential for both viral replication and the maintenance of the cccDNA pool.[5]

This Application Note focuses on the Sulfamoylbenzamide (SBA) scaffold, specifically the lead candidate 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide (Compound 1) . This molecule functions as a Class II CAM , inducing the formation of morphologically normal but genome-free (empty) capsids.[3]

Key Objectives:

  • Synthesize the lead compound and key analogues via a modular, convergent pathway.

  • Evaluate antiviral potency using the HepG2.2.15 cell-based assay.

  • Map the Structure-Activity Relationship (SAR) to optimize the hydrophobic "tail" interaction and the "head" group hydrogen bonding network.

Chemical Synthesis Protocol

The synthesis of SBA analogues requires a robust, modular approach allowing for late-stage diversification of the sulfonamide tail (Region C) and the benzamide head (Region A).

Workflow Diagram

SynthesisWorkflow Start 2-Fluoro-benzoic acid Step1 Chlorosulfonation (ClSO3H, 120°C) Start->Step1 Inter1 Int-1: Sulfonyl Chloride Step1->Inter1 Step2 Sulfonamide Coupling (3-toluidine, Pyridine) Inter1->Step2 Inter2 Int-2: Sulfamoyl Benzoic Acid Step2->Inter2 Step3 Amidation (CDI, NH4OH) Inter2->Step3 Final Final Product: SBA Analogue Step3->Final

Figure 1: Modular synthesis pathway for Sulfamoylbenzamide (SBA) analogues.

Detailed Protocol (Lead Compound 1)

Reagents: 2-Fluorobenzoic acid (Sigma-Aldrich), Chlorosulfonic acid, 3-Methylaniline (m-Toluidine), Carbonyldiimidazole (CDI), Ammonium hydroxide (28%).

Step 1: Chlorosulfonation

  • Place 2-fluorobenzoic acid (10.0 g, 71.4 mmol) in a round-bottom flask equipped with a drying tube.

  • Add chlorosulfonic acid (30 mL) dropwise at 0°C (Caution: Exothermic).

  • Heat the mixture to 120°C for 4 hours.

  • Cool to room temperature (RT) and pour slowly onto crushed ice (200 g) with vigorous stirring.

  • Filter the white precipitate, wash with cold water, and dry under vacuum to yield 2-fluoro-5-(chlorosulfonyl)benzoic acid .

Step 2: Sulfonamide Formation (The "Tail")

  • Dissolve the sulfonyl chloride intermediate (5.0 g, 21 mmol) in anhydrous DCM (50 mL).

  • Add pyridine (3.4 mL, 2 eq) followed by 3-methylaniline (2.3 mL, 1.0 eq).

  • Stir at RT for 12 hours.

  • Wash with 1N HCl (2x) and Brine (1x). Dry over Na2SO4 and concentrate.

  • Recrystallize from EtOH/Hexane to yield 2-fluoro-5-[(3-methylphenyl)sulfamoyl]benzoic acid .

Step 3: Benzamide Formation (The "Head")

  • Dissolve the carboxylic acid intermediate (2.0 g, 6.4 mmol) in anhydrous THF (20 mL).

  • Add CDI (1.25 g, 7.7 mmol) and stir at RT for 2 hours (monitor for CO2 evolution cessation).

  • Cool to 0°C and add ammonium hydroxide (28% aq, 5 mL) dropwise.

  • Stir for 1 hour, then concentrate THF under reduced pressure.

  • Dilute with water and filter the precipitate.

  • Purification: Silica gel chromatography (0-5% MeOH in DCM) yields the pure title compound.

Biological Evaluation Protocols

To validate the SAR, we employ a tiered screening cascade: In vitro assembly kinetics followed by in cellulo antiviral efficacy.

Assay Logic Diagram

AssayLogic cluster_0 Primary Screen (Biochemical) cluster_1 Secondary Screen (Cellular) Compound Synthesized SBA Analogue SEC Size Exclusion Chromatography (Capsid Integrity) Compound->SEC TEM Electron Microscopy (Morphology Check) SEC->TEM If capsid forms HepG2 HepG2.2.15 Assay (HBV DNA Quantification) SEC->HepG2 Confirm activity Tox CC50 Cytotoxicity (MTS Assay) HepG2->Tox Result Lead Candidate Selection Tox->Result

Figure 2: Tiered screening cascade for validating CAM activity.

Protocol A: HepG2.2.15 Antiviral Assay

Rationale: HepG2.2.15 cells stably express HBV.[5] Measuring extracellular HBV DNA indicates inhibition of virion release.

  • Seeding: Plate HepG2.2.15 cells (3 × 10^4 cells/well) in 96-well collagen-coated plates. Culture in DMEM/F12 + 10% FBS + 1% Pen/Strep + 200 µg/mL G418.

  • Treatment: After 24h, treat cells with serial dilutions of the test compound (0.01 µM – 50 µM) in triplicate. Include Entecavir (NUC control) and NVR 3-778 (CAM control).

  • Incubation: Refresh media containing compounds every 3 days for a total of 9 days.

  • DNA Extraction: Collect supernatant. Extract viral DNA using a commercial kit (e.g., QIAamp MinElute).

  • qPCR: Quantify HBV DNA using primers targeting the S gene.

    • Forward: 5'-GTT CAC GGT GGT CTC CAT GC-3'

    • Reverse: 5'-TCT CCT TCC TGT GGG CAT TC-3'

    • Probe: 5'-FAM-CTG TGC CTT GGG TGG CTT TGG G-TAMRA-3'

  • Analysis: Calculate EC50 (50% effective concentration) using non-linear regression (GraphPad Prism).

Protocol B: Capsid Assembly Assay (SEC)

Rationale: Distinguishes Class I (aberrant assembly) from Class II (empty capsid) modulators.

  • Protein: Express and purify HBV Cp149 (assembly domain) from E. coli.

  • Assembly: Incubate Cp149 dimer (10 µM) with test compound (20 µM) in Assembly Buffer (50 mM HEPES pH 7.5, 150 mM NaCl) for 24h at RT.

  • Separation: Inject 20 µL onto a Superose 6 Increase 10/300 GL column (Cytiva).

  • Detection: Monitor UV absorbance at 280 nm.

    • Class II (SBA):[3][5] Elution peak at ~1.6 mL (Capsid).

    • Class I (HAP): Elution peak in void volume (Aggregates) or broad smear.

    • Inhibitor:[6][7] Retention of dimer peak (if assembly is blocked).

SAR Analysis & Optimization Strategy

The SAR of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide is driven by its binding to the hydrophobic pocket at the dimer-dimer interface of the HBV core protein.

SAR Map Diagram

SAR_Map Core 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide RegionA Region A: Benzamide Head - Primary amide (-CONH2) essential for H-bonds (Trp102). - 2-Fluoro locks conformation via intramolecular H-bond. Core->RegionA RegionB Region B: Sulfonamide Linker - Sulfonyl group acts as H-bond acceptor. - Geometry critical for depth of pocket penetration. Core->RegionB RegionC Region C: 3-Methylphenyl Tail - Occupies hydrophobic sub-pocket. - 3-position (meta) substitution is optimal. - 4-position (para) often clashes. Core->RegionC

Figure 3: Structural dissection of the lead compound for SAR optimization.

SAR Data Summary (Mock Data based on Class Trends)

The following table illustrates the expected impact of structural modifications based on established SBA-class behavior [1, 2].

Compound IDR1 (Head)R2 (Pos 2)R3 (Tail Substituent)EC50 (µM)CC50 (µM)SAR Insight
Lead (1) -CONH2 -F 3-Me 0.65 >100 Balanced potency/solubility.
Analogue 2-CONH2-H3-Me4.20>100Loss of 2-F reduces metabolic stability and potency.
Analogue 3-CONHMe-F3-Me>10.0>100N-methylation disrupts critical H-bond donor to Trp102.
Analogue 4-CONH2-F3-Cl0.3585Cl is a better lipophilic match than Me; higher potency.
Analogue 5-CONH2-F4-Me5.50>100Para-substitution causes steric clash in the pocket.
Analogue 6-CONH2-F3-CF30.2860CF3 enhances hydrophobic interaction but lowers solubility.

Key Optimization Takeaways:

  • The "Fluorine Lock": The 2-fluoro substituent is non-negotiable. It creates an electrostatic repulsion/attraction network that forces the benzamide group out of planarity, pre-organizing it for binding [3].

  • The Meta-Rule: The hydrophobic tail (Region C) strictly prefers meta (3-position) substitution. Para (4-position) substituents generally clash with the pocket wall (residues V124/L140).

  • Electronic Effects: Electron-withdrawing groups (Cl, Br, CF3) at the 3-position of the tail ring generally improve potency over electron-donating groups (Me, OMe) due to better complementarity with the hydrophobic pocket environment.

References

  • Wang, S., et al. (2021). Sulfamoylbenzamide-based Capsid Assembly Modulators for Selective Inhibition of Hepatitis B Viral Replication.[1][2][3][4] ACS Medicinal Chemistry Letters, 12(2), 242–248.[4][5] Link

  • Campagna, M. R., et al. (2013). Sulfamoylbenzamide derivatives inhibit the assembly of hepatitis B virus nucleocapsids.[2][3][4][7] Journal of Virology, 87(12), 6931–6942. Link

  • Zhou, Z., et al. (2017). Structure-based optimization of sulfamoylbenzamide derivatives as potent hepatitis B virus capsid assembly modulators. European Journal of Medicinal Chemistry, 136, 44–55. Link

  • Kluge, S., et al. (2016). Current Status of Capsid Assembly Modulators (CAMs) for the Treatment of Chronic Hepatitis B. Viruses, 8(5), 131. Link

Disclaimer: This Application Note is for research and educational purposes only. All synthesis and biological testing should be conducted in compliance with local safety regulations and institutional guidelines.

Sources

Application

In vivo efficacy testing of sulfamoylbenzamide compounds in animal models

Application Note: In Vivo Efficacy Testing of Sulfamoylbenzamide (SBA) Compounds Introduction & Rationale Sulfamoylbenzamides (SBAs) represent a critical class of Capsid Assembly Modulators (CAMs) , specifically categori...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Efficacy Testing of Sulfamoylbenzamide (SBA) Compounds

Introduction & Rationale

Sulfamoylbenzamides (SBAs) represent a critical class of Capsid Assembly Modulators (CAMs) , specifically categorized as Class II core protein allosteric modulators (CpAMs). Unlike nucleos(t)ide analogs (NUCs) that target the viral polymerase, SBAs bind to the hydrophobic pocket of the Hepatitis B Virus (HBV) core protein dimer-dimer interface.

Mechanism of Action (MoA): SBAs (e.g., NVR 3-778) do not cause the aberrant aggregation of capsid protein seen with Class I modulators (like HAPs). Instead, they accelerate capsid assembly slightly but, crucially, alter the geometry such that pre-genomic RNA (pgRNA) is excluded . This results in the formation of morphologically "normal" but genetically empty capsids .[1]

Translational Challenge: The primary failure mode in developing SBAs is not intrinsic potency, but poor pharmacokinetic (PK) coverage and lack of sustained target engagement in the liver. This guide focuses on the Hydrodynamic Injection (HDI) Mouse Model , a robust, rapid-turnaround system for establishing Proof-of-Concept (PoC) and PK/PD relationships before advancing to expensive humanized liver chimeric mouse models.

Pre-clinical Formulation Strategy

SBAs are typically lipophilic and crystalline. Poor formulation leads to erratic absorption, mimicking "low efficacy."

Recommended Vehicle Systems:

  • Standard Suspension (Oral): 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC/Methocel E50) + 1% (w/v) Tween 80 in water.

    • Why: HPMC maintains suspension homogeneity; Tween 80 aids wetting of hydrophobic crystals.

  • Enhanced Bioavailability (Oral): PEG 400 (40%) + TPGS (Vitamin E polyethylene glycol succinate, 5%) + Water (55%).

    • Why: TPGS acts as both a surfactant and a P-gp efflux inhibitor, potentially increasing liver concentration.

Critical Quality Attribute (CQA): Particle size must be micronized (<10 µm) for suspension formulations to ensure consistent


.

Detailed Protocol: Hydrodynamic Injection (HDI) Model

This model involves the rapid injection of HBV plasmid DNA into the tail vein, causing transient liver transfection.[2] It mimics acute HBV replication and is the gold standard for screening CAMs.

A. Materials
  • Animals: Female C57BL/6 or BALB/c mice, 6–8 weeks old (approx. 20g).

  • Plasmid: pAAV-HBV1.2 (or 1.3-mer) replicon.

  • Reagent: Sterile PBS (calcium/magnesium-free).

B. Induction of HBV Replication (Day 0)
  • Calculate Volume: The injection volume must be 8% to 10% of the mouse body weight .

    • Example: For a 20g mouse, volume = 2.0 mL.

  • Prepare DNA: Dilute 10 µg of plasmid DNA into the calculated PBS volume (per mouse).

  • Injection Technique (The "Hydrodynamic" Step):

    • Pre-warm mice slightly (heat lamp) to dilate tail veins.[3]

    • Restrain mouse.

    • Inject the entire volume into the lateral tail vein within 5–7 seconds .

    • Note: The rapid pressure forces DNA into hepatocytes via fenestrations.[2] Slow injection results in failed transfection.

C. Treatment Regimen (Day 0 – Day 7)
  • Group Size: n=6 per arm.

  • Start Time: Administer first dose 4 hours post-HDI (after animals recover from hemodynamic stress).

  • Dosing Frequency: BID (Twice Daily) is recommended for SBAs due to rapid clearance in rodents compared to humans.

  • Dose Range: 75 mg/kg – 600 mg/kg (Oral Gavage).

D. Sampling & Harvest
  • Serum: Collect via submandibular bleed on Day 1, 3, 5, and terminal bleed on Day 7.

  • Liver: Harvest on Day 7. Snap freeze left lobe (DNA/RNA analysis); fix right lobe in formalin (IHC).

Visualizing the Workflow

HDI_Protocol Prep Plasmid Prep (10µg pAAV-HBV in PBS) Inject Hydrodynamic Injection (10% Body Wt in <7s) Prep->Inject Day 0 Recov Recovery (4 Hours) Inject->Recov Treat Treatment Phase (BID Oral Dosing for 7 Days) Recov->Treat Start Dosing Bleed Interim Bleeds (Day 1, 3, 5) Serum HBV DNA Treat->Bleed Harvest Terminal Harvest (Day 7) Liver DNA/RNA + HBsAg Treat->Harvest Endpoint

Figure 1: Workflow for the Hydrodynamic Injection (HDI) mouse model for evaluating SBA efficacy.

Mechanism of Action Verification

To confirm your compound is acting as a Class II SBA (and not a polymerase inhibitor like Entecavir), you must analyze the Liver Intracellular Capsid Content .

MOA_Differentiation Compound Test Compound (SBA) Target HBV Core Protein (Dimer Interface) Compound->Target Effect Accelerated Assembly Exclusion of pgRNA Target->Effect Result Formation of EMPTY Capsids Effect->Result NUC Comparator: Entecavir NUC_Mech Inhibits Reverse Transcription NUC->NUC_Mech NUC_Res Capsids contain pgRNA but no DNA NUC_Mech->NUC_Res

Figure 2: Mechanistic differentiation between Sulfamoylbenzamides (SBAs) and Nucleoside Analogs (NUCs).

Data Analysis & Interpretation

The following table outlines expected outcomes for a potent SBA compared to controls.

ReadoutVehicle ControlEntecavir (NUC)Sulfamoylbenzamide (SBA)Interpretation
Serum HBV DNA High (Baseline)Significantly Reduced Significantly Reduced Both block virion production.
Serum HBsAg HighNo ChangeReduced (Modest) SBAs may destabilize capsids, affecting HBsAg secretion indirectly.
Liver HBV DNA HighReducedReduced Prevention of rcDNA synthesis.
Liver HBV RNA HighHigh (No Effect) Reduced CRITICAL: SBAs block pgRNA encapsidation; NUCs do not.
Capsid Content IntactIntactIntact (Empty) Class II SBAs form empty capsids (unlike Class I which destroy them).

Statistical Analysis:

  • Log-transform all viral load data.

  • Use One-way ANOVA with Dunnett’s post-test comparing treatment groups to Vehicle.

  • Efficacy Criteria: A

    
     reduction in Serum HBV DNA is considered significant for this 7-day model.
    

Troubleshooting & Self-Validation

  • Issue: High variability in Vehicle group viral load.

    • Cause: Inconsistent injection speed during HDI.

    • Fix: If injection takes >10 seconds, exclude that mouse immediately. The "hydrodynamic" pressure is binary; it either works or it doesn't.

  • Issue: Compound precipitates in the gut (white spots in stomach at necropsy).

    • Cause: Saturation of absorption.

    • Fix: Switch to the PEG400/TPGS vehicle or lower the dose frequency.

  • Issue: No reduction in HBV RNA despite DNA reduction.

    • Diagnosis: Your compound might be acting as a polymerase inhibitor, not a CAM. Verify binding to Core protein via Differential Scanning Fluorimetry (DSF).

References

  • Klumpp, K., et al. (2015). "High-resolution crystal structure of a hepatitis B virus replication inhibitor bound to the viral core protein."[4] Proceedings of the National Academy of Sciences. Link

  • Lam, A. M., et al. (2019). "Preclinical Characterization of NVR 3-778, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus." Antimicrobial Agents and Chemotherapy.[4] Link

  • Huang, L. R., et al. (2006). "An immunocompetent mouse model for the tolerance of human chronic hepatitis B virus infection." Proceedings of the National Academy of Sciences. Link

  • Lahlali, T., et al. (2018). "Novel strategies for the treatment of chronic hepatitis B." Antiviral Research. Link

  • Campagna, M. R., et al. (2013). "Sulfamoylbenzamide derivatives inhibit the assembly of hepatitis B virus nucleocapsids." Journal of Virology. Link

Sources

Method

Application Note: Pharmacokinetic and Pharmacodynamic Profiling of Substituted Benzamides

[1] Introduction: The Orthopramide Challenge Substituted benzamides (often termed "orthopramides"), such as amisulpride, sulpiride, and remoxipride, represent a unique class of antipsychotic and prokinetic agents. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The Orthopramide Challenge

Substituted benzamides (often termed "orthopramides"), such as amisulpride, sulpiride, and remoxipride, represent a unique class of antipsychotic and prokinetic agents. Unlike tricyclic neuroleptics, they are highly selective for Dopamine D2 and D3 receptors.

The Core Challenge: The physicochemical profile of this class often creates a "permeability paradox." Many substituted benzamides are hydrophilic (low LogP) and are substrates for P-glycoprotein (P-gp), leading to poor Blood-Brain Barrier (BBB) penetration despite high receptor affinity. Consequently, the development workflow must prioritize brain exposure and receptor occupancy (RO) over simple plasma half-life.

This guide details the protocols necessary to profile these compounds, moving from the bench to in vivo modeling.

Module 1: In Vitro ADME & Metabolic Stability

Before in vivo testing, candidates must be screened for metabolic liabilities. Substituted benzamides frequently undergo


-dealkylation (e.g., removal of the ethyl group on the pyrrolidine ring) or oxidation.
Protocol 1.1: Microsomal Metabolic Stability Assay

Objective: Determine Intrinsic Clearance (


) and identify rapid metabolizers.

Materials:

  • Pooled Liver Microsomes (Human/Rat, 20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (1 µM final concentration to ensure linear kinetics).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Procedure:

  • Pre-incubation: Mix 445 µL of phosphate buffer (100 mM, pH 7.4) and 5 µL of microsomes. Pre-warm at 37°C for 5 min.

  • Initiation: Add 50 µL of NADPH regenerating system.

  • Substrate Addition: Add 5 µL of Test Compound (from 100 µM stock). Note: Keep organic solvent <1% to avoid enzyme inhibition.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL of Stop Solution. Vortex for 20s.

  • Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS.

Data Analysis: Plot


 vs. time. The slope 

is used to calculate half-life (

) and

:

Module 2: In Vivo Pharmacokinetics & BBB Penetration

For benzamides, plasma concentration is a poor surrogate for target engagement. You must determine the Unbound Brain-to-Plasma Ratio (


) .
Protocol 2.1: Brain/Plasma Distribution Study

Scientific Rationale: Many benzamides (e.g., sulpiride) have a Brain/Plasma ratio < 0.1 due to P-gp efflux. Measuring total brain concentration is insufficient; we must correct for the fraction unbound in brain tissue (


).

Experimental Workflow:

  • Dosing: Administer compound (IV or PO) to rats (

    
     per timepoint).
    
  • Terminal Sampling: At

    
     (typically 0.5–1 h for this class), anesthetize and collect blood via cardiac puncture.
    
  • Perfusion (Critical): Transcardially perfuse with saline to remove blood from brain capillaries. Benzamides in residual blood can artificially inflate brain concentration data.

  • Tissue Processing: Homogenize brain in 3 volumes of buffer.

  • Equilibrium Dialysis:

    • Side A: Brain Homogenate + Compound.

    • Side B: Phosphate Buffer.

    • Incubate 4 hours at 37°C. Measure concentration in both chambers to determine

      
      .
      

Visualization: PK/PD Profiling Workflow

Benzamide_Workflow Synthesis Lead Synthesis (Benzamide Scaffold) InVitro In Vitro Screen (Microsomal Stability + PAMPA) Synthesis->InVitro InVivoPK In Vivo PK (Plasma & Brain Homogenate) InVitro->InVivoPK If CLint < 50 µL/min/mg Dialysis Equilibrium Dialysis (Determine fu,brain) InVivoPK->Dialysis Brain Tissues ReceptorBinding Ex Vivo Receptor Occupancy (Striatum D2/D3) InVivoPK->ReceptorBinding Parallel Cohort Decision Go/No-Go Decision Dialysis->Decision Kp,uu > 0.2 ReceptorBinding->Decision RO > 60%

Caption: Workflow for profiling substituted benzamides, prioritizing unbound brain concentration (


) and receptor occupancy.

Module 3: Pharmacodynamics (D2/D3 Receptor Occupancy)

The therapeutic window of benzamides is defined by the separation between efficacy (mesolimbic D2 occupancy ~60-70%) and Extrapyramidal Symptoms (EPS) (striatal D2 occupancy >80%).

Protocol 3.1: Ex Vivo Receptor Occupancy Assay

Method: Radioligand displacement using


-Raclopride.
  • Treatment: Administer vehicle or test benzamide (various doses) to rats.

  • Tracer Injection: 30 mins post-dose, inject

    
    -Raclopride (IV, tail vein).
    
  • Sacrifice: 1 hour post-tracer, decapitate and rapidly dissect the Striatum (D2 rich) and Cerebellum (D2 poor, background).

  • Solubilization: Dissolve tissues in Solvable™ tissue solubilizer.

  • Quantification: Liquid Scintillation Counting (LSC).

Calculation:




Visualization: D2 Signaling & Benzamide Action

D2_Signaling Dopamine Dopamine D2R D2 Receptor (GPCR) Dopamine->D2R Activates Benzamide Benzamide (Antagonist) Benzamide->D2R Blocks cAMP cAMP Production G_protein Gi/o Protein D2R->G_protein Couples AC Adenylyl Cyclase G_protein->AC Inhibits AC->cAMP Reduces

Caption: Mechanism of Action. Benzamides antagonize the D2 receptor, preventing Gi/o-mediated inhibition of Adenylyl Cyclase.

Module 4: PK/PD Integration & Data Summary

Substituted benzamides often exhibit hysteresis (counter-clockwise loops) in PK/PD plots. The plasma concentration peaks before the maximal receptor occupancy is observed due to slow BBB equilibration.

Comparative Profiling of Key Benzamides
ParameterAmisulprideSulpirideRemoxipride
LogP (Lipophilicity) ~2.5~0.5 (Hydrophilic)~2.1
Bioavailability 48%25-35%>90%
BBB Penetration Low (P-gp substrate)Very LowHigh
Elimination Renal (unchanged)Renal (unchanged)Hepatic (Metabolism)
Receptor Selectivity D2/D3 (Limbic pref.)[1]D2/D3D2 (weak D3)
Key Risk QT ProlongationPoor absorptionAplastic Anemia (Hist.)

Application Note: When modeling PK/PD for this class, do not use a direct effect model. Use an Effect-Compartment Model (


)  to account for the distributional delay into the CNS.

References

  • Schoemaker, H., et al. (1997). "Pharmacological profile of the new atypical antipsychotic amisulpride." Journal of Pharmacology and Experimental Therapeutics. Link

  • Rosenzweig, P., et al. (2002). "Review of the pharmacokinetics, tolerability and pharmacodynamics of amisulpride." Human Psychopharmacology. Link

  • Kapur, S., et al. (2000). "Relationship between dopamine D(2) occupancy, clinical response, and side effects: a double-blind PET study of first-episode schizophrenia." American Journal of Psychiatry. Link

  • Gifford Bioscience. (2024). "Receptor Occupancy Protocol." Application Notes. Link

  • BenchChem. (2025).[2][3] "Comparative Guide to In Vitro Metabolic Stability of Benzamide Analogs." Link[2]

Sources

Application

Application Notes and Protocols for 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide: A Novel Chemical Probe for Interrogating Cellular Signaling Pathways

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide as a novel chemical probe. Given...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide as a novel chemical probe. Given the burgeoning interest in the sulfamoylbenzamide scaffold in medicinal chemistry, this guide outlines the necessary steps from initial characterization to advanced proteomic applications for target identification and pathway elucidation. We present detailed protocols for establishing this molecule as a high-quality chemical probe, including the synthesis of an essential inactive control, determination of in-vitro and cellular potency, and a workflow for target deconvolution using affinity-based chemoproteomics. The causality behind experimental choices is explained to ensure scientific rigor and reproducibility.

Introduction: The Sulfamoylbenzamide Scaffold and the Promise of a New Chemical Probe

The benzamide and sulfonamide functional groups are privileged structures in medicinal chemistry, appearing in a wide array of approved therapeutics. Recent studies have highlighted the diverse biological activities of sulfamoylbenzamide derivatives, including their roles as antiviral agents and selective inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases)[1][2][3]. These findings suggest that novel derivatives of this scaffold, such as 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide, hold significant potential as chemical probes to explore and modulate novel biological pathways.

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of its function in complex biological systems[4][5]. Unlike genetic methods like CRISPR or RNAi, chemical probes offer acute, dose-dependent, and often reversible control over protein function, which is invaluable for target validation in drug discovery[4][6].

This guide will treat 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide as a novel investigational tool. We will proceed under the hypothesis that its structure may confer inhibitory activity against a specific kinase or enzyme family, a common mechanism for compounds of this class. The following sections will provide the theoretical framework and practical protocols to validate this hypothesis and identify its molecular target(s).

Foundational Principles: Synthesis and Characterization of a High-Quality Chemical Probe

The utility of any chemical probe is contingent on its rigorous characterization[7]. This includes not only confirming its chemical identity and purity but also synthesizing a structurally similar, yet biologically inactive, negative control. This control is crucial for differentiating on-target effects from non-specific or off-target cellular phenotypes[6][8].

Proposed Synthesis of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide and its Negative Control

The synthesis can be adapted from established methods for similar sulfamoylbenzamides[2][9]. A plausible retrosynthetic analysis suggests a convergent approach.

Scheme 1: Proposed Synthesis

  • Step 1: Chlorosulfonylation. 2-Fluorobenzoic acid is treated with chlorosulfonic acid to yield 5-(chlorosulfonyl)-2-fluorobenzoic acid.

  • Step 2: Sulfonamide Formation. The resulting sulfonyl chloride is reacted with 3-methylaniline to form 2-fluoro-5-[(3-methylphenyl)sulfamoyl]benzoic acid.

  • Step 3: Amide Coupling. The carboxylic acid is then activated (e.g., with HATU or by conversion to an acyl chloride) and reacted with ammonia or an ammonia equivalent to yield the final product, 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide (Probe) .

Negative Control Synthesis: A suitable negative control would be a close structural analog that is not expected to bind to the target protein. A common strategy is to modify a key functional group predicted to be essential for binding. For our probe, we propose the synthesis of the N,N-dimethylated analog, 2-Fluoro-N,N-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide (Negative Control) , where the primary amide is replaced. This modification often disrupts hydrogen bonding interactions crucial for target recognition.

CompoundStructureRationale
Probe 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamideThe active molecule for investigation.
Negative Control 2-Fluoro-N,N-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamideStructurally similar but lacks the primary amide, likely disrupting key binding interactions.

Note: The structures are illustrative and would be confirmed by standard analytical methods.

Physicochemical Characterization

Upon synthesis, both the probe and the negative control must be rigorously characterized:

  • Identity Confirmation: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the chemical structures.

  • Purity Assessment: HPLC analysis to ensure >95% purity, as impurities can lead to misleading biological results.

  • Solubility: Determined in relevant assay buffers and cell culture media to ensure accurate dosing.

Protocol 1: In Vitro Target Engagement and Potency Determination

The first step in characterizing a new probe is to determine its potency against a putative target in a cell-free system. This provides a quantitative measure of its affinity and inhibitory activity (e.g., IC₅₀).

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the probe against a hypothetical target (e.g., a specific kinase).

Materials:

  • Recombinant human kinase (e.g., a panel of kinases for initial screening)

  • Kinase-specific substrate and ATP

  • Kinase assay buffer

  • 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide (Probe) and Negative Control, dissolved in DMSO

  • ADP-Glo™ Kinase Assay (Promega) or similar detection system

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the probe and negative control in DMSO, typically starting from 10 mM. Then, create intermediate dilutions in the kinase assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the diluted compounds. Allow for a pre-incubation period (e.g., 15 minutes at room temperature) to permit compound binding.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at the optimal temperature for the enzyme.

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

CompoundTarget KinaseIC₅₀ (nM)
Probe Kinase XExample: 50
Negative Control Kinase XExample: >10,000
Staurosporine (Control) Kinase XExample: 5

A high-quality probe should exhibit potent inhibition (<100 nM) of its target, while the negative control should be significantly less active (>30-fold difference)[5].

Protocol 2: Cellular Target Engagement and Phenotypic Analysis

Demonstrating that a probe can access and engage its target within a cellular context is a critical validation step[5]. This is followed by assessing its effect on a relevant cellular pathway or phenotype.

Objective: To confirm the probe engages its target in cells and elicits a dose-dependent phenotypic response.

Workflow for Cellular Analysis

Cellular_Workflow cluster_prep Preparation cluster_treatment Treatment & Lysis cluster_analysis Analysis cell_culture Culture target cells compound_prep Prepare serial dilutions of Probe and Negative Control treat_cells Treat cells with compounds for a defined time compound_prep->treat_cells Dose-response treatment lyse_cells Lyse cells to extract proteins treat_cells->lyse_cells phenotype_assay Phenotypic Assay (e.g., Proliferation, Migration) treat_cells->phenotype_assay Functional Outcome western_blot Western Blot for p-Substrate / Total Substrate lyse_cells->western_blot Target Engagement

Caption: Workflow for cellular target engagement and phenotypic analysis.

Procedure:

  • Cell Culture and Treatment: Plate cells expressing the target of interest. Once adhered, treat the cells with a range of concentrations of the probe and the negative control for a specified duration.

  • Target Engagement (Western Blot):

    • Lyse the cells and quantify protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with antibodies against the phosphorylated form of a known downstream substrate of the target kinase, as well as an antibody for the total substrate as a loading control.

    • A dose-dependent decrease in the phosphorylated substrate upon treatment with the probe, but not the negative control, confirms cellular target engagement.

  • Phenotypic Assay:

    • In a parallel experiment, treat cells with the probe and negative control.

    • Measure a relevant cellular phenotype. For example, if the target kinase is involved in cell cycle progression, a cell proliferation assay (e.g., using CellTiter-Glo®) would be appropriate.

    • The probe should induce a dose-dependent change in the phenotype, while the negative control should have a minimal effect at the same concentrations.

Best Practices: The optimal concentration for cellular assays should be determined empirically, but it is recommended to use concentrations at which the probe shows on-target activity without significant off-target effects[8][10].

Protocol 3: Target Deconvolution via Affinity-Based Chemoproteomics

For a novel probe with an unknown target, identifying its binding partners is the ultimate goal. Affinity-based chemoproteomics is a powerful method for this purpose[11][12][13].

Objective: To identify the protein targets of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide from a complex biological sample.

Workflow for Target Identification

Target_ID_Workflow Affinity-Based Chemoproteomics Workflow cluster_synthesis Probe Synthesis cluster_incubation Binding & Pulldown cluster_analysis Identification synthesis Synthesize Affinity Probe (Probe-Linker-Biotin) incubation Incubate Affinity Probe with Cell Lysate synthesis->incubation pulldown Capture probe-protein complexes on Streptavidin beads incubation->pulldown elution Wash beads and elute bound proteins pulldown->elution ms_analysis Tryptic Digest & LC-MS/MS Analysis elution->ms_analysis data_analysis Identify enriched proteins as potential targets ms_analysis->data_analysis

Caption: Workflow for identifying protein targets using an affinity probe.

Procedure:

  • Synthesis of Affinity Probe: Synthesize a derivative of the probe with a linker and a reporter tag (e.g., biotin) attached at a position that does not interfere with target binding.

  • Cell Lysis: Prepare a native protein lysate from the cells or tissue of interest.

  • Incubation and Pulldown:

    • Incubate the cell lysate with the biotinylated affinity probe.

    • As a control, perform a parallel incubation where the lysate is pre-incubated with an excess of the free (non-biotinylated) probe to competitively block specific binding sites.

    • Add streptavidin-coated beads to both samples to capture the biotinylated probe and any bound proteins.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins from the beads.

  • Protein Identification by Mass Spectrometry:

    • Perform an on-bead or in-solution tryptic digest of the eluted proteins.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins in each sample using a proteomics software suite.

  • Data Analysis: True binding partners will be significantly enriched in the affinity probe sample compared to the competition control. These proteins are your primary target candidates for further validation.

Conclusion and Future Directions

2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide represents a promising starting point for the development of a novel chemical probe. By following the rigorous, self-validating protocols outlined in this guide, researchers can systematically characterize its potency, selectivity, and cellular activity. The successful identification of its molecular target(s) through chemoproteomics will open new avenues for understanding fundamental biological processes and for validating novel therapeutic targets. It is imperative to adhere to best practices, such as the use of well-characterized negative controls and appropriate concentrations, to ensure the generation of reproducible and reliable data[6][8].

References

  • Alisson, E. (2019, March 13). Chemical probe can help regulate an essential signaling pathway in cells. Agência FAPESP.
  • Umezawa, T., et al. (2002, July 15). Probing Chemical Processes in Living Cells: Applications for Assay and Screening of Chemicals that Disrupt Cellular Signaling Pathways. Oxford Academic.
  • Anonymous. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter.
  • ResearchGate. (n.d.). Chemical probes for target identification. A. The general structure of... - ResearchGate.
  • Wikipedia. (n.d.). Chemical probe - Wikipedia.
  • Unicamp. (2019, February 6). Chemical probe allows regulating essential signaling pathway in cells - Unicamp.
  • MDPI. (2024, July 23). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - MDPI.
  • PubMed. (2018, October 24). Target Identification Using Chemical Probes - PubMed.
  • MtoZ Biolabs. (n.d.). Target Identification Services | MtoZ Biolabs.
  • NIH. (n.d.). Chemical Probes for Redox Signaling and Oxidative Stress - PMC - NIH.
  • Chemical Probes Portal. (n.d.). How to use chemical probes.
  • BenchChem. (2025). A Comparative Guide to Utilizing Chemical Probes and Advanced Research Tools in Neuroscience.
  • Erlanson, D. (2023, July 17). A rule of two for using chemical probes? Practical Fragments.
  • Cayman Chemical. (n.d.). CHOOSING & USING CHEMICAL PROBES.
  • NIH. (n.d.). Synthesis of sulfamoylbenzamide derivatives as HBV capsid assembly effector - PMC.
  • Promega Corporation. (n.d.). Advancing Biomedical Research with Quality Chemical Probes.
  • PubMed. (2016, March 10). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed.
  • NIH. (n.d.). Mode of Action of Sulfanilyl Fluoroquinolones - PMC - NIH.
  • PubMed. (2017, September 29). Synthesis of sulfamoylbenzamide derivatives as HBV capsid assembly effector - PubMed.
  • MDPI. (2022, July 29). Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring - MDPI.
  • MDPI. (2020, October 30). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - MDPI.
  • Semantic Scholar. (2023, July 4). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - Semantic Scholar.
  • NIH. (2023, July 11). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC.
  • NIH. (2021, February 2). Sulfamoylbenzamide-based Capsid Assembly Modulators for Selective Inhibition of Hepatitis B Viral Replication - PMC.
  • MDPI. (2020, July 31). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI.
  • PubMed. (2020, July 31). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PubMed.
  • Anonymous. (n.d.). 3 - CHEMISTRY & BIOLOGY INTERFACE.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-n-(4-methylphenyl)benzamide | 6876-61-5 - Sigma-Aldrich.
  • AccessMedicine. (n.d.). Sulfonamides, Trimethoprim, & Fluoroquinolones | Katzung & Trevor's Pharmacology: Examination & Board Review, 13e | AccessMedicine.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide

Executive Summary & Physicochemical Profile[1][2] 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide presents a classic challenge in medicinal chemistry: a "brick dust" molecule. Its structure combines a rigid benzamide cor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[1][2]

2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide presents a classic challenge in medicinal chemistry: a "brick dust" molecule. Its structure combines a rigid benzamide core with a lipophilic sulfonamide tail. The presence of the fluorine atom at the ortho position and the methyl group on the phenyl ring significantly increases lipophilicity compared to its non-halogenated precursors.

This guide addresses the specific "crash-out" events researchers encounter when transitioning from stock solutions (DMSO) to aqueous buffers (Cell Media/Assay Buffer).

Physicochemical Challenges Table
PropertyEstimated/Observed BehaviorMechanistic Cause
Aqueous Solubility Very Low (< 10 µM in PBS)High crystal lattice energy due to intermolecular H-bonding (Amide/Sulfonamide) and hydrophobic Fluorine/Methyl substituents.
LogP (Lipophilicity) High (> 3.0)Aromatic rings + Halogenation drive partitioning into lipid bilayers or plasticware rather than aqueous phase.
pKa ~10.5 (Sulfonamide NH)The molecule is largely neutral at physiological pH (7.4), reducing ionic solubility.
DMSO Solubility High (> 50 mM)Aprotic polar solvents disrupt the intermolecular hydrogen bond network effectively.

Troubleshooting Guide (FAQ Format)

Issue 1: "My compound precipitates immediately upon adding the DMSO stock to the cell culture media."

Diagnosis: Solvent Shock (The "Crash-Out" Effect). When a high-concentration DMSO stock hits the aqueous media, the local solvent environment changes too rapidly. The hydrophobic compound molecules aggregate faster than they can disperse.

Corrective Protocol:

  • The Intermediate Dilution Step: Do not pipette directly from 10 mM stock to the well.

    • Step A: Predilute the stock into an intermediate solvent mix (e.g., PBS containing 5-10% DMSO) to create a 10x working solution.

    • Step B: Add this 10x solution to your final media. This reduces the kinetic shock.

  • Dynamic Mixing: Vortex the media while adding the compound, rather than adding and then mixing.

  • Temperature alignment: Ensure the media is pre-warmed to 37°C. Cold media accelerates precipitation of benzamides.

Issue 2: "I see inconsistent IC50 values between replicates, and lower potency than expected."

Diagnosis: Non-Specific Binding (NSB). Lipophilic fluorinated benzamides adhere avidly to plastic surfaces and serum proteins.

Corrective Protocol:

  • Plasticware: Switch to Low-Binding polypropylene plates or glass-coated microplates. Polystyrene (standard TC plates) acts as a "sink" for hydrophobic drugs.

  • Serum Competition: Fetal Bovine Serum (FBS) contains albumin, which binds sulfonamides.

    • Test: Run a "Serum Shift" assay. Compare IC50 in media with 10% FBS vs. 0.1% BSA (Bovine Serum Albumin). If potency drops 10-fold in FBS, your free drug concentration is too low.

    • Adjustment: Calculate free fraction (

      
      ) or reduce serum concentration to 2% during the drug exposure window.
      
Issue 3: "The cells are dying in the vehicle control wells."

Diagnosis: DMSO Toxicity. While the compound requires DMSO, many primary cells (e.g., hepatocytes, neurons) are sensitive to DMSO concentrations >0.1%.

Corrective Protocol:

  • Limit DMSO: Maintain final DMSO concentration

    
    .
    
  • Alternative Cosolvent: If solubility fails at 0.1% DMSO, use a PEG400/Water system. Polyethylene Glycol 400 (PEG400) is often better tolerated and solubilizes sulfonamides effectively.

Advanced Protocol: Cyclodextrin Complexation

If simple cosolvent strategies fail, encapsulation is the industry standard for lipophilic sulfonamides. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms an inclusion complex, shielding the hydrophobic fluorophenyl tail while the hydrophilic exterior interacts with water.

Rationale: Literature confirms that β-cyclodextrins significantly enhance the solubility of sulfonamide derivatives by hosting the aromatic ring within their cavity [1, 2].

Step-by-Step Complexation Protocol
  • Preparation of Vehicle:

    • Prepare a 20% (w/v) HP-β-CD solution in PBS or water.

    • Filter sterilize (0.22 µm).

  • Solubilization:

    • Dissolve the specific amount of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide in a minimal volume of acetone or ethanol (volatile solvent).

    • Add the 20% HP-β-CD solution to the drug.

  • Evaporation (The "Solvent Shift"):

    • Stir continuously under a stream of nitrogen gas or in a centrifugal evaporator to remove the volatile organic solvent.

    • Result: The drug molecules are forced into the cyclodextrin cavities as the organic solvent evaporates.

  • Validation:

    • The resulting solution should be optically clear. If turbid, sonicate at 40°C for 20 minutes.

Decision Logic & Workflow

The following diagram illustrates the logical pathway for optimizing the solubility of this specific benzamide derivative.

SolubilityWorkflow Start Start: 2-Fluoro-5-[(3-methylphenyl) sulfamoyl]benzamide Solid Stock Prepare 10mM Stock in 100% DMSO Start->Stock Dilution Dilute to Assay Conc (e.g., 10 µM in Media) Stock->Dilution Check Visual Inspection: Precipitation/Turbidity? Dilution->Check Success Proceed to Assay Check->Success Clear Fail Troubleshoot Check->Fail Cloudy Strategy1 Strategy A: Kinetic Solubility Pre-dilute in 50% DMSO/PBS then add to media Fail->Strategy1 Immediate Precip Strategy2 Strategy B: Carrier System Switch to 20% HP-β-CD (Cyclodextrin) Fail->Strategy2 Persistently Insoluble Strategy3 Strategy C: Reduce NSB Use Low-Binding Plates Reduce Serum to 2% Fail->Strategy3 Low Potency/High Variation Strategy1->Dilution Retry Strategy2->Dilution Retry

Caption: Decision tree for troubleshooting solubility and bioavailability issues with lipophilic benzamides.

References

  • Complexation of Sulfonamides With β-Cyclodextrin Studied by Experimental and Theoretical Methods. Source: CONICET / ResearchGate. Context: Establishes the efficacy of cyclodextrins in hosting sulfonamide rings to improve aqueous solubility. Link:

  • Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin. Source: National Institutes of Health (PMC). Context: Provides thermodynamic constants and protocols for preparing sulfonamide-cyclodextrin complexes. Link:

  • Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide. Source: MDPI (Molecules). Context: details the crystal packing and hydrogen bonding networks of fluorinated benzamides, explaining the "brick dust" solubility behavior. Link:

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Source: Gaylord Chemical.[1] Context: Authoritative data on DMSO miscibility and its use as a primary solvent for organic synthesis and screening. Link:

Sources

Optimization

"2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide" purification by chromatography techniques

Executive Summary & Molecule Profile Welcome to the Technical Support Center. You are likely working with 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide , a representative scaffold often encountered in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely working with 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide , a representative scaffold often encountered in the synthesis of HBV capsid assembly modulators or diuretic analogs.

Before initiating purification, you must understand the physicochemical "personality" of this molecule. It contains two conflicting functional groups that complicate chromatography: a sulfonamide (acidic) and a benzamide (neutral/weakly basic).

PropertyValue (Predicted)Chromatographic Implication
Structure

Aromatic, UV-active (254 nm).
pKa (Sulfonamide) ~8.5 – 9.5The

is acidic. It will ionize (deprotonate) at basic pH, causing peak tailing on silica.
pKa (Benzamide) NeutralWeak H-bond acceptor/donor.
LogP ~2.3 – 2.6Moderately lipophilic. Retains well on C18; elutes mid-range on Silica.
Solubility DMSO, DMF, MeOH, EtOAcLow solubility in Hexane/DCM. Risk of precipitation on column head.

Method Development Workflow

Do not rush to Prep-HPLC. Follow this decision matrix to save solvent and sample.

MethodDev Start Crude Mixture Solubility Solubility Check (EtOAc/MeOH) Start->Solubility TLC TLC Screening (DCM/MeOH) Solubility->TLC AcidWash Acidic Workup (Remove Aniline) TLC->AcidWash Aniline Impurity Present? Flash Flash Chromatography (Normal Phase) TLC->Flash Clean(ish) Crude AcidWash->Flash >100mg Scale Prep Prep HPLC (Reverse Phase) Flash->Prep Purity <95% End Final Product Flash->End Purity >95% Prep->End

Figure 1: Purification Decision Matrix. Note the critical "Acidic Workup" step often missed by chemists, which protects the column from basic amine contaminants.

Troubleshooting Guides (Q&A)

Module A: Flash Chromatography (Normal Phase)

Q1: My compound is "streaking" or "tailing" badly on the silica column. I'm losing resolution.

Diagnosis: This is the classic "Sulfonamide Effect." The sulfonamide proton (


) interacts strongly with the acidic silanols (

) on the silica surface. The Fix: You must neutralize these interactions.
  • Switch Solvent System: Move from Hexane/EtOAc to DCM/MeOH .

  • Add a Modifier: Add 0.5% - 1% Acetic Acid to your mobile phase. This suppresses the ionization of silanols and your compound, sharpening the peak.

Q2: I loaded my sample using DCM, but it precipitated at the top of the column and ruined the separation.

Diagnosis: The compound has high crystallinity and moderate polarity. DCM evaporates fast, leaving a solid crust. The Fix: Use Solid Loading (Dry Load) .

  • Dissolve crude in minimal MeOH/Acetone.

  • Add Celite (or Silica) at a 1:2 ratio (mass crude : mass support).

  • Rotovap to dryness until you have a free-flowing powder.

  • Load this powder into a solid load cartridge. This eliminates solvent incompatibility issues.

Recommended Gradient (Silica):

  • Solvent A: DCM

  • Solvent B: MeOH (with 1% Acetic Acid)

  • Gradient: 0% B for 2 CV (Column Volumes), then 0–10% B over 15 CV.

Module B: Reverse Phase (Prep-HPLC)

Q3: I see two peaks in HPLC that merge into one after isolation. Is my compound degrading?

Diagnosis: Likely Atropisomerism or Rotamers , common in bulky benzamides, OR you are seeing the separation of the neutral and ionized forms if your pH is near the pKa (~9). The Fix: Lock the protonation state.

  • Acidic Method (Recommended): Use Water/Acetonitrile with 0.1% Formic Acid . This keeps the sulfonamide protonated (

    
    ) and usually collapses split peaks.
    
  • Avoid: Ammonium Bicarbonate (Basic pH) unless necessary, as it may ionize the sulfonamide, reducing retention on C18.

Q4: How do I remove the 3-methylaniline impurity? It co-elutes on C18.

Diagnosis: 3-methylaniline is lipophilic and basic. On C18 at neutral pH, it sticks. The Fix: Exploit the chemistry before the column.

  • Chemical Wash: Dissolve crude in EtOAc. Wash 3x with 1M HCl .

    • Mechanism:[1][2] The aniline becomes protonated (

      
      ) and moves to the water layer.
      
    • Your Product: The sulfonamide/benzamide remains neutral/organic soluble.

    • Result: You eliminate the impurity without chromatography.

Advanced Impurity Removal Logic

Use this logic flow when standard gradients fail to separate the target from specific byproducts (Hydrolysis product vs. Starting Material).

ImpurityLogic Problem Impurity Co-elution CheckType Identify Impurity Type Problem->CheckType Aniline Basic Impurity (3-methylaniline) CheckType->Aniline AcidImp Acidic Impurity (Sulfonic Acid hydrolysis) CheckType->AcidImp NonPolar Non-Polar Impurity (Bis-sulfonamide) CheckType->NonPolar Wash Action: 1M HCl Wash (Pre-column) Aniline->Wash BaseWash Action: NaHCO3 Wash (Careful: Product may ionize) AcidImp->BaseWash C18 Action: High % Organic Wash on C18 NonPolar->C18

Figure 2: Impurity Targeting Strategy. Identifying the chemical nature of the impurity allows for extraction-based purification, which is cheaper and faster than chromatography.

References

  • Teledyne ISCO. (2022). Flash Chromatography Guide: Purifying Sulfonamides and Amines. Retrieved from [Link]

  • Biotage. (2023).[3] Strategies for Flash Purification of Ionizable Compounds. The Flash Blog. Retrieved from [Link]

  • Waters Corporation. (2021). HPLC Method Development Guide: Effect of pH on Retention of Acidic and Basic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Sulfonamide Derivatives. Retrieved from [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide

[1] Executive Summary & Reaction Logic You are experiencing yield fluctuations in the synthesis of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide . This molecule presents a specific "chemical conflict": it contains a hi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Reaction Logic

You are experiencing yield fluctuations in the synthesis of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide . This molecule presents a specific "chemical conflict": it contains a highly reactive electrophile (sulfonyl chloride) and a potentially labile leaving group (fluorine ortho to the amide) susceptible to Nucleophilic Aromatic Substitution (


).

High yields depend on favoring Path A (Sulfonylation) while suppressing Path B (Hydrolysis) and Path C (


 Fluorine Displacement) .
Reaction Pathway Visualization

The following diagram maps the critical decision points in the reaction matrix.

ReactionPathway SM Start: 2-Fluoro-5- (chlorosulfonyl)benzamide Product TARGET: 2-Fluoro-5-[(3-methylphenyl) sulfamoyl]benzamide SM->Product  Path A: 0°C, Dry Solvent Pyridine/TEA Hydrolysis Impurity A: Sulfonic Acid (Hydrolysis) SM->Hydrolysis  Path B: Moisture Slow addition SNAr Impurity B: F-Displaced By-product SM->SNAr  Path C: Excess Amine High Temp (>40°C) Reagent Reagent: 3-Methylaniline (m-Toluidine) Reagent->Product

Figure 1: Reaction logic flow. Path A represents the optimized kinetic window. Path C is a specific risk due to the electron-withdrawing amide activating the ortho-fluorine.

Critical Yield Factors (The "Why")

A. The "Ortho-Fluoro" Effect ( Risk)

The fluorine atom at the 2-position is activated by the electron-withdrawing benzamide group at position 1 and the sulfonamide at position 5.

  • Risk: If you use a large excess of 3-methylaniline or heat the reaction above 40°C, the aniline may attack the C-F bond, displacing the fluorine.

  • Control: Maintain strict stoichiometry (1.05 eq of aniline) and keep temperatures low (

    
    ).
    
B. Sulfonyl Chloride Hydrolysis

The starting material, 2-Fluoro-5-(chlorosulfonyl)benzamide, is extremely moisture-sensitive.

  • Mechanism: Water competes with 3-methylaniline for the sulfonyl sulfur. The resulting sulfonic acid is water-soluble and will be lost in the aqueous workup, appearing as "missing mass" in your yield calculation.

  • Control: Use anhydrous DCM or THF. If using Pyridine as a solvent, ensure it is dried over KOH or molecular sieves.

C. HCl Scavenging

The reaction produces 1 equivalent of HCl. If not neutralized, this protonates the 3-methylaniline, rendering it non-nucleophilic and stalling the reaction at ~50% conversion.

  • Control: Use a base scavenger. Pyridine is superior to TEA here because it also acts as a nucleophilic catalyst, forming a reactive

    
    -sulfonylpyridinium intermediate.
    

Optimized Experimental Protocol

Scale: 10 mmol basis Target Yield: >85% Isolated

ComponentRoleSpecification
Dichloromethane (DCM) SolventAnhydrous (keep water <0.05%)
2-Fluoro-5-(chlorosulfonyl)benzamide SubstratePurity >97% (Check for hydrolysis)
3-Methylaniline Nucleophile1.05 Equivalents (Freshly distilled if dark)
Pyridine Base/Catalyst2.5 Equivalents
Step-by-Step Procedure
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to 0°C using an ice bath.

  • Substrate Dissolution: Charge the flask with 2-Fluoro-5-(chlorosulfonyl)benzamide (10 mmol) and anhydrous DCM (40 mL). Stir until suspended/dissolved.

  • Base Addition: Add Pyridine (25 mmol) in one portion. The mixture may clear up as the intermediate forms.

  • Nucleophile Addition (Critical): Dissolve 3-methylaniline (10.5 mmol) in DCM (10 mL). Add this solution dropwise over 15 minutes to the reaction flask at 0°C.

    • Why? Dropwise addition prevents localized heating and suppresses the

      
       side reaction.
      
  • Reaction: Remove the ice bath and allow to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

    • Monitoring: Check TLC (EtOAc/Hexane 1:1) or LCMS.[1] Look for disappearance of the sulfonyl chloride (often converts to methyl ester in MeOH quench during LCMS prep).

  • Workup (Precipitation Method):

    • Dilute the reaction mixture with DCM (50 mL).

    • Wash with 1M HCl (2 x 50 mL) to remove pyridine and unreacted aniline. Note: The product usually stays in the organic layer, but if it precipitates, filter the solid.

    • Wash with Brine (50 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude residue is often a solid. Triturate with cold diethyl ether or a mixture of Ether/Pentane to remove non-polar impurities.

    • Recrystallize from Ethanol/Water if high purity is required.

Troubleshooting & FAQs

Q1: My yield is low (<50%), and I see a large baseline spot on TLC.

Diagnosis: Hydrolysis of the starting material.[2]

  • Fix: Your solvent or atmosphere contained moisture. The baseline spot is likely the sulfonic acid derivative.

  • Action: Ensure DCM is anhydrous. If the starting sulfonyl chloride is old, check its purity; it may have hydrolyzed in the bottle. Reactivate it by refluxing with thionyl chloride (

    
    ) if necessary (requires care).
    
Q2: I see a side product with M+ = [Expected + 87].

Diagnosis:


 displacement of Fluorine.
  • Fix: The mass shift corresponds to the addition of a second 3-methylaniline unit minus HF. You displaced the fluorine.

  • Action: Your reaction got too hot or you used too much amine. Strictly keep the reaction at 0°C during addition and do not exceed 1.1 equivalents of aniline.

Q3: The product is oiling out during workup.

Diagnosis: Product trapped with solvent/impurities.[1][3][4]

  • Fix: This benzamide derivative has mixed polarity.

  • Action: After the HCl wash, if the organic layer is an emulsion, add a small amount of Methanol to break it. If the final product is an oil, dissolve in minimum hot Ethanol and add water dropwise until turbid, then cool slowly to induce crystallization.

Q4: Can I use Triethylamine (TEA) instead of Pyridine?

Answer: Yes, but Pyridine is better.

  • Reasoning: TEA is a stronger base but sterically bulkier. Pyridine forms a transient

    
    -sulfonylpyridinium salt (nucleophilic catalysis) which is more reactive toward the aniline than the free sulfonyl chloride, actually accelerating the desired reaction while the lower basicity protects the Fluorine.
    
Q5: Why wash with HCl? Won't it hydrolyze the amide?

Answer: No.

  • Reasoning: Benzamides are relatively stable to dilute acid at room temperature. The 1M HCl wash is essential to protonate the excess pyridine and unreacted 3-methylaniline, making them water-soluble so they can be removed in the aqueous phase.

References

  • General Sulfonylation Protocol: De Luca, L., & Giacomelli, G. (2008). "An Easy and Convenient Synthesis of Sulfonamides from Sulfonyl Chlorides." Journal of Organic Chemistry.

  • Nucleophilic Catalysis by Pyridine: Litvinenko, L. M., & Kirichenko, A. I. (1967). "Mechanism of the catalysis of the formation of sulfonamides by pyridine bases." Doklady Akademii Nauk SSSR.
  • 
     Reactivity of Fluorobenzamides:  Bunnett, J. F. (1951). "Mechanism of Nucleophilic Substitution in Aromatic Compounds." Chemical Reviews. (Provides foundational theory on activation of ortho-halogens by electron-withdrawing groups). 
    
  • Purification of Sulfonamides: "Purification of Laboratory Chemicals," 8th Edition. W.L.F. Armarego.

Sources

Optimization

Cell-based assay variability and reproducibility with novel compounds.

Topic: Variability & Reproducibility with Novel Compounds Ticket ID: #ASSAY-OPT-2024 Assigned Specialist: Senior Application Scientist Introduction: The "Novel Compound" Paradox Welcome to the Assay Development Support C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Variability & Reproducibility with Novel Compounds Ticket ID: #ASSAY-OPT-2024 Assigned Specialist: Senior Application Scientist

Introduction: The "Novel Compound" Paradox

Welcome to the Assay Development Support Center. Working with novel chemical entities (NCEs) presents a unique paradox: you are testing compounds with unknown physical properties using biological systems that are inherently variable.

When an assay fails with a known control, it is a mistake. When it fails with a novel compound, it is a discovery—provided you can distinguish between biological inactivity and technical artifact .

This guide addresses the three most common tickets we receive regarding NCEs: solubility crashes, edge effects, and signal interference.

Module 1: Compound Management (The Chemistry Interface)

Q: My compound is active in biochemical assays but shows no effect (or erratic toxicity) in cells. Why?

Diagnosis: You are likely experiencing "Solvent Shock" or Micro-Precipitation . Novel compounds are often highly lipophilic. When you pipette a 10 mM stock dissolved in 100% DMSO directly into aqueous cell media, the rapid polarity change causes the compound to crash out of solution before it can disperse. This creates micro-crystals that are invisible to the naked eye but settle on cells, causing physical stress (false toxicity) or becoming unavailable to the target (false negative).

The Protocol: The "Intermediate Step" Dilution Never jump from 100% DMSO to 0.1% DMSO in one step for NCEs. Use an intermediate dilution plate.

Visual Workflow: Preventing the "DMSO Crash"

CompoundDilution cluster_0 The Safe Path Stock 10mM Stock (100% DMSO) Inter Intermediate Plate (200x Concentration) (100% DMSO) Stock->Inter Serial Dilution in DMSO Precip PRECIPITATION RISK (Crystal Formation) Stock->Precip Direct Transfer (High Volume) Media Assay Plate (1x Concentration) (0.5% DMSO Final) Inter->Media Small Vol Transfer (e.g., 0.5µL into 100µL) Precip->Media Artifacts

Caption: The "Safe Path" maintains compound solubility by performing serial dilutions in DMSO before the final aqueous transition, minimizing the thermodynamic shock.

Key Technical Constraints:

  • DMSO Limit: Keep final DMSO concentration <0.5% (v/v). Values >1% induce membrane porosity and apoptosis in sensitive lines (e.g., HepG2, primary neurons) [1].

  • Mixing: When adding the intermediate stock to media, mix immediately but gently. Do not allow the droplet to sit on the surface tension interface.

Module 2: Cell Health & Plate Uniformity (The Biology Interface)

Q: The outer wells of my 96-well plate always yield higher/lower signals than the center. How do I fix this?

Diagnosis: You have Edge Effect (Evaporation & Thermal Gradients) .[1] Cells in outer wells experience thermal changes faster than center wells when moved from the hood (20°C) to the incubator (37°C). This causes convection currents that settle cells unevenly (often in a ring pattern). Additionally, evaporation concentrates media salts in outer wells over 24-48 hours.

The Protocol: The "Moat" & Thermal Equilibrium

StrategyMethodologyMechanism of Action
The Moat Fill all perimeter wells (Rows A/H, Cols 1/12) with sterile PBS or media. Do not plate cells there.Acts as a humidity buffer, sacrificing 36 wells to protect the inner 60.
RT Pre-Incubation After seeding, leave the plate in the flow hood at Room Temp (RT) for 30–60 minutes before moving to the incubator.Allows cells to settle evenly on the plastic before thermal convection currents begin [2].
Low-Evaporation Lids Use gas-permeable tape or specialized lids (e.g., Nunc Edge 2.0).Physically reduces water vapor loss.

Expert Insight: If you cannot sacrifice 36 wells (the "Moat" method), you must use the RT Pre-Incubation method. It is the single most effective zero-cost intervention for reducing Coefficient of Variation (CV) across a plate.

Module 3: Assay Interference (The Physics Interface)

Q: I see a signal increase in my toxicity assay, suggesting the cells are MORE viable with high drug doses. Is this proliferation?

Diagnosis: Likely Compound Autofluorescence or Luciferase Inhibition . Many NCEs (especially those with conjugated systems) fluoresce in the blue/green spectrum (400–550 nm), overlapping with common viability dyes (e.g., Resazurin, Calcein AM). Conversely, some compounds can inhibit the luciferase enzyme itself in ATP assays (CellTiter-Glo), appearing as false toxicity.

The Protocol: The "Cell-Free" Validation

  • Prepare a "Mock" Plate: Add media + compound (dose response) without cells.

  • Add Reagent: Add your viability reagent (MTT, Resazurin, ATP).

  • Read: If you see a dose-dependent signal, your compound interferes with the detection chemistry.

Troubleshooting Decision Tree:

InterferenceLogic Start Strange Assay Result CellFree Run Cell-Free Control (Media + Compound + Reagent) Start->CellFree Result Is there Signal? CellFree->Result Yes Interference Detected Result->Yes Yes No Biological Effect Likely Result->No No Solution1 Solution: Switch Readout (e.g., Fluor -> Luminescence) Yes->Solution1 Solution2 Solution: Subtract Background (Data Processing) Yes->Solution2

Caption: A logical workflow to distinguish between true biological activity and chemical interference using cell-free controls.

Module 4: Reproducibility Metrics (The Statistics)

Q: How do I prove to my supervisor that this assay is robust enough for screening?

Diagnosis: You need the Z-Factor (Z') .[2][3][4] Standard deviation (SD) alone is insufficient. The Z-factor measures the "distance" between your positive control (max kill) and negative control (DMSO vehicle) relative to the noise [3].

The Formula:



  • 
     = Standard Deviation
    
  • 
     = Mean[3]
    
  • 
     = Positive Control
    
  • 
     = Negative Control
    

Interpretation Guide:

Z-Factor ValueInterpretationAction Required
1.0 Ideal (Theoretical)None.
0.5 – 1.0 Excellent Ready for screening.[5]
0.0 – 0.5 Marginal Acceptable for secondary hits, but high false positive risk.
< 0.0 Fail Do not screen. The signal window overlaps with the noise.

Expert Tip: If your Z' is < 0.5, do not just repeat the assay. Calculate the Signal-to-Background (S/B) and CV .

  • If S/B is low (< 3): Change the detector or increase incubation time.

  • If CV is high (> 10%): Fix pipetting, use the "Moat," or switch to automated dispensing.

References

  • Assay Guidance Manual (NCBI/NIH). Cell-Based Assays: Guidelines for Reproducibility. [Link]

  • Lundholt, B. K., et al. A Simple Technique for Reducing Edge Effect in Cell-Based Assays. J. Biomol.[3][6] Screen. [Link]

  • Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[2][4][6] J. Biomol.[3][6] Screen. [Link]

Sources

Troubleshooting

Minimizing off-target effects of sulfamoylbenzamide derivatives.

Topic: Minimizing Off-Target Effects & Optimizing Selectivity Current Status: Operational | Role: Senior Application Scientist Introduction: The Selectivity Paradox Welcome to the technical support hub for sulfamoylbenza...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Off-Target Effects & Optimizing Selectivity

Current Status: Operational | Role: Senior Application Scientist
Introduction: The Selectivity Paradox

Welcome to the technical support hub for sulfamoylbenzamide development. If you are here, you are likely facing the "Selectivity Paradox." You have synthesized a sulfamoylbenzamide derivative intended to target bacterial FtsZ (to inhibit cell division) or a specific tumor-associated Carbonic Anhydrase (like CA IX/XII ).

However, you are observing toxicity in healthy cells, specifically red blood cells (RBCs) or renal tissue.

The Root Cause: The sulfonamide moiety (


) is a "zinc anchor." It binds promiscuously to human Carbonic Anhydrase I and II (hCA I/II) , which are ubiquitous in the cytosol. To act as a drug, your molecule must ignore these abundant off-targets and bind only to your specific receptor.

This guide provides the troubleshooting protocols to engineer selectivity into your scaffold.

Module 1: Chemical Design Troubleshooting

Issue: My compound shows high potency against FtsZ/Bacteria but causes hemolysis or cytotoxicity in mammalian cells.

Diagnosis: The "Naked" Sulfonamide Problem

If your molecule exposes an unmodified primary sulfonamide without sufficient steric bulk nearby, it will bind to hCA I and II with nanomolar affinity. The hCA active site is a cone-shaped cavity with a Zinc ion at the bottom. A "naked" sulfonamide dives straight in.

Solution: The "Tail Approach" (Steric Exclusion)

You must modify the scaffold to create a steric clash with the entrance of the hCA I/II active site, while preserving binding to the FtsZ interdomain cleft.

The Fix: Append a "tail" moiety to the benzene ring.

  • Mechanism: The hCA II active site entrance is guarded by Phe131 . By attaching a bulky, flexible tail (e.g., a glycol linker, a hydrazine-ureido linker, or a substituted aryl group) to the benzenesulfonamide, you physically prevent the molecule from entering the narrow hCA II cone.

  • FtsZ Compatibility: The FtsZ binding site (interdomain cleft) is generally more open and hydrophobic. It can often accommodate these "tails," sometimes even using them for additional hydrophobic contacts (e.g., with Val207 or Leu209).

Design Decision Matrix
FeaturehCA II (Off-Target) InteractionFtsZ (Target) InteractionAction Required
Primary Sulfonamide (

)
Critical Zinc Anchor (High Affinity)H-bond donor/acceptor (Variable)Keep , but shield it.
Secondary Sulfonamide (

)
Drastically Reduced Affinity (Steric clash at Zn)Often inactive (Loss of H-bonds)Avoid unless FtsZ data supports it.
Meta/Para "Tail" Clashes with Phe131/GatekeepersFits in Hydrophobic CleftImplement (e.g., 6-arylpyridine tail).
Module 2: Experimental Workflow & Visualization

To systematically filter out off-target binders, you must adopt a Hierarchical Screening Workflow . Do not rely solely on bacterial MIC (Minimum Inhibitory Concentration) data, as it does not reveal mechanism or selectivity.

The Selectivity Filter Workflow

SelectivityFilter Synthesis 1. Scaffold Synthesis (Tail Integration) PrimaryAssay 2. Primary Target Assay (FtsZ GTPase/Polymerization) Synthesis->PrimaryAssay CounterScreen 3. The Counter-Screen (hCA I & II Inhibition) PrimaryAssay->CounterScreen Active (IC50 < 10 µM) Decision Selectivity Ratio > 50? CounterScreen->Decision Calculate Ki(off) / Ki(on) Decision->Synthesis No (Promiscuous) ADMET 4. ADMET Profiling (Solubility/Permeability) Decision->ADMET Yes (Selective) Lead Lead Candidate ADMET->Lead

Figure 1: The Hierarchical Selectivity Filter. Note that the hCA Counter-Screen (Red) is a "Go/No-Go" gate before advanced ADMET profiling.

Module 3: Assay Troubleshooting (The Counter-Screen)

Issue: I need to verify if my compound inhibits hCA I/II, but I don't have a Stopped-Flow apparatus.

Protocol A: The "Quick Check" (Colorimetric Esterase Assay)

While CO2 hydration is the physiological reaction, hCA also acts as an esterase. This assay is cheaper and high-throughput.[1]

  • Reagents:

    • Substrate: 4-Nitrophenyl acetate (4-NPA).[2]

    • Enzyme: Purified hCA I or II (commercially available).

    • Buffer: 50 mM Tris-SO4, pH 7.6.[1]

  • Method:

    • Dissolve 4-NPA in Acetonitrile (stock).

    • Incubate Enzyme + Inhibitor (Your Compound) for 15 mins at 25°C.

    • Add Substrate (4-NPA) to start reaction.

    • Measure Absorbance at 400 nm (formation of 4-nitrophenolate).

  • Troubleshooting Tip: If your compound is yellow or absorbs at 400 nm, this assay will yield false negatives. Switch to Protocol B.

Protocol B: The "Gold Standard" (CO2 Hydration)

If you are publishing or optimizing a lead, you must use the Wilbur-Anderson method or Stopped-Flow kinetics.

  • Why? The esterase active site and the CO2 hydration active site overlap but are not identical. Steric tails affect them differently.

  • Method: Measures the time required for the pH to drop from 8.3 to 6.3 as CO2 is hydrated to carbonic acid.

  • Critical Control: Always run Acetazolamide (AAZ) as a positive control. If AAZ does not show a Ki of ~12 nM against hCA II, your enzyme is degraded.

Module 4: ADMET & Crystalluria

Issue: My compound precipitates in the media or causes kidney stones (crystalluria) in animal models.

The Science: Sulfonamides are weak acids (pKa ~10). At physiological pH (7.4), they are largely unionized and poorly soluble. In acidic urine (pH 5-6), they can crystallize, causing renal damage.

Troubleshooting Steps:

  • pKa Modulation: Electron-withdrawing groups on the benzene ring lower the pKa of the sulfonamide

    
    .
    
    • Goal: Lower pKa to ~6.5 - 7.0. This ensures a higher percentage of the molecule is ionized (and soluble) at physiological pH.

  • Hydrotropic Salts: Formulate the compound as a sodium or potassium salt to improve initial dissolution rates.

Frequently Asked Questions (FAQ)

Q1: Can I just methylate the sulfonamide nitrogen to stop hCA binding?

  • A: Yes, converting

    
     to 
    
    
    
    usually destroys hCA affinity (good). However , you must verify if the primary amine is required for your target (FtsZ). If FtsZ requires a hydrogen bond donor at that position, methylation will kill your efficacy.

Q2: My compound inhibits hCA IX (Tumor) and hCA II (RBC). How do I target only the tumor?

  • A: Use the Membrane-Impermeability Strategy .

    • hCA II is intracellular (inside RBCs).

    • hCA IX is extracellular (on the tumor surface).

    • Tactic: Attach a permanently charged moiety (like a pyridinium salt) or a highly hydrophilic tail. This prevents the drug from crossing the cell membrane, sparing the intracellular hCA II while hitting the extracellular hCA IX.

Q3: What is the "Selectivity Ratio" I should aim for?

  • A: Aim for a Selectivity Index (SI) of >50 .

    • If your

      
       for hCA II is 10 nM (potent off-target) and your FtsZ 
      
      
      
      is 1 µM, your SI is 0.01. This is toxic. You need the hCA II
      
      
      to be in the micromolar range (>1000 nM).
References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nencetti, S., et al. (2025).[4] A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors.[4][5] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Stokes, N. R., et al. (2005). Novel Inhibitors of Bacterial Cytokinesis Identified by a Cell-Based Antibiotic Screening Assay. Journal of Biological Chemistry, 280(48), 39709-39715. (Describes FtsZ inhibitor screening). Link

  • BenchChem. (2025).[1] Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols. Link

  • Anderson, J., et al. (1994).[6] The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education, 71(8), 715.[6] Link

Sources

Optimization

Addressing compound precipitation in cell culture media

Technical Support Center: Solubility & Formulation Topic: Addressing Compound Precipitation in Cell Culture Media Ticket ID: SOL-2026-PRECIP Status: Open Assigned Specialist: Senior Application Scientist Welcome to the S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Formulation Topic: Addressing Compound Precipitation in Cell Culture Media Ticket ID: SOL-2026-PRECIP Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Solubility Support Center

You have reached the Tier 3 Technical Support guide for compound management in bioassays. This resource is designed to move beyond basic advice ("just vortex it") and address the physicochemical realities of introducing hydrophobic chemical matter into aqueous biological systems.

Precipitation is not merely a nuisance; it is a silent data killer. It reduces the effective free concentration of your drug, causing false negatives (loss of potency) or false positives (crystal-induced cytotoxicity or light scattering interference).

Module 1: The "Why" – Root Cause Analysis

Q: Why does my compound precipitate immediately upon addition to the media, even though the stock solution is clear?

A: You are experiencing "Solvent Shock" (The Dielectric Shift). Your compound is dissolved in DMSO (Dimethyl Sulfoxide), a polar aprotic solvent with a dielectric constant (


) of ~47. Cell culture media is essentially water (

).

When you pipette a 10 mM DMSO stock into media:

  • The Interface Event: At the tip of your pipette, the DMSO rapidly diffuses away into the bulk water.

  • The Solubility Cliff: The local environment around your compound molecules instantly shifts from "friendly" (organic) to "hostile" (aqueous).

  • Nucleation: If the concentration exceeds the kinetic solubility limit of the compound in water, the molecules aggregate into amorphous solids or micro-crystals.

Q: It looked clear at 1 hour, but crystals appeared at 24 hours. Why?

A: The shift from Kinetic to Thermodynamic Solubility.

  • Kinetic Solubility: This is a metastable state. The compound is temporarily held in solution (often supersaturated) due to the energy barrier required to form a crystal lattice.

  • Thermodynamic Solubility: This is the true equilibrium. Over time (hours to days), the system seeks its lowest energy state. The amorphous aggregates reorganize into ordered crystals, which are far less soluble. This process is often accelerated by "Ostwald Ripening," where small particles dissolve and redeposit onto larger, more stable crystals [1].

Visualizing the Precipitation Cascade

PrecipitationCascade Stock DMSO Stock (High Solubility) Dilution Dilution Event (Solvent Shock) Stock->Dilution Add to Media Kinetic Kinetic Solubility (Metastable State) Dilution->Kinetic If < Kinetic Limit Precip Precipitation (Amorphous) Dilution->Precip If > Kinetic Limit Crystal Crystalline Solid (Thermodynamic Equilibrium) Kinetic->Crystal Time / Nucleation Precip->Crystal Ostwald Ripening

Figure 1: The physicochemical pathway of compound precipitation from stock solution to crystalline failure.

Module 2: The "How-To" – Self-Validating Protocols

To prevent precipitation, you must control the rate of mixing and the final solvent concentration.

Protocol A: The "Intermediate Dilution" Method

Use this for compounds prone to crashing out.

Principle: Instead of a 1:1000 jump (100% DMSO


 0.1% DMSO), use a stepping stone to lower the gradient.
  • Prepare 200x Stock: If your final target is 10

    
    M, prepare a 2 mM stock in 100% DMSO.
    
  • The Intermediate Step: Dilute the 2 mM stock 1:10 into culture media (without serum) or PBS.

    • Result: 200

      
      M compound in 10% DMSO.
      
    • Observation: Check for turbidity here.[1][2] If it precipitates here, it will definitely precipitate in the final plate.

  • Final Addition: Add this intermediate solution 1:20 into your cell culture wells containing serum-supplemented media.

    • Final: 10

      
      M compound in 0.5% DMSO.
      
Protocol B: Kinetic Solubility Screen (Nephelometry Lite)

Verify solubility before wasting cells.

StepActionTechnical Note
1 Prepare Plate Add 198

L of warm media (

C) to a clear-bottom 96-well plate.
2 Add Compound Add 2

L of your DMSO stock. Do not touch the liquid surface. Dispense mid-air or sub-surface with rapid mixing.
3 Incubate Incubate at

C for 4 hours (mimics assay start).
4 Read OD Measure Absorbance at 620 nm or 650 nm (turbidity range).
5 Analysis Compare OD to a "Media + DMSO only" blank.
Threshold Pass/Fail If

OD > 0.05, precipitation is likely occurring [2].

Module 3: Troubleshooting Dashboard

Scenario 1: "I see crystals under the microscope."

  • Diagnosis: You have exceeded the thermodynamic solubility limit.

  • Immediate Fix:

    • Check DMSO Concentration: Ensure final DMSO is

      
       (v/v). Higher DMSO can solubilize the compound but is toxic to most cells [3].[3]
      
    • Sonication: Sonicate the intermediate dilution. Warning: This may create a supersaturated solution that crashes out later.

    • Serum Check: Are you using serum-free media? Serum proteins (Albumin) act as natural carriers and bind lipophilic drugs, keeping them in solution. If you switched to serum-free, solubility will drop drastically.

Scenario 2: "My compound crashes out when I freeze-thaw the stock."

  • Diagnosis: Water uptake.[4] DMSO is hygroscopic (absorbs water from air).

  • Mechanism: Repeated opening of the vial allows atmospheric water to enter. At

    
    C or 
    
    
    
    C, this water lowers the solubility of the compound in the DMSO stock itself.
  • Fix:

    • Use single-use aliquots .

    • Store stocks in a desiccator.

    • Warm stocks to

      
      C and vortex vigorously before use to redissolve micro-precipitates.
      

Scenario 3: "My IC50 curve is flat or erratic."

  • Diagnosis: The "Brick Dust" Effect.

  • Explanation: Once a compound precipitates, the cells are only exposed to the maximum soluble concentration (e.g., 1

    
    M), regardless of whether you added 10 
    
    
    
    M or 100
    
    
    M.
  • Action: Perform the Protocol B (above) to find the true solubility limit. Truncate your dose-response curve at that limit.

Troubleshooting Decision Tree

TroubleshootingTree Start Precipitation Observed? Yes Yes Start->Yes No No (But Data is Bad) Start->No CheckConc Is Concentration > 100µM? Yes->CheckConc CheckDMSO Is DMSO > 1%? No->CheckDMSO ReduceConc Reduce Concentration (Likely intrinsic limit) CheckConc->ReduceConc Yes CheckSerum Is Media Serum-Free? CheckConc->CheckSerum No ReduceDMSO Reduce DMSO (Cell Toxicity) CheckDMSO->ReduceDMSO Yes Check Compound Stability Check Compound Stability CheckDMSO->Check Compound Stability No AddCarrier Add Carrier (BSA or Cyclodextrin) CheckSerum->AddCarrier Yes Check Physiochem (LogP) Check Physiochem (LogP) CheckSerum->Check Physiochem (LogP) No

Figure 2: Logic flow for diagnosing solubility vs. toxicity issues.

Module 4: Advanced Mitigation (Formulation)

If reducing concentration is not an option (e.g., you need high doses for a specific assay), you must alter the formulation.

1. Cyclodextrins (Molecular Encapsulation) Cyclodextrins (CDs) are cone-shaped molecules with a hydrophobic interior and hydrophilic exterior.[] They encapsulate your drug, hiding it from the water.

  • Recommendation: Use Sulfobutylether-

    
    -Cyclodextrin (SBECD)  or Hydroxypropyl-
    
    
    
    -Cyclodextrin (HP
    
    
    CD)
    .
  • Protocol: Dissolve the CD in media first (usually 5-10 molar equivalents relative to your drug), then add your drug stock [4].

2. BSA Carrier Pre-incubate your compound with Bovine Serum Albumin (BSA) before adding to cells.

  • Ratio: 1:1 to 1:3 (Drug:Protein).

  • Note: This mimics in vivo transport but reduces the "free fraction" of the drug, potentially shifting potency [5].

References

  • Lipinski, C. A., et al. (2012). "Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks." European Journal of Pharmaceutical Sciences.

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.

  • BenchChem Technical Support. (2025). "Technical Support Center: Addressing Compound Precipitation In Vitro."

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

  • Popa-Burke, I. G., et al. (2014).[6] "Compound precipitation in high-concentration DMSO solutions." Journal of Biomolecular Screening.

Sources

Troubleshooting

"2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide" stability in DMSO and aqueous solutions

Topic: Stability & Solubility Optimization in DMSO and Aqueous Solutions Executive Summary This guide addresses the physicochemical stability of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide , a scaffold often utilized...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Solubility Optimization in DMSO and Aqueous Solutions

Executive Summary

This guide addresses the physicochemical stability of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide , a scaffold often utilized in fragment-based drug discovery (e.g., targeting h-NTPDases or Carbonic Anhydrases).[1]

Key Technical Alert: This molecule presents a dual-stability risk :

  • Physical Instability (Precipitation): High lipophilicity driven by the m-tolyl and fluorobenzene rings leads to rapid "crash out" when DMSO stocks are diluted into aqueous buffers.

  • Chemical Instability (Hydrolysis): The ortho-fluoro group is electron-withdrawing, activating the adjacent benzamide carbonyl. This makes the amide bond more susceptible to nucleophilic attack (hydrolysis) compared to non-substituted benzamides, particularly in alkaline media (pH > 8.0).

Part 1: DMSO Stock Solution Management

The Hygroscopicity Hazard

Q: My IC50 values are shifting over time using the same DMSO stock. Why? A: The culprit is likely DMSO hygroscopicity . Pure DMSO is extremely hygroscopic.[2][3]

  • Mechanism: DMSO can absorb up to 30% of its weight in water from the atmosphere if left uncapped.

  • Impact:

    • Compound Degradation: Absorbed water initiates hydrolysis of the benzamide moiety (see Chemical Stability below).

    • Freezing Point Depression: Hydrated DMSO freezes at significantly lower temperatures.[2][4] If your "frozen" stock at -20°C is actually liquid due to water content, chemical degradation reactions proceed at a faster rate than in the solid state.

Data: Water Absorption of DMSO at 20°C / 60% RH

Time Exposed (Hours)Water Content (% w/w)Impact on 2-Fluoro-benzamide Stability
0< 0.1%Stable
1~ 0.5%Negligible
24~ 5 - 10%High Risk: Hydrolysis initiation
72> 15%Critical: Compound precipitation & degradation
Best Practice Protocol: Stock Preparation
  • Dissolution: Dissolve the solid powder in anhydrous DMSO (Grade: ≥99.9%, Water <0.05%) to a concentration of 10 mM or 50 mM.

  • Aliquot Immediately: Do not store in a single large bottle. Aliquot into single-use vials (e.g., 20 µL – 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -80°C (preferred) or -20°C.

    • Note: Use amber vials to protect the sulfonamide moiety from potential photodegradation, although this is a secondary risk compared to hydrolysis.

Part 2: Aqueous Solubility (The "Crash Out" Phenomenon)

Understanding the Solubility Limit

Q: The solution turns cloudy immediately upon adding the DMSO stock to my cell culture media. How do I fix this? A: You are exceeding the Kinetic Solubility Limit . The "2-Fluoro-5-[(3-methylphenyl)sulfamoyl]" core is highly hydrophobic. When a concentrated DMSO "slug" hits water, the local concentration spikes, forcing the compound to precipitate before it can disperse.

Troubleshooting Workflow

SolubilityTroubleshooting Start Issue: Visible Precipitate in Aqueous Buffer CheckConc Step 1: Check Final Concentration. Is it > 100 µM? Start->CheckConc ReduceConc Action: Reduce to < 10-50 µM. Lipophilic amides often insoluble >50µM. CheckConc->ReduceConc Yes CheckMix Step 2: How was it mixed? CheckConc->CheckMix No DirectSpike Method: Direct Pipetting (Static Addition) CheckMix->DirectSpike CheckBuffer Step 3: Check Buffer Composition CheckMix->CheckBuffer VortexSpike Method: Vortex-While-Pipetting (Dynamic Addition) DirectSpike->VortexSpike Switch Method AddSurfactant Action: Add 0.01% Tween-20 or 0.1% BSA (Carrier Protein) CheckBuffer->AddSurfactant

Figure 1: Decision tree for troubleshooting precipitation issues during aqueous dilution.

Protocol: The "Step-Down" Dilution Method

Do not pipette DMSO stock directly into static media. Use this intermediate step:

  • Prepare Intermediate: Dilute your 10 mM DMSO stock 1:10 into pure DMSO first (creates 1 mM stock).

  • Rapid Dispersion: While vortexing the aqueous buffer (PBS or Media), slowly inject the DMSO stock into the center of the vortex.

  • Limit DMSO: Keep final DMSO concentration < 0.5% (v/v) to minimize cellular toxicity and solvent effects.

Part 3: Chemical Stability (Hydrolysis & pH)

The Ortho-Fluoro Effect

Q: Can I store this compound in a pH 9.0 buffer? A: NO. The 2-fluoro substituent is electron-withdrawing. It pulls electron density away from the benzene ring, which in turn pulls density from the amide carbonyl carbon.

  • Result: The carbonyl carbon becomes more electrophilic (more positive).

  • Consequence: It reacts much faster with hydroxide ions (

    
    ) than a standard benzamide. At pH > 8.0, the amide bond will hydrolyze, cleaving the molecule into 2-fluoro-5-sulfamoylbenzoic acid  and ammonia .
    
Degradation Pathway Analysis

DegradationPathway Compound Parent Molecule: 2-Fluoro-5-[(3-methylphenyl) sulfamoyl]benzamide Hydrolysis Hydrolysis (pH > 8.0 or Acid + Heat) Compound->Hydrolysis Primary Degradation Route SulfonamideCleavage Sulfonamide Cleavage (Extreme Acid/Heat only) Compound->SulfonamideCleavage Rarely Observed Product1 Product A: 2-Fluoro-5-[(3-methylphenyl) sulfamoyl]benzoic acid Hydrolysis->Product1 Product2 Product B: Ammonia (NH3) Hydrolysis->Product2

Figure 2: Primary degradation pathway. The amide bond is the "weak link" relative to the robust sulfonamide.

pH Optimization Guide
  • Optimal pH: 6.5 – 7.4 (Physiological range).

  • Avoid: Carbonate buffers (pH ~10) or strong acid (pH < 2).

  • Buffer Choice: Phosphate (PBS) or HEPES are recommended. Tris buffer can occasionally act as a nucleophile; if stability issues persist in Tris, switch to HEPES.

Part 4: Analytical Validation

Q: How do I verify if my compound has degraded? Do not rely on visual inspection for chemical degradation (hydrolysis products are often soluble).

HPLC/LC-MS Method Parameters (Recommended):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Benzamide absorption) and 220 nm.

  • Expected Shift:

    • Parent: Late eluting (Hydrophobic).

    • Hydrolysis Product (Acid): Earlier eluting (More polar, especially at neutral pH where the acid ionizes).

References

  • Way, L. (2025). Compound storage made simple: The impact of DMSO hygroscopicity on small molecule libraries. Roylan Developments. [Link]

  • Ziath Ltd. (2025). The Effects of Water on DMSO and Effective Hydration Measurement. Ziath Technical Notes. [Link]

  • Etra Organics. (2025).[5] How to Use DMSO Safely | Best Practices & Common Mistakes. [Link]

  • Cheng, Y., et al. (2005). In situ DMSO hydration measurements of HTS compound libraries. PubMed. [Link]

  • Iqbal, J., et al. (2023).[1] Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. ResearchGate. [Link]

Sources

Optimization

Optimizing dosing concentrations for in vivo studies with benzamides

Status: Operational Ticket ID: BZ-OPT-2026 Subject: Troubleshooting Solubility, PK/PD, and Formulation for Benzamide Derivatives Assigned Specialist: Senior Application Scientist, In Vivo Pharmacology Unit Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BZ-OPT-2026 Subject: Troubleshooting Solubility, PK/PD, and Formulation for Benzamide Derivatives Assigned Specialist: Senior Application Scientist, In Vivo Pharmacology Unit

Executive Summary

Benzamides (e.g., Entinostat, Mocetinostat, Amisulpride) present a unique set of challenges in preclinical development. Unlike hydroxamic acids (which clear rapidly), benzamides often exhibit slow-binding kinetics and long half-lives , but suffer from pH-dependent solubility that leads to catastrophic precipitation in neutral buffers.

This guide moves beyond generic protocols to address the specific physicochemical "traps" of the benzamide scaffold.

Module 1: The Solubility Trap (Formulation Strategy)

The Core Problem: The "Weak Base" Crash

Most bioactive benzamides are lipophilic weak bases (pKa ~4.0–5.0).

  • In the vial (pH < 4): They are ionized and soluble.

  • In the syringe (pH 7.4): If you dilute with PBS or Saline, the pH rises, the compound becomes non-ionized, and it precipitates immediately.

  • Result: Inconsistent dosing, blocked needles, and "silent" under-dosing.

Vehicle Selection Decision Matrix

Use this logic flow to select your vehicle based on your compound's specific lipophilicity (LogP) and pKa.

FormulationLogic Start Start: Benzamide Compound CheckSol Is water solubility > 1 mg/mL? Start->CheckSol Simple Use Saline or PBS (pH 7.4) CheckSol->Simple Yes CheckLogP Check LogP CheckSol->CheckLogP No HighLogP LogP > 3.0 (Highly Lipophilic) CheckLogP->HighLogP ModLogP LogP < 3.0 (Moderately Lipophilic) CheckLogP->ModLogP Cosolvent Strategy B: Co-solvents (10% DMSO + 40% PEG400) HighLogP->Cosolvent Standard Complex Strategy C: Complexation (30% HP-beta-CD) HighLogP->Complex Preferred (Lower Toxicity) Acidic Strategy A: pH Adjustment (Use Acetate/Citrate Buffer pH 4.0-5.0) ModLogP->Acidic First Choice

Figure 1: Decision tree for benzamide vehicle selection. Note that Cyclodextrins (Strategy C) are often superior for long-term dosing to avoid PEG-induced accumulation.

Recommended Formulations
Formulation TypeCompositionBest ForTechnical Note
Standard Co-solvent 5% DMSO + 40% PEG400 + 55% Water Acute studies (IP/PO)Order of addition is critical. Add Water LAST. If added too fast, the "shock" will precipitate the drug.
Cyclodextrin (Gold Standard) 30% HP-β-CD in 50mM Acetate Buffer (pH 5.0) Chronic studies, Oral GavageMaintains solubility in the gut; masks bitter taste; prevents precipitation upon dilution.
Suspension 0.5% Methylcellulose + 0.1% Tween 80 High dose Oral (PO)Use only if systemic absorption is confirmed to be dissolution-rate limited.

Module 2: PK/PD Optimization

The Kinetics of Benzamides (e.g., Entinostat)

Unlike rapid-clearance inhibitors, benzamides often exhibit slow-on/slow-off binding kinetics to targets like HDACs.

  • Tmax: Often fast (15–30 mins).

  • T1/2: Long (10–15 hours in rodents, up to 100h in humans).

  • Implication: Daily dosing may lead to accumulation and toxicity. Intermittent dosing (e.g., Q2D or BIW) often yields better therapeutic windows.

Experimental Workflow: Validating Target Engagement

Do not rely on plasma concentration alone. Benzamides accumulate in tissues. You must measure the Pharmacodynamic (PD) Biomarker .

Protocol: Acetylated Histone H3 (AcH3) Quantification

  • Dose: Administer Benzamide at T=0 .

  • Harvest: Collect PBMCs (blood) and Tumor/Tissue at T=2h, 6h, 24h, 48h .

  • Lyse: Use RIPA buffer with protease AND deacetylase inhibitors (e.g., Trichostatin A) immediately. Without TSA/Butyrate in the lysis buffer, HDACs will reactivate and erase your signal.

  • Readout: Western Blot for AcH3 vs. Total H3.

PKPD_Loop Dose Dose Administration (PO/IP) Plasma Plasma PK (Cmax/AUC) Dose->Plasma Tissue Tissue Distribution (Brain/Tumor) Plasma->Tissue Partitioning Target Target Engagement (Ac-Histone H3) Tissue->Target Slow Binding Target->Dose Feedback: Adjust Frequency (Not just Amount) Efficacy Phenotypic Efficacy (Tumor Vol / Behavior) Target->Efficacy

Figure 2: The PK/PD Feedback Loop. For benzamides, efficacy correlates better with the duration of histone acetylation (Target) than transient plasma peaks.

Module 3: Step-by-Step Formulation Protocol

Scenario: Preparing 10 mL of Entinostat (5 mg/mL) for IP injection using the HP-β-CD method .

Materials:

  • Entinostat powder (MW ~376 g/mol ).

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • 0.1 M Acetate Buffer (pH 5.0).

  • DMSO (Optional, for pre-wetting).

Procedure:

  • Weighing: Weigh 50 mg of Entinostat into a sterile glass vial.

  • Pre-wetting (Crucial Step): Add 200 µL of DMSO (2% of final volume). Vortex for 30 seconds until the powder is fully wetted and forms a slurry/paste. Why: Benzamide powder is hydrophobic and will float on water, preventing dissolution.

  • Vehicle Prep: Separately, dissolve 3.0 g of HP-β-CD in 8 mL of Acetate Buffer . Vortex until clear.

  • Combination: Add the HP-β-CD solution to the drug slurry dropwise while vortexing.

  • Sonication: Sonicate in a water bath at 37°C for 20–30 minutes .

    • Checkpoint: Solution should be clear. If hazy, check pH. If pH > 6.0, add 1N HCl dropwise to return to pH 5.0.

  • Final Volume: Adjust volume to 10 mL with Acetate buffer.

  • Filtration: Pass through a 0.22 µm PES filter . Note: Do not use Nylon filters as they may bind benzamides.

Frequently Asked Questions (Troubleshooting)

Q: My compound precipitated in the syringe during injection. Why? A: You likely used a standard PBS (pH 7.4) vehicle or diluted a DMSO stock into Saline too quickly. The pH shift from the stock (often acidic) to the saline (neutral) caused the "Weak Base Crash."

  • Fix: Switch to the Acetate Buffer (pH 5.0) vehicle or increase HP-β-CD concentration to 30%.

Q: Can I use PEG400 for chronic dosing (4 weeks+)? A: Proceed with caution. PEG400 can cause osmotic diarrhea and hypersensitivity in mice with repeated dosing.

  • Fix: For chronic studies, the Suspension method (Methylcellulose) or Cyclodextrin is superior for animal welfare.

Q: I see high plasma levels but no efficacy in my brain tumor model. A: Check the P-glycoprotein (P-gp) liability . Many benzamides (e.g., Amisulpride) are P-gp substrates and are actively pumped out of the BBB.

  • Fix: Co-administer with a P-gp inhibitor (e.g., Elacridar) in a pilot study to verify if BBB penetration is the limiting factor.

Q: How do I store the formulated solution? A: Benzamides are susceptible to hydrolysis at the amide bond in acidic aqueous solutions over time.

  • Fix: Prepare fresh weekly. Store at 4°C. If using DMSO stocks, store at -20°C anhydrously.

References

  • Knipstein, J. et al. (2015). Evaluation of entinostat alone and in combination with standard-of-care cytotoxic agents against rhabdomyosarcoma xenograft models.[1] Pediatric Blood & Cancer. (Describes the standard 0.5% methylcellulose/water suspension vehicle).

  • Lee, J.H. et al. (2018). A class I histone deacetylase inhibitor, entinostat, enhances lapatinib efficacy in HER2-overexpressing breast cancer cells. Journal of Experimental & Clinical Cancer Research. (Details the HP-β-CD 30% w/v, pH 5.0 vehicle protocol).

  • TargetMol Technical Guide. (2024). Entinostat (MS-275) Formulation and Solubility Data. (Provides solubility limits: DMSO ~50 mg/mL, Water <1 mg/mL).

  • Trivedi, R. et al. (2020). Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug. Molecular Pharmaceutics. (Explains the mechanism of pH-dependent solubility crashes for weak bases).

  • SelleckChem Protocols. (2024). In vivo Formulation Calculator for HDAC Inhibitors. (Standard protocols for DMSO/PEG/Tween mixtures).

Sources

Reference Data & Comparative Studies

Validation

"2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide" hit validation in secondary assays.

Topic: Validation of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide (SBA-Hit) in Secondary Assays. Context: Hepatitis B Virus (HBV) Drug Discovery.[1][2][3][4][5][6][7][8][9] Type: Publish Comparison Guide.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide (SBA-Hit) in Secondary Assays. Context: Hepatitis B Virus (HBV) Drug Discovery.[1][2][3][4][5][6][7][8][9] Type: Publish Comparison Guide.

Executive Summary & Compound Identity

2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide (hereafter referred to as SBA-Hit ) belongs to the Sulfamoylbenzamide (SBA) class of small molecules. In the context of HBV drug discovery, this pharmacophore is characteristic of Class II Capsid Assembly Modulators (CAM-E) .

Unlike Nucleos(t)ide Analogs (NAs) like Entecavir, which target the polymerase, or Class I CAMs (HAPs) that induce aberrant aggregation, SBAs typically accelerate capsid assembly but result in empty, genome-free capsids . Validating this hit requires distinguishing it from "false positive" aggregators and confirming its specific mechanism of action (MoA).

The Validation Challenge: High-Throughput Screens (HTS) often yield hits that reduce viral DNA but are actually non-specific protein aggregators or cytotoxic agents. This guide outlines the secondary assay funnel required to validate SBA-Hit as a bona fide Class II CAM.

Comparative Analysis: SBA-Hit vs. Established Alternatives

To validate SBA-Hit, you must benchmark it against three distinct classes of HBV inhibitors.

FeatureSBA-Hit (The Candidate)GLS4 / NVR 3-778 (Class II CAM Reference)Bay 41-4109 (Class I CAM Reference)Entecavir (Clinical Standard)
Target HBV Core Protein (Cp)HBV Core Protein (Cp)HBV Core Protein (Cp)HBV Polymerase
Binding Site HAP Pocket (Dimer-Dimer)HAP Pocket (Dimer-Dimer)HAP Pocket (Dimer-Dimer)Active Site (Competitive)
Mechanism CAM-E (Empty Capsids)CAM-E (Empty Capsids)CAM-A (Aberrant Aggregates)Chain Termination
Assembly Kinetics Accelerated (Normal Geometry)Accelerated (Normal Geometry) Rapid/Chaotic (High Turbidity)No Effect
pgRNA Encapsidation BlockedBlockedBlockedUnaffected
cDNA Synthesis Blocked (Indirectly)Blocked (Indirectly)Blocked (Indirectly)Blocked (Directly)
HBeAg/HBsAg Potential Reduction (High Dose)Potential ReductionPotential ReductionNo Effect

Critical Insight: If SBA-Hit behaves like Bay 41-4109 in the Light Scattering assay (see below), it is likely a Class I CAM or a non-specific aggregator, not a Class II SBA.

The Validation Funnel (Workflow)

The following diagram illustrates the logical flow from Hit Identification to Mechanism Confirmation.

ValidationFunnel cluster_decision Decision Gate hit Primary Hit: SBA-Hit (Inhibition of HBV DNA) counter Counter Screen: Cytotoxicity (CC50) (HepG2/HepAD38) hit->counter Selectivity Index > 10 biophys Biophysical Validation: Thermal Shift Assay (DSF) (Confirm Binding) counter->biophys Non-toxic biochem Biochemical Validation: In Vitro Assembly (Light Scattering) (Distinguish CAM-E vs CAM-A) biophys->biochem Tm Shift > 2°C mech Mechanistic Confirmation: Native Agarose Gel / EM (Visualize Morphology) biochem->mech Define Class decision Is it CAM-E? mech->decision

Caption: Logical progression for validating SBA-Hit. Failure at any step (e.g., high toxicity, no Tm shift) triggers a "No Go" decision.

Detailed Protocols for Secondary Assays
A. Biophysical: Differential Scanning Fluorimetry (DSF)

Purpose: Confirms SBA-Hit binds physically to the HBV Core protein (Cp149), ruling out assay interference.

Protocol:

  • Protein: Purify Recombinant HBV Cp149 (assembly domain) in 100 mM HEPES (pH 7.5), 300 mM NaCl.

  • Mix: In a qPCR plate, mix 5 μM Cp149 dimer + 5x SYPRO Orange + 50 μM SBA-Hit (1% DMSO final).

  • Controls: DMSO (Negative), GLS4 (Positive).

  • Run: Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.

  • Analysis: Calculate the Melting Temperature (

    
    ).
    
    • Success Criteria:

      
       compared to DMSO. SBAs typically stabilize Cp149 significantly (
      
      
      
      ).
B. Biochemical: In Vitro Capsid Assembly (Light Scattering)

Purpose: The "Gold Standard" for distinguishing Class I (Aggregators) from Class II (Empty Capsid formers).

Concept:

  • Class I (Bay 41-4109): Causes immediate, massive aggregation. Light scattering signal shoots up vertically and plateaus high.

  • Class II (SBA-Hit/GLS4): Accelerates assembly but forms discrete particles. Signal increases faster than DMSO but plateaus at a similar or slightly higher level.

Protocol:

  • Buffer: 50 mM HEPES pH 7.5. Crucial: Use low salt (e.g., 150 mM NaCl) to prevent spontaneous assembly in the negative control, or high salt (300 mM NaCl) to observe acceleration kinetics.

  • Reaction:

    • Pre-incubate 10 μM Cp149 dimer with 20 μM SBA-Hit for 10 min at 4°C.

    • Trigger assembly by adding NaCl (final conc. 150-300 mM) or increasing temperature to 37°C.

  • Measurement: Monitor Absorbance at 350 nm (turbidity) or 90° Light Scattering every 30 seconds for 1 hour.

  • Interpretation:

    • SBA-Hit Profile: Sigmoidal curve shifted to the left (faster nucleation) compared to DMSO.

    • Aggregator Profile: Immediate, non-sigmoidal spike.

C. Mechanistic: Native Agarose Gel Electrophoresis (NAGE)

Purpose: Visualizes the physical particle.

Protocol:

  • Treat HepAD38 cells (tet-off system) with SBA-Hit for 4 days.

  • Lyse cells (NP-40 lysis buffer).

  • Run lysate on a 1% Native Agarose gel.

  • Transfer & Blot:

    • Anti-HBc (Capsid): Detects total capsids.

    • HBV DNA Hybridization: Detects encapsidated genome.

  • Result Validation:

    • SBA-Hit (Class II): Strong Anti-HBc signal (capsids exist) but Weak/Absent DNA signal (capsids are empty).

    • Class I: Smear or loss of Anti-HBc signal (capsids destroyed/aggregated).

Mechanism of Action Visualization

Understanding why SBA-Hit works is vital for optimization.

MOA cluster_normal Normal Infection cluster_sba SBA-Hit Effect (Class II) dimer Cp Dimer (Building Block) nucleation Slow Nucleation dimer->nucleation sba_bind SBA-Hit Binds HAP Pocket dimer->sba_bind pgRNA pgRNA + Pol capsid_full Mature Capsid (Contains DNA) nucleation->capsid_full + pgRNA fast_nuc Accelerated Nucleation sba_bind->fast_nuc capsid_empty Empty Capsid (No DNA) fast_nuc->capsid_empty Excludes pgRNA

Caption: SBA-Hit accelerates dimer association (Class II MOA), closing the capsid before pgRNA can enter, resulting in empty particles.

References
  • Campagna, M. R., et al. (2013). "Sulfamoylbenzamide derivatives inhibit the assembly of hepatitis B virus nucleocapsids." Journal of Virology, 87(12), 6931-6942.

  • Stray, S. J., & Zlotnick, A. (2006). "BAY 41-4109 destabilizes hepatitis B virus capsids in vitro." Journal of Molecular Biology, 358(3), 687-695.

  • Kluge, S., et al. (2016). "NVR 3-778, a Potent and Selective Inhibitor of Hepatitis B Virus Core Assembly." Antimicrobial Agents and Chemotherapy, 60(10). [8]

  • Bourne, C., et al. (2008). "Small-molecule effectors of hepatitis B virus capsid assembly give insight into virus life cycle." Journal of Virology, 82(20), 10262-10270.

Sources

Comparative

Technical Comparison Guide: 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide vs. Established HBV Capsid Assembly Modulators

The following guide provides an in-depth technical comparison of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide —a representative Class II Capsid Assembly Modulator (CAM) —against established inhibitors in the field of...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide —a representative Class II Capsid Assembly Modulator (CAM) —against established inhibitors in the field of Hepatitis B Virus (HBV) therapeutics.

Executive Summary & Compound Profile

2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide represents a specific scaffold within the sulfamoylbenzamide (SBA) class of antivirals. Unlike nucleos(t)ide analogs (NAs) that target the viral polymerase, this compound functions as a Capsid Assembly Modulator (CAM) . It allosterically binds to the HBV core protein (Cp), inducing the formation of aberrant, empty capsids that fail to encapsulate the pre-genomic RNA (pgRNA), thereby halting viral replication.

Chemical Identity[1][2][3][4][5][6][7][8]
  • Core Scaffold: 2-Fluoro-benzamide[1]

  • Pharmacophore: 5-position sulfonamide linker with a hydrophobic tail (3-methylphenyl).

  • Mechanism of Action (MoA): Class II CAM (Allosteric effector of Cp dimer-dimer interaction).

  • Primary Application: Chronic Hepatitis B (CHB) functional cure strategies.

Mechanistic Comparison: CAMs vs. Polymerase Inhibitors

To understand the efficacy of this benzamide derivative, it must be compared to the current Standard of Care (SoC) and other CAM classes.

The Competitor Landscape
  • Entecavir (ETV) / Tenofovir (TDF): The "Gold Standard" Nucleos(t)ide Analogs.

    • Target: HBV Polymerase (Reverse Transcriptase).

    • Limitation: Halts DNA synthesis but does not eliminate cccDNA or inhibit capsid formation.

  • GLS4 (Hecolin): The benchmark Sulfamoylbenzamide CAM.

    • Target: Core Protein (Cp) at the dimer-dimer interface.

    • Efficacy: High potency, but solubility and metabolic stability challenges exist.

  • Bay 41-4109: The first-generation Heteroaryldihydropyrimidine (HAP) CAM.

    • Target: Core Protein.

    • Limitation: Rapid degradation and toxicity issues in early development.

Mechanism of Action Visualization

The following diagram illustrates how 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide (Compound X) disrupts the viral lifecycle compared to Entecavir.

HBV_Lifecycle_Interference cccDNA Nuclear cccDNA pgRNA pgRNA Transcription cccDNA->pgRNA Cp_Dimers Core Protein (Cp) Dimers pgRNA->Cp_Dimers Translation Capsid_Assembly Capsid Assembly Cp_Dimers->Capsid_Assembly Self-Assembly DNA_Synthesis Rev. Transcription (DNA) Capsid_Assembly->DNA_Synthesis pgRNA Encapsidation DNA_Synthesis->cccDNA Recycling (Replenishment) Virion Infectious Virion DNA_Synthesis->Virion CompX 2-Fluoro-5-[(3-methylphenyl) sulfamoyl]benzamide (CAM Class II) CompX->Capsid_Assembly Induces Aberrant/Empty Capsids ETV Entecavir (NA) ETV->DNA_Synthesis Chain Termination

Figure 1: Mechanistic divergence. While Entecavir blocks the downstream DNA synthesis, the Sulfamoylbenzamide CAM prevents the formation of a functional nucleocapsid upstream, potentially reducing the cccDNA replenishment pool.

Efficacy Analysis: Compound X vs. Known Inhibitors

The 2-fluoro substitution on the benzamide core is a critical medicinal chemistry optimization. It typically lowers the pKa of the amide proton and enhances metabolic stability against ring oxidation compared to non-fluorinated analogs. The 3-methylphenyl tail provides the necessary hydrophobic bulk to occupy the solvent-exposed hydrophobic pocket of the Cp dimer interface.

Table 1: Comparative Efficacy Profile (In Vitro)
Feature2-Fluoro-5-[(3-methylphenyl)...]GLS4 (Benchmark CAM)Entecavir (SoC NA)
Target HBV Core Protein (Cp)HBV Core Protein (Cp)HBV Polymerase
Mechanism Aberrant Capsid Formation (Class II)Aberrant Capsid Formation (Class II)Chain Termination
EC50 (DNA Red.) 0.05 – 0.5 µM (Est.)0.01 – 0.1 µM< 0.001 µM
EC50 (HBeAg) 1.0 – 5.0 µM ~1.0 µMNo Effect
Selectivity Index > 100> 500> 10,000
Resistance Profile Active against NA-resistant mutantsActive against NA-resistant mutantsSusceptible to M204V/I
Key Advantage Dual Action: Inhibits replication & reduces HBeAgHigh PotencyHigh Potency & Safety

Note: Data for the specific 2-Fluoro-5-[(3-methylphenyl)...] derivative is estimated based on Structure-Activity Relationship (SAR) trends for the sulfamoylbenzamide class reported in recent literature [1, 2].

Why the "3-Methylphenyl" Tail Matters

In SAR studies of sulfamoylbenzamides, the sulfonamide nitrogen substituent dictates binding affinity.

  • Unsubstituted (

    
    ):  Inactive as a CAM.
    
  • Aliphatic (e.g., Isopropyl): Moderate activity.

  • Aromatic (e.g., 3-Methylphenyl): High activity. The 3-methyl group forms specific hydrophobic contacts with Trp102 and Phe23 in the hydrophobic sub-pocket of the HBV core protein, significantly stabilizing the open-dimer conformation that leads to empty capsids.

Experimental Protocols for Validation

To objectively validate the efficacy of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide, researchers should utilize a self-validating dual-assay workflow . This distinguishes true capsid assembly modulation from simple cytotoxicity.

Workflow Visualization

Experimental_Workflow cluster_Assays Dual Readout System Cells HepG2.2.15 Cells (Stably Transfected) Treatment Treat with Compound (5 days) Cells->Treatment qPCR qPCR (Supernatant) Measure HBV DNA Treatment->qPCR ELISA ELISA (Supernatant) Measure HBeAg Treatment->ELISA Native_Agarose Native Agarose Gel Capsid Mobility Shift Treatment->Native_Agarose Analysis Calculate EC50 & CC50 qPCR->Analysis ELISA->Analysis Native_Agarose->Analysis

Figure 2: Validation Workflow. The Native Agarose Gel is the critical "Go/No-Go" step to confirm the physical disruption of capsid assembly.

Detailed Protocol: Capsid Assembly Assay

Objective: Confirm the compound induces aberrant capsid formation (Class II mechanism) rather than just inhibiting DNA synthesis.

  • Cell Culture: Seed HepG2.2.15 cells (constitutively producing HBV) in 96-well plates.

  • Treatment: Incubate with serial dilutions of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide for 5 days. Include GLS4 (positive control) and DMSO (negative control).

  • Lysis: Lyse cells with non-denaturing lysis buffer (50 mM Tris-HCl, 1 mM EDTA, 0.2% NP-40).

  • Electrophoresis: Load lysates onto a 1% Native Agarose Gel . Run at 80V for 2 hours.

  • Transfer & Blotting: Transfer to a nylon membrane and immunoblot with anti-HBc (Core) antibody.

  • Interpretation:

    • Wild-Type Capsids: Migrate as a slow, distinct band.

    • Effect of CAM (Class II): Disappearance of the capsid band or a "smear" indicating rapid aggregation/aberrant assembly.

    • Effect of NA (Entecavir): Capsid band remains intact (only DNA content changes).

Conclusion & Strategic Insight

2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide is a potent, representative molecule of the sulfamoylbenzamide CAM class.

  • Vs. Entecavir: It offers a superior ability to reduce the pool of HBeAg and potentially cccDNA by physically disrupting the viral capsid, a mechanism Entecavir lacks.

  • Vs. GLS4: While GLS4 is the clinical benchmark, the 2-fluoro/3-methylphenyl derivative offers a distinct chemical space for optimization, particularly in balancing lipophilicity (logP) with metabolic stability.

Recommendation: For drug development programs, this molecule should be positioned as a component of a Combination Therapy (NA + CAM) to deepen viral suppression and increase rates of functional cure.

References
  • Wang, X., et al. (2020). "Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators." Bioorganic & Medicinal Chemistry Letters.

  • Campagna, M. R., et al. (2013). "Sulfamoylbenzamide derivatives inhibit the assembly of hepatitis B virus nucleocapsids." Journal of Virology, 87(12), 6931-6942.

  • Supuran, C. T. (2021).[2] "Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties." International Journal of Molecular Sciences. (Note: Cited for structural class context regarding sulfonamide specificity).

  • Viswanathan, U., et al. (2013). "Structural basis for the inhibition of hepatitis B virus core protein by sulfamoylbenzamides." Acta Crystallographica Section D, 69(7), 1160-1172.

Sources

Validation

A Senior Application Scientist's Guide to Orthogonal Assays for Confirming Novel Compound Activity

Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Orthogonal Validation in Drug Discovery In the rigorous landscape of drug discovery, the initial identification of a...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Orthogonal Validation in Drug Discovery

In the rigorous landscape of drug discovery, the initial identification of a "hit" from a primary screen is merely the first step in a long journey of validation. Relying on a single assay to define a compound's biological activity is fraught with peril; assay-specific artifacts, compound interference, and off-target effects can all generate misleading data, leading to costly failures in later stages of development.[1][2] To build a robust and reliable data package, we must employ an orthogonal approach—the practice of using multiple, distinct methods to measure the same biological endpoint.[3][4]

This strategy is not just good scientific practice; it is a cornerstone of modern drug development, strongly encouraged by regulatory bodies like the FDA and EMA to strengthen analytical data.[3] By confirming that a compound's activity is genuine and target-specific through fundamentally different detection principles, we can eliminate false positives and proceed with a higher degree of confidence.[1][5] This guide provides a framework for designing and implementing a multi-tiered orthogonal assay cascade, moving from direct target engagement to functional cellular outcomes.

The following diagram illustrates the logical flow of this validation process, embedding orthogonal assays as critical decision points in the early drug discovery pipeline.

G cluster_0 Early Discovery Pipeline PrimaryScreen Primary High-Throughput Screen (HTS) HitConfirmation Hit Confirmation & Triage PrimaryScreen->HitConfirmation Identifies 'Hits' OrthogonalValidation Orthogonal Assay Cascade (Biophysical, Biochemical, Cellular) HitConfirmation->OrthogonalValidation Selects Confirmed Hits LeadOptimization Hit-to-Lead / Lead Optimization OrthogonalValidation->LeadOptimization Validates Mechanism & On-Target Activity Preclinical Preclinical Development LeadOptimization->Preclinical

Caption: High-level workflow of the early drug discovery process.

Tier 1: Confirming Direct Target Engagement with Biophysical Assays

The foundational question for any novel compound is: does it physically interact with its intended target? Answering this with confidence requires assays that directly measure binding, independent of any functional activity. This step is crucial for verifying that your compound is not an artifact of the primary assay system. Biophysical methods are ideal for this, as they are often insensitive to the optical properties of compounds that can cause interference in other assays.[1]

Orthogonal Approach: SPR vs. CETSA

A powerful orthogonal pairing for confirming target engagement is Surface Plasmon Resonance (SPR) and the Cellular Thermal Shift Assay (CETSA). SPR provides high-quality kinetic data in a purified, cell-free system, while CETSA confirms target binding within the complex milieu of an intact cell.

G cluster_SPR Surface Plasmon Resonance (SPR) Workflow cluster_CETSA Cellular Thermal Shift Assay (CETSA) Workflow Immobilize 1. Immobilize Target Protein on Sensor Chip Inject 2. Inject Novel Compound (Analyte) Immobilize->Inject Measure 3. Measure Change in Refractive Index (RU) Inject->Measure Data 4. Calculate kon, koff, KD Measure->Data Treat 1. Treat Intact Cells with Compound Heat 2. Heat Cell Lysates across a Temperature Gradient Treat->Heat Separate 3. Separate Soluble vs. Aggregated Protein Heat->Separate Detect 4. Detect Soluble Target (e.g., Western Blot) Separate->Detect Shift 5. Identify Thermal Shift (Increased Tm) Detect->Shift

Caption: Workflow comparison of SPR and CETSA for target engagement.

Comparative Guide: Biophysical Methods
FeatureSurface Plasmon Resonance (SPR)Cellular Thermal Shift Assay (CETSA)
Principle Measures changes in refractive index on a sensor surface as molecules bind and dissociate.[1]Measures ligand-induced stabilization of a target protein against thermal denaturation.[6][7]
System In vitro (purified protein)In situ (intact cells, lysates, or tissues)
Key Output Binding Affinity (KD), On-rate (kon), Off-rate (koff)Thermal melting temperature (Tm) shift (ΔTm)
Labeling Label-freeLabel-free
Strengths - Provides detailed kinetic information.- High sensitivity.- Real-time measurement.- Confirms target engagement in a physiological context.- Can be adapted for proteome-wide screening.[6]
Limitations - Requires purified, active protein.- Protein immobilization can affect activity.- Non-specific binding can be an issue.- Does not provide kinetic data.- Less throughput than SPR.- Requires an antibody for detection (e.g., Western Blot).
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Causality: This protocol is designed to determine if the compound stabilizes its target inside a cell, providing strong evidence of engagement in a physiological environment. The key principle is that a protein bound to a ligand will be more resistant to heat-induced unfolding.[7]

  • Cell Culture and Treatment : Plate cells (e.g., a human cancer cell line expressing the target) and grow to ~80% confluency. Treat cells with the novel compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Cell Lysis : Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors. Lyse cells via freeze-thaw cycles or sonication.

  • Heat Challenge : Aliquot the cell lysates into PCR tubes. Heat the aliquots across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. A no-heat control should be included.

  • Separation of Soluble and Aggregated Fractions : Cool the tubes at room temperature for 3 minutes, then centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Detection : Carefully collect the supernatant (containing the soluble protein fraction). Analyze the amount of soluble target protein at each temperature point using Western Blot or ELISA.

  • Data Analysis : Quantify the band intensities from the Western Blot. Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. Fit the data to a sigmoidal curve to determine the melting temperature (Tm). A positive result is a statistically significant increase in Tm in the presence of the compound.

Tier 2: Validating Functional Activity with Biochemical Assays

Confirming that a compound binds its target is essential, but it doesn't guarantee a functional consequence. The next step is to verify that this binding event translates into the desired modulation of the target's activity (e.g., inhibition or activation) in a controlled, in vitro setting. Using an orthogonal biochemical assay is critical to rule out artifacts from the primary screen, such as compound fluorescence or interference with a specific reporter system.[1][8]

Orthogonal Approach: FRET vs. Luminescence for Kinase Inhibition

Let's consider a scenario where a novel kinase inhibitor was identified in a primary screen using a Fluorescence Resonance Energy Transfer (FRET)-based assay. A robust orthogonal confirmation would be to use an assay that relies on a completely different detection modality, such as a luminescence-based ATP depletion assay.

G Start Kinase + Substrate + ATP + Novel Compound Reaction Kinase Reaction: Substrate -> Phospho-Substrate ATP -> ADP Start->Reaction FRET_Detection Primary Assay: FRET Detection Reaction->FRET_Detection Different Readouts Lumi_Detection Orthogonal Assay: Luminescence Detection Reaction->Lumi_Detection FRET_Principle Principle: Measures proximity of fluorophore-labeled antibody to phosphorylated substrate. FRET_Detection->FRET_Principle Lumi_Principle Principle: Measures remaining ATP. Less kinase activity = more ATP = more light. Lumi_Detection->Lumi_Principle

Caption: Orthogonal biochemical assays for kinase inhibitor validation.

Comparative Guide: Biochemical Assays
FeatureFRET-Based Kinase AssayLuminescence-Based ATP Depletion Assay
Principle Measures phosphorylation via the binding of a fluorescently-labeled antibody, causing a FRET signal.[9]Measures the amount of ATP remaining after the kinase reaction; the signal is inversely proportional to kinase activity.[10]
Readout Fluorescence (Ratio of two wavelengths)Luminescence
Key Output IC50 (Inhibitory Concentration)IC50
Strengths - Direct measure of product formation.- Homogeneous ("mix-and-read") format.- High sensitivity and broad dynamic range.- Universal for any ATP-dependent enzyme.
Limitations - Susceptible to interference from fluorescent compounds.- Requires specific, labeled reagents (antibodies, peptides).- Indirect measurement (substrate turnover is inferred).- Susceptible to interference from compounds affecting luciferase.
Experimental Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

Causality: This protocol is chosen as an orthogonal confirmation because its detection mechanism (luciferase-mediated luminescence from ATP) is fundamentally different from fluorescence-based methods.[10] This ensures that the observed inhibition is due to an effect on the kinase, not an artifact of the primary assay's detection system.

  • Compound Preparation : Serially dilute the novel compound in an appropriate buffer (e.g., containing 1% DMSO) in a white, opaque 96- or 384-well plate.

  • Kinase Reaction Setup : Add the kinase and its specific substrate peptide to each well containing the compound.

  • Initiate Reaction : Add ATP to all wells to start the kinase reaction. The final ATP concentration should ideally be at or below the Km for the kinase to ensure sensitivity. Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

  • Reaction Termination and Signal Generation : Add an equal volume of the luminescence detection reagent (e.g., Kinase-Glo® Reagent, which contains luciferase) to each well. This stops the kinase reaction and initiates the light-generating reaction.

  • Signal Detection : Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis : Plot the luminescent signal against the compound concentration. Normalize the data to controls (0% inhibition = vehicle; 100% inhibition = no enzyme). Fit the data to a four-parameter logistic curve to determine the IC50 value.

Tier 3: Confirming Mechanism of Action in a Cellular Context

A compound that binds its target and inhibits its function in a test tube is promising, but the ultimate test is whether it can engage its target in a living cell and elicit the expected downstream biological response.[11] Cell-based assays are essential for confirming the compound's mechanism of action (MoA), assessing its cell permeability, and identifying potential off-target effects or cytotoxicity.[12]

Orthogonal Approach: Target Phosphorylation vs. Cell Viability

Continuing with our kinase inhibitor example, an ideal orthogonal pair would be a target-focused assay and a phenotypic assay. We can directly measure the phosphorylation of a known downstream substrate of our target kinase using a Western Blot. This confirms target engagement and functional modulation in the cell. As an orthogonal phenotypic readout, we can measure the compound's effect on the proliferation of a cancer cell line known to be dependent on our target's signaling pathway.

G Compound Novel Kinase Inhibitor TargetKinase Target Kinase Compound->TargetKinase Inhibits Substrate Downstream Substrate TargetKinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Signaling Further Downstream Signaling PhosphoSubstrate->Signaling WesternAssay Assay 1: Western Blot (Measures p-Substrate) PhosphoSubstrate->WesternAssay Phenotype Cell Proliferation (Phenotype) Signaling->Phenotype ViabilityAssay Assay 2: Viability Assay (Measures Proliferation) Phenotype->ViabilityAssay

Caption: Orthogonal cell-based assays linking target modulation to phenotype.

Comparative Guide: Cell-Based Assays
FeatureWestern Blot for Phospho-ProteinCell Viability / Proliferation Assay
Principle Immunoassay that uses antibodies to detect the phosphorylation status of a specific protein separated by size.[13]Measures metabolic activity (e.g., ATP levels or reductase activity) as a proxy for the number of viable cells.[14]
Readout Chemiluminescence or fluorescence (band intensity)Absorbance, Fluorescence, or Luminescence
Key Output IC50 (for inhibition of phosphorylation)GI50 (Growth Inhibition) or IC50 (Viability)
Strengths - Direct, mechanistic link to target activity.- High specificity.- Provides information on protein size.- Physiologically relevant phenotypic endpoint.- High-throughput and automatable.- Assesses overall compound efficacy and cytotoxicity.
Limitations - Low throughput and laborious.- Semi-quantitative.- Requires high-quality, specific antibodies.- Indirect measure of target engagement.- Can be confounded by general cytotoxicity.- Does not provide mechanistic information on its own.
Experimental Protocol: Western Blot for Downstream Substrate Phosphorylation

Causality: This protocol directly tests the hypothesis that inhibiting the target kinase leads to a decrease in the phosphorylation of its known substrate. A positive result provides strong evidence for the compound's on-target mechanism of action within the cellular signaling network.

  • Cell Treatment : Seed a relevant cell line in 6-well plates. Once attached and growing, serum-starve the cells if necessary to reduce basal signaling. Treat with the novel compound at various concentrations for a predetermined time (e.g., 2 hours). Include a positive control (e.g., a known inhibitor) and a vehicle control.

  • Stimulation (if required) : If the pathway is not basally active, stimulate all wells (except a negative control) with an appropriate growth factor or activator (e.g., EGF for the EGFR pathway) for a short period (e.g., 15 minutes) to induce phosphorylation of the substrate.

  • Cell Lysis : Immediately place plates on ice, aspirate the media, and wash with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification : Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer : Denature protein samples and load equal amounts (e.g., 20 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Blocking : Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Primary Antibody : Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream substrate.

    • Secondary Antibody : Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane again. Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal using a digital imager.

  • Stripping and Re-probing : To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein or a housekeeping protein like GAPDH.

Conclusion: Synthesizing a Coherent Data Narrative

The power of an orthogonal assay cascade lies not in any single data point, but in the cohesive narrative they collectively build. A successful novel compound will demonstrate consistent and correlated activity across all three tiers of validation:

  • Tier 1: It directly binds the target with measurable affinity (SPR) and engages it within the cellular environment (CETSA).

  • Tier 2: Its binding translates into functional modulation of the purified target, with a consistent IC50 value across different biochemical assay platforms (e.g., FRET and luminescence).

  • Tier 3: It inhibits the downstream signaling pathway in a cellular context (Western Blot) at a concentration that correlates with its phenotypic effect (cell viability), confirming a clear on-target mechanism of action.

When the results from these mechanistically distinct assays align, they provide a powerful, self-validating system that significantly de-risks the compound's progression into more complex preclinical models and, ultimately, the clinic. This rigorous, multi-faceted approach ensures that decisions are based on a foundation of trustworthy, reproducible science.

References

  • Creative Biolabs. (n.d.). Orthogonal Assay Service.
  • Revvity Signals. (2022, June 29). Improving Therapeutics Discovery with Orthogonal Assay Data.
  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery.
  • Danaher Life Sciences. (n.d.). Biochemical Assays.
  • Infinix Bio. (2026, January 30). Cell Based Assays Explained: A Comprehensive Guide for Drug Development.
  • Domainex. (n.d.). Biophysical Assays.
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Annual Reviews. (2016, January 15). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
  • Charles River Laboratories. (n.d.). Biology Cell-Based Assays.
  • Bosterbio. (2025, April 29). What Is a Biochemical Assay? Types and Applications.
  • Sygnature Discovery. (n.d.). Biophysical Assays.
  • Evotec. (n.d.). Orthogonal Screening Services.
  • NorthEast BioLab. (n.d.). Biochemical Assay Development, Biochemical Analysis.
  • Baljinnyam, B. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11, 1159013. [Link]

  • Genesis Drug Discovery & Development. (n.d.). Biochemical Assays. Retrieved February 15, 2026, from Genesis Drug Discovery & Development website.
  • Precision For Medicine. (2026, February 7). Cell-Based Assays and Imaging.
  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • ChemHelp ASAP. (2023, August 14). types of assays used in early drug discovery [Video]. YouTube. [Link]

  • BenchChem. (2025, December). Orthogonal Assays to Confirm the Biological Activity of Pyridinone Compounds: A Comparative Guide.
  • Danaher Life Sciences. (n.d.). Target Identification & Validation in Drug Discovery & Development.
  • Charles River Laboratories. (n.d.). Orthogonal Screening Platforms.
  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis.
  • ChemHelp ASAP. (2023, August 28). using assays to discovery new drugs [Video]. YouTube. [Link]

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Comparative

"2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide" selectivity profiling against a panel of kinases

A Guide for Researchers in Kinase Drug Discovery Authored by: Senior Application Scientist Introduction The human kinome, comprising over 500 protein kinases, represents a vast and critical landscape for therapeutic inte...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Kinase Drug Discovery

Authored by: Senior Application Scientist

Introduction

The human kinome, comprising over 500 protein kinases, represents a vast and critical landscape for therapeutic intervention, particularly in oncology and inflammatory diseases. The development of small molecule kinase inhibitors has revolutionized treatment paradigms; however, achieving selectivity remains a paramount challenge. Off-target kinase inhibition can lead to unforeseen toxicities or polypharmacology, which may be beneficial or detrimental depending on the context. Therefore, a thorough understanding of a compound's selectivity profile across the kinome is a cornerstone of modern drug discovery.[1][2]

This guide provides a comprehensive framework for the kinase selectivity profiling of a novel investigational compound, 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide . While limited information is publicly available for this specific molecule, its structural motifs, including the benzamide and sulfonamide groups, are present in known kinase inhibitors.[3][4][5] This guide will therefore serve as a practical, in-depth technical manual for researchers, outlining the rationale behind experimental choices, detailing robust methodologies, and presenting a hypothetical comparative analysis against relevant alternative compounds. Our objective is to equip researchers with the knowledge to design, execute, and interpret kinase selectivity profiling studies for novel chemical entities.

Compound Profile: 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide

Characteristic Information
IUPAC Name 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide
Molecular Formula C₁₄H₁₃FN₂O₃S
Structural Features Fluorinated benzamide, Sulfonamide linkage, Methylphenyl group
Hypothesized Target Class Protein Kinases (based on common pharmacophores)

The rationale for profiling this compound against a kinase panel stems from the prevalence of its core structures in approved and investigational kinase inhibitors. The fluorinated benzene ring can enhance binding affinity and metabolic stability.[6][7] The benzamide and sulfonamide moieties are key pharmacophoric elements in numerous inhibitors targeting various kinase families.[3][4][5]

Comparative Framework: Selecting Appropriate Benchmarks

To contextualize the selectivity profile of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide, it is essential to compare its activity against well-characterized kinase inhibitors. For this hypothetical study, we will include:

  • Staurosporine: A non-selective, potent pan-kinase inhibitor. This serves as a positive control for broad kinase inhibition.

  • Dasatinib: A multi-targeted kinase inhibitor, known to inhibit BCR-ABL and Src family kinases, among others.[8] This provides a benchmark for a compound with a defined but relatively broad selectivity profile.

  • Lapatinib: A more selective dual inhibitor of EGFR and HER2.[8] This represents a compound with a narrow and well-defined target profile.

Experimental Design: A Two-Tiered Approach to Kinase Selectivity Profiling

A cost-effective and efficient strategy for kinase selectivity profiling involves a two-tiered approach.[9]

Tier 1: Single-Dose Broad Kinome Screening

The initial step is to screen the compound at a single, relatively high concentration (e.g., 10 µM) against a large, representative panel of kinases.[10] This "kinome scan" provides a broad overview of the compound's inhibitory activity and identifies potential primary targets and off-targets.

Tier 2: Dose-Response (IC₅₀) Determination for "Hits"

Any kinase showing significant inhibition (e.g., >70% inhibition) in the Tier 1 screen is then subjected to a dose-response analysis to determine the half-maximal inhibitory concentration (IC₅₀).[9] This provides a quantitative measure of the compound's potency against each identified target.

Detailed Experimental Protocols

Protocol 1: Tier 1 Kinome-Wide Inhibition Assay (Radiometric)

This protocol describes a radiometric assay, a gold standard for its direct and robust measurement of kinase activity.[1]

Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) to a specific peptide or protein substrate by the kinase. Inhibition of the kinase results in a decrease in the radioactive signal from the phosphorylated substrate.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Assay Reaction cluster_detection Detection cluster_analysis Data Analysis compound_prep Compound Dilution (to 10 µM) incubation Incubation of Kinase, Compound, and Substrate Mix compound_prep->incubation kinase_prep Kinase Panel Aliquoting kinase_prep->incubation substrate_prep Substrate & [γ-³³P]ATP Mix substrate_prep->incubation capture Capture of Phosphorylated Substrate on Filter Membrane incubation->capture wash Washing to Remove Unincorporated [γ-³³P]ATP capture->wash scintillation Scintillation Counting wash->scintillation data_analysis Calculation of % Inhibition scintillation->data_analysis

Caption: Radiometric Kinase Assay Workflow.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide and comparator compounds in 100% DMSO to create a 10 mM stock solution. Serially dilute to the final assay concentration (e.g., 10 µM) in the appropriate assay buffer.

  • Assay Plate Preparation: Dispense the diluted compounds into a 384-well microplate. Include positive controls (Staurosporine) and negative controls (DMSO vehicle).

  • Kinase Reaction:

    • Add the specific kinase from a broad panel (e.g., a panel of over 300 kinases) to each well.[1]

    • Initiate the phosphorylation reaction by adding a master mix containing the specific peptide substrate and [γ-³³P]ATP. The ATP concentration should be at or near the Km for each kinase to provide a sensitive measure of inhibition.[11]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Substrate Capture: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Signal Detection: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

Protocol 2: Tier 2 IC₅₀ Determination (Luminescence-Based Assay)

For hits identified in Tier 1, a luminescence-based assay can be employed for dose-response analysis due to its high throughput and sensitivity.

Principle: This assay quantifies the amount of ATP remaining in the reaction after kinase activity. Lower kinase activity (due to inhibition) results in more ATP remaining, which is converted by a luciferase into a luminescent signal.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Assay Reaction cluster_detection Detection cluster_analysis Data Analysis compound_prep Serial Dilution of Compound (e.g., 10-point curve) incubation Incubation of Kinase, Compound, and Substrate Mix compound_prep->incubation kinase_prep Hit Kinase Aliquoting kinase_prep->incubation substrate_prep Substrate & ATP Mix substrate_prep->incubation atp_detection Addition of ATP-Glo™ Reagent (Luciferase/Luciferin) incubation->atp_detection luminescence Luminescence Measurement atp_detection->luminescence data_analysis IC₅₀ Curve Fitting luminescence->data_analysis

Caption: Luminescence-Based IC₅₀ Assay Workflow.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of the "hit" compounds in DMSO, starting from a high concentration (e.g., 100 µM).

  • Assay Plate Preparation: Dispense the serially diluted compounds into a 384-well plate.

  • Kinase Reaction:

    • Add the "hit" kinase and its corresponding substrate to the wells.

    • Initiate the reaction by adding ATP.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Signal Detection: Add a commercial ATP detection reagent (e.g., ADP-Glo™ from Promega).[1][12] This reagent depletes the remaining ATP and converts ADP to ATP, which then drives a luciferase reaction, generating a luminescent signal proportional to ADP produced (and thus kinase activity).

  • Luminescence Measurement: Read the plate on a luminometer.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Hypothetical Data and Comparative Analysis

The following tables present hypothetical data for 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide and comparator compounds, illustrating how the results of a selectivity profiling study would be presented.

Table 1: Tier 1 Kinome Scan Results (% Inhibition at 10 µM)
Kinase2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamideStaurosporineDasatinibLapatinib
FLT3 95% 99%98%15%
c-KIT 88% 99%97%12%
CHK1 75% 96%45%5%
EGFR25%99%30%95%
HER218%98%25%92%
ABL130%99%99% 8%
SRC42%99%98% 10%
... (and >300 other kinases)<50%.........

Data is hypothetical and for illustrative purposes only.

Interpretation: In this hypothetical scenario, 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide shows potent inhibition of FLT3, c-KIT, and CHK1 at 10 µM, suggesting these are its primary targets. It demonstrates significantly greater selectivity than Staurosporine and a different target profile compared to Dasatinib and Lapatinib.

Table 2: Tier 2 IC₅₀ Values for Identified Hits (nM)
Kinase2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide (IC₅₀, nM)
FLT3 25
c-KIT 50
CHK1 150

Data is hypothetical and for illustrative purposes only.

Interpretation: The dose-response analysis confirms the high potency of the compound against FLT3 and c-KIT, with moderate activity against CHK1. This profile suggests a potential dual FLT3/c-KIT inhibitor, a class of drugs relevant in acute myeloid leukemia (AML).[13][14]

Quantifying Selectivity

To provide a quantitative measure of selectivity, a Selectivity Score (S-score) can be calculated. A common method is to divide the number of kinases inhibited above a certain threshold (e.g., 90%) by the total number of kinases tested. A lower S-score indicates higher selectivity.

Hypothetical S-score (at 10 µM):

  • 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide: S(90%) = 2 / 350 = 0.0057

  • Dasatinib: S(90%) = 15 / 350 = 0.043

  • Staurosporine: S(90%) = 250 / 350 = 0.71

This quantitative comparison would highlight the high selectivity of the investigational compound.

Conclusion and Future Directions

This guide has outlined a comprehensive, scientifically rigorous approach to the kinase selectivity profiling of a novel compound, 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide. By employing a two-tiered screening strategy, researchers can efficiently and accurately map the kinome-wide interactions of a new chemical entity.[9] The hypothetical data presented for our compound of interest suggest it is a potent and selective inhibitor of FLT3 and c-KIT.

The crucial next step would be to validate these biochemical findings in a cellular context.[1][15] Cellular target engagement assays, such as NanoBRET™, can confirm that the compound binds to its intended targets in living cells.[15] Furthermore, downstream signaling pathway analysis and cellular proliferation assays in relevant cancer cell lines (e.g., FLT3-ITD mutant AML cells) would be necessary to translate the biochemical potency and selectivity into a functional cellular response.[2] This integrated approach, combining biochemical profiling with cellular validation, is essential for making informed decisions in the progression of a kinase inhibitor drug discovery program.

References

  • Reaction Biology. Kinase Drug Discovery Services. [Link]

  • Pharmaron. Kinase Panel Profiling. [Link]

  • Luceome Biotechnologies. Kinase Profiling Services. [Link]

  • van der Wouden, P. A., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 4(201), mr7. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Zhang, C., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 6(11), e27649. [Link]

  • Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • Medard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1574-1586. [Link]

  • National Institute of Standards and Technology. ortho-Fluorobenzamide. NIST Chemistry WebBook. [Link]

  • Sanchez, A., et al. (2015). Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. Organic & Biomolecular Chemistry, 13(28), 7753-7757. [Link]

  • Wang, Y., et al. (2023). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 14(7), 1319-1330. [Link]

  • PubChem. 2-Fluoro-5-sulfamoylbenzoic acid. National Center for Biotechnology Information. [Link]

  • Wang, K., et al. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of Medicinal Chemistry, 59(5), 1984-2004. [Link]

  • Wang, D., & Wang, Q. (2018). Synthesis and biological applications of fluoro-modified nucleic acids. Organic & Biomolecular Chemistry, 16(43), 8033-8046. [Link]

  • Shearer, B. G., et al. (2010). Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist. Journal of Medicinal Chemistry, 53(4), 1857-1861. [Link]

  • Lee, H., et al. (2020). Sulfamoylbenzamide-based Capsid Assembly Modulators for Selective Inhibition of Hepatitis B Viral Replication. ACS Medicinal Chemistry Letters, 11(12), 2465-2471. [Link]

  • Kumar, P., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2390. [Link]

  • Benediktsdottir, A., et al. (2024). Design, synthesis, and in vitro biological evaluation of meta-sulfonamidobenzamide-based antibacterial LpxH inhibitors. European Journal of Medicinal Chemistry, 279, 116790. [Link]

  • BindingDB. 4-Fluoro-2-methoxy-5-[6-(2-methoxy- phenyl)-pyrimidin-4-ylamino]- benzamide. [Link]

  • Ghaffar, A., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PLoS ONE, 18(7), e0288494. [Link]

  • Ahmed, M., et al. (2022). Identification of a highly efficient dual type I/II FMS-like tyrosine kinase inhibitor that disrupts the growth of leukemic cells. Cell Chemical Biology, 29(3), 477-491.e9. [Link]

  • Noreen, M., et al. (2022). Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid. Brazilian Journal of Biology, 84, e258380. [Link]

  • Dittmar, M., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(2), 443. [Link]

  • de la Cruz, H., et al. (2022). Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring. Crystals, 12(9), 1279. [Link]

  • Bi, Y., et al. (2022). Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
  • Iscra, C., et al. (2022). N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry, 65(11), 7866-7887. [Link]

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Validation

Translational Efficacy of Sulfamoylbenzamides: A Comparative Guide on In Vitro/In Vivo Cross-Validation

Content Type: Publish Comparison Guide Subject: Sulfamoylbenzamides (SBAs) as HBV Capsid Assembly Modulators (CAMs) Primary Alternative: Heteroaryldihydropyrimidines (HAPs) Audience: Drug Discovery Scientists, Virologist...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Sulfamoylbenzamides (SBAs) as HBV Capsid Assembly Modulators (CAMs) Primary Alternative: Heteroaryldihydropyrimidines (HAPs) Audience: Drug Discovery Scientists, Virologists, and DMPK Researchers

Executive Summary: The Translational Gap in CAM Development

Sulfamoylbenzamides (SBAs), represented by NVR 3-778 , constitute a distinct class of Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs).[1][2][3] Unlike nucleos(t)ide analogs (NUCs) that target the polymerase, SBAs target the core protein (Cp), inducing the formation of empty capsids (Class II modulation).[1]

This guide addresses the critical "translational gap" often observed with SBAs: high in vitro potency (nanomolar EC50) that frequently fails to correlate with in vivo efficacy due to specific metabolic liabilities and protein binding issues. We compare SBAs directly against Heteroaryldihydropyrimidines (HAPs) (e.g., Bay 41-4109), which exhibit a different mechanism (Class I, aberrant aggregation), to highlight class-specific cross-validation strategies.

Mechanistic Distinction: The "Why" Behind the Data

To validate results, one must first understand the structural causality. Both SBAs and HAPs bind to the chimer-dimer interface of the HBV core protein, but their thermodynamic effects differ, leading to divergent distinct morphological outcomes.

  • SBAs (Class II): Stabilize the capsid structure but accelerate assembly slightly, trapping the capsid in an "empty" state devoid of pre-genomic RNA (pgRNA).

  • HAPs (Class I): Drastically accelerate assembly kinetics, leading to non-capsid polymers (aberrant aggregates).

Diagram 1: Mechanism of Action & Morphological Outcomes

CAM_Mechanism CoreProtein HBV Core Protein (Dimers) Binding Hydrophobic Pocket Binding (Dimer-Dimer) CoreProtein->Binding SBA Sulfamoylbenzamides (e.g., NVR 3-778) Binding->SBA Ligand Selection HAP Heteroaryldihydropyrimidines (e.g., Bay 41-4109) Binding->HAP Ligand Selection Kinetics_SBA Moderate Kinetic Acceleration SBA->Kinetics_SBA Outcome_SBA Class II Outcome: Empty Capsids (pgRNA Exclusion) Kinetics_SBA->Outcome_SBA Thermodynamic Stability Kinetics_HAP Drastic Kinetic Acceleration HAP->Kinetics_HAP Outcome_HAP Class I Outcome: Aberrant Aggregates (Polymerization) Kinetics_HAP->Outcome_HAP Kinetic Trapping

Figure 1: Bifurcation of CAM mechanisms. SBAs (Green path) retain capsid geometry but exclude genetic material, whereas HAPs (Red path) destroy capsid geometry entirely.

In Vitro Profiling: Comparative Benchmarks

When cross-validating SBAs, researchers must distinguish between antiviral potency (DNA reduction) and capsid integrity .

Table 1: Comparative In Vitro Performance Profile
FeatureSulfamoylbenzamides (SBA)Heteroaryldihydropyrimidines (HAP)Validation Implication
Representative Compound NVR 3-778Bay 41-4109Reference standards for assays.
EC50 (HBV DNA) 0.1 – 0.5 µM< 0.05 µM (High Potency)HAPs often appear superior in simple potency assays.
CC50 (Cytotoxicity) > 20 µM (Generally Safe)Variable (Structure dependent)SBAs typically offer a wider therapeutic index.
Capsid Morphology Intact (Empty)Aberrant / AggregatedCritical: Use Electron Microscopy (EM) or SEC to validate mechanism.
HBeAg Reduction ModerateHighHAPs degrade core protein, reducing antigen secretion more effectively.
Serum Shift (Protein Binding) High (Shift > 10x) ModerateMajor Translational Hurdle: SBA potency drops significantly in human serum.
Expert Insight: The "Serum Shift" Trap

A common failure mode for SBAs is relying solely on standard EC50 values derived from culture media (10% FBS). SBAs are highly protein-bound.

  • Protocol Adjustment: You must run a parallel EC50 assay with 40% Human Serum (HS) .

  • Calculation:

    
    .
    
  • Success Metric: An SBA candidate is viable only if the projected human

    
     exceeds the serum-adjusted EC90, not the standard EC90.
    

In Vivo Validation & Pharmacokinetics[2][4][5][6]

Translating in vitro SBA results to animal models requires navigating metabolic stability issues. SBAs are susceptible to rapid metabolism, often requiring specific formulation strategies or chemical modification (e.g., fluorination) to survive first-pass metabolism.

Diagram 2: Cross-Validation Workflow (In Vitro to In Vivo)

Validation_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: ADME/PK cluster_2 Phase 3: In Vivo Efficacy Compound SBA Candidate Synthesis HepG2 HepG2.2.15 Assay (Standard EC50) Compound->HepG2 ShiftAssay Serum Shift Assay (+40% Human Serum) HepG2->ShiftAssay If EC50 < 1uM Microsomes Liver Microsome Stability (Human/Mouse) ShiftAssay->Microsomes If Shift < 20x PK_Mouse Mouse PK (IV/PO) Determine Bioavailability (F%) Microsomes->PK_Mouse Model Humanized Liver Mouse (uPA/SCID) PK_Mouse->Model If C_trough > Adjusted EC90 Readout Readouts: 1. Serum HBV DNA 2. Intrahepatic pgRNA 3. RNA-containing Capsids Model->Readout

Figure 2: Decision tree for SBA advancement. Note the "Serum Shift" gatekeeper step before in vivo progression.

Key In Vivo Challenges
  • Metabolic Stability: SBAs often show high clearance in microsomes.

    • SBA Specifics: Look for hydroxylation on the benzamide ring.

    • HAP Comparison: HAPs often suffer from solubility-limited absorption rather than rapid metabolism.

  • Humanized Mice Necessity: Standard transgenic mice express HBV but do not support de novo infection or cccDNA formation. Since SBAs target the assembly of new virions (and potentially recycling of nucleocapsids to the nucleus), humanized liver mice (uPA/SCID) are the gold standard for validating the prevention of cccDNA replenishment.

Detailed Experimental Protocols

Protocol A: Native Agarose Gel Electrophoresis (NAGE) for Capsid Assembly

To differentiate Class II (SBA) from Class I (HAP) activity.

  • Cell Lysis: Lyse HepG2.2.15 cells treated with the SBA (5 days) using non-denaturing lysis buffer (10 mM Tris-HCl, 1 mM EDTA, 1% NP-40).

  • Clarification: Spin at 10,000 x g for 10 min to remove debris.

  • Electrophoresis: Load supernatant onto a 1% agarose gel. Run in TBE buffer at 80V for 2-3 hours.

  • Transfer & Blot: Transfer to nitrocellulose membrane.

  • Detection:

    • Step 1: Probe with anti-HBc (Core) antibody.

    • Step 2: (Critical) Probe a duplicate blot with an HBV DNA-specific probe.

  • Interpretation:

    • SBA Result: Strong Core signal (capsid intact) but absent DNA signal (empty capsid).

    • HAP Result: Smear or absence of Core signal (capsid degraded/aggregated) and absent DNA signal.

Protocol B: In Vivo Efficacy in Humanized Mice (uPA/SCID)

Self-validating system for translational efficacy.

  • Inoculation: Inoculate uPA/SCID mice with HBV (genotype C or D) and wait 6-8 weeks for stable viremia (>10^7 copies/mL).

  • Grouping (n=6/group):

    • Vehicle Control.

    • Entecavir (ETV) 0.1 mg/kg (Positive Control - Polymerase Inhibitor).

    • SBA Candidate (Low Dose).

    • SBA Candidate (High Dose).

  • Dosing: Oral gavage (PO) b.i.d. for 28 days.

    • Note: If PK is poor, co-administer with Ritonavir (20 mg/kg) to inhibit CYP3A4, mimicking the clinical strategy used for GLS4.

  • Sampling: Bleed weekly for serum HBV DNA (qPCR).

  • Terminal Endpoint: Harvest liver. Extract intrahepatic DNA/RNA.

    • Northern Blot: Assess pgRNA levels. SBAs should NOT reduce pgRNA levels significantly (unlike HAPs which might, due to core degradation leading to pgRNA exposure and degradation).

    • Southern Blot: Assess rcDNA (relaxed circular DNA). SBAs should drastically reduce rcDNA.

References

  • Kluge, B., et al. (2021). Sulfamoylbenzamide-based Capsid Assembly Modulators for Selective Inhibition of Hepatitis B Viral Replication. Journal of Medicinal Chemistry.

  • Lahlali, T., et al. (2022). Capsid Assembly Modulators as Antiviral Agents against HBV: Molecular Mechanisms and Clinical Perspectives. Viruses.

  • Zhou, Z., et al. (2017). Heteroaryldihydropyrimidine (HAP) and Sulfamoylbenzamide (SBA) Inhibit Hepatitis B Virus Replication by Different Molecular Mechanisms. Scientific Reports.[1][4] [1]

  • Yuen, M.F., et al. (2019). Safety, pharmacokinetics and antiviral activity of the capsid assembly modulator NVR 3-778 in patients with chronic hepatitis B virus infection. Gastroenterology.

  • Wang, X., et al. (2022). Discovery and antiviral profile of new sulfamoylbenzamide derivatives as HBV capsid assembly modulators. Bioorganic Chemistry.

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Comparative

A Comparative Analysis of Competitive vs. Non-Competitive Inhibition by Benzamide Derivatives: A Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, a profound understanding of enzyme inhibition kinetics is not merely academic—it is a cornerstone of rational drug design and development. Among the myriad classes of small mole...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, a profound understanding of enzyme inhibition kinetics is not merely academic—it is a cornerstone of rational drug design and development. Among the myriad classes of small molecule inhibitors, benzamide derivatives represent a versatile scaffold, capable of exhibiting diverse modes of enzyme inhibition. This guide provides an in-depth comparative analysis of competitive and non-competitive inhibition as exemplified by benzamide derivatives, offering field-proven insights into the experimental methodologies used to distinguish these mechanisms and the profound implications for therapeutic development.

The Fundamental Dichotomy: Competitive vs. Non-Competitive Inhibition

Enzyme inhibitors modulate catalytic activity by binding to an enzyme and interfering with its function. The nature of this interaction dictates the inhibitor's kinetic profile and, ultimately, its pharmacological effect. The two primary modes of reversible inhibition are competitive and non-competitive.

Competitive inhibition occurs when an inhibitor, often structurally similar to the substrate, binds to the enzyme's active site.[1] This binding event directly prevents the substrate from accessing the catalytic machinery.[] A key characteristic of competitive inhibition is that it can be overcome by increasing the substrate concentration, which effectively outcompetes the inhibitor for binding to the active site.[1] Kinetically, competitive inhibitors increase the apparent Michaelis constant (K) of the enzyme, signifying a lower apparent affinity for the substrate, while the maximum velocity (V) remains unchanged.[1]

Non-competitive inhibition , in contrast, involves the inhibitor binding to a site on the enzyme distinct from the active site, known as an allosteric site.[][3] This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency, regardless of whether the substrate is bound.[] Consequently, increasing the substrate concentration cannot reverse the effects of a non-competitive inhibitor.[1] In this mode of inhibition, V* is decreased, while K* remains unchanged, indicating that the inhibitor does not affect substrate binding.[1]

Visualizing Inhibition Mechanisms

The distinct mechanisms of competitive and non-competitive inhibition can be visually represented to clarify the molecular interactions at play.

G cluster_0 Competitive Inhibition cluster_1 Non-Competitive Inhibition E Enzyme (Active Site) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I Competitive Inhibitor (Benzamide Derivative) ES->E + P P Product E2 Enzyme ES2 Enzyme-Substrate Complex E2->ES2 + S EI2 Enzyme-Inhibitor Complex E2->EI2 + I S2 Substrate I2 Non-Competitive Inhibitor (Benzamide Derivative) ES2->E2 + P ESI2 Enzyme-Substrate-Inhibitor Complex ES2->ESI2 + I EI2->ESI2 + S P2 Product

Caption: Mechanisms of competitive and non-competitive inhibition.

Case Studies: Benzamide Derivatives in Action

To illustrate these principles, we will compare two distinct examples of benzamide derivatives acting as enzyme inhibitors.

Case Study 1: Benzamidine - A Classic Competitive Inhibitor of Trypsin

Benzamidine, a simple benzamide derivative, is a well-characterized competitive inhibitor of the serine protease trypsin.[4][5] Trypsin plays a crucial role in digestion by cleaving peptide bonds after lysine or arginine residues. The positively charged amidinium group of benzamidine mimics the side chains of these amino acids, allowing it to bind reversibly to the active site of trypsin.[4]

Experimental Data for Benzamidine Inhibition of Trypsin:

ParameterValueSignificance
Inhibition Type CompetitiveBinds to the active site, competing with the substrate.
Ki ~18 µMA measure of the inhibitor's binding affinity.[5]
Effect on Km IncreasesApparent affinity for the substrate is reduced.
Effect on Vmax UnchangedAt saturating substrate concentrations, the normal maximum reaction rate can be achieved.
Case Study 2: Benzamide-Based HDAC Inhibitors - An Example of Slow, Tight-Binding Inhibition

Certain benzamide derivatives, such as Entinostat (MS-275), are potent inhibitors of histone deacetylases (HDACs).[6][7] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins.[8] Dysregulation of HDAC activity is implicated in various cancers.[8]

Unlike the rapid, reversible binding of classic competitive inhibitors, many benzamide-based HDAC inhibitors exhibit "slow, tight-binding" kinetics.[6] While they bind to the active site, their interaction involves a slow conformational change in the enzyme, leading to a prolonged inhibitory effect.[9] This can be considered a more complex form of inhibition that shares characteristics with non-competitive inhibition in its practical implications, as it is not easily overcome by increasing substrate concentration in a physiological setting.

Experimental Data for a Representative Benzamide HDAC Inhibitor (e.g., Entinostat):

ParameterValueSignificance
Inhibition Type Slow, Tight-Binding (Functionally Non-Competitive)Binds to the active site, but with slow association and dissociation rates, leading to prolonged inhibition.[6]
IC50 Nanomolar range (e.g., 0.243 µM for HDAC1)High potency inhibitor.[9]
Effect on Km Not a simple relationshipThe slow, tight-binding nature complicates classical Michaelis-Menten analysis.
Effect on Vmax DecreasedThe slow dissociation of the inhibitor effectively reduces the concentration of active enzyme.

Experimental Workflow for Differentiating Inhibition Mechanisms

A systematic experimental approach is crucial for elucidating the mechanism of action of a novel benzamide inhibitor. The following workflow outlines the key steps involved.

G cluster_workflow Experimental Workflow A 1. Initial Enzyme Activity Assay (without inhibitor) B 2. IC50 Determination (varying inhibitor concentration at fixed substrate concentration) A->B C 3. Kinetic Analysis (varying substrate concentration at fixed inhibitor concentrations) B->C D 4. Data Analysis (Lineweaver-Burk Plot) C->D E 5. Determination of Inhibition Type and Ki D->E

Caption: Workflow for determining the type of enzyme inhibition.

Detailed Experimental Protocol: Enzyme Kinetics Assay

This protocol provides a generalized framework for a continuous spectrophotometric enzyme assay. Specific wavelengths, substrates, and buffer conditions must be optimized for the enzyme of interest.

Materials:

  • Purified enzyme

  • Substrate stock solution

  • Benzamide derivative inhibitor stock solution (in a suitable solvent, e.g., DMSO)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Spectrophotometer and cuvettes (or microplate reader)

Procedure:

  • Prepare Reagents:

    • Prepare a series of dilutions of the substrate in assay buffer.

    • Prepare a series of dilutions of the benzamide inhibitor in assay buffer. Ensure the final solvent concentration (e.g., DMSO) is constant across all reactions and does not exceed a level that inhibits the enzyme.

  • Perform Control Reactions (No Inhibitor):

    • In a cuvette, mix the assay buffer and a specific concentration of the substrate.

    • Initiate the reaction by adding a small, fixed amount of the enzyme.

    • Immediately measure the change in absorbance over time at the appropriate wavelength. The initial linear rate of this reaction is the initial velocity (V₀).

    • Repeat this for each substrate concentration.

  • Perform Inhibited Reactions:

    • In separate cuvettes, mix the assay buffer, a specific concentration of the substrate, and a fixed concentration of the benzamide inhibitor.

    • Pre-incubate the enzyme with the inhibitor in the assay buffer for a defined period if slow-binding inhibition is suspected.

    • Initiate the reaction by adding the substrate (or enzyme, depending on the pre-incubation step).

    • Measure the initial velocity (V₀) as described above.

    • Repeat this for each substrate concentration at different fixed inhibitor concentrations.

  • Data Analysis (Lineweaver-Burk Plot):

    • Calculate the reciprocal of the initial velocities (1/V₀) and the reciprocal of the substrate concentrations (1/[S]).

    • Plot 1/V₀ (y-axis) versus 1/[S] (x-axis) for the uninhibited and inhibited reactions.[10][11]

    • Competitive Inhibition: The lines will intersect on the y-axis (1/V* is unchanged), but the x-intercept (-1/K*) will differ.[12][13]

    • Non-Competitive Inhibition: The lines will intersect on the x-axis (-1/K* is unchanged), but the y-intercept (1/V*) will differ.[12][13]

Implications for Drug Development

The mode of enzyme inhibition has profound consequences for the therapeutic potential of a benzamide derivative.

  • Competitive Inhibitors: The efficacy of competitive inhibitors can be diminished by the accumulation of the natural substrate in the body. This is a critical consideration for in vivo studies and dose determination. However, their effects are often readily reversible.

  • Non-Competitive and Slow, Tight-Binding Inhibitors: These inhibitors can be more potent in a physiological setting as their action is not overcome by high substrate concentrations. The prolonged duration of action of slow, tight-binding inhibitors can be advantageous, potentially allowing for less frequent dosing. However, this can also lead to challenges in managing off-target effects and toxicity.

The Role of Signaling Pathways

The ultimate therapeutic impact of a benzamide inhibitor is determined by the role of its target enzyme in cellular signaling pathways.

  • Trypsin: As a digestive enzyme, inhibition of trypsin is primarily relevant for treating conditions like pancreatitis. Its role in the coagulation cascade also presents opportunities for developing anticoagulants.

  • HDACs and PARP: These enzymes are central to cancer biology. HDACs regulate the expression of tumor suppressor genes and oncogenes.[8] Poly(ADP-ribose) polymerase (PARP) is a key enzyme in DNA repair.[14] The inhibition of PARP by certain benzamide derivatives is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways (synthetic lethality).[14] The interplay between HDAC and PARP signaling pathways is an active area of research, with evidence suggesting that dual inhibition may have synergistic anti-tumor effects.[15][16]

G cluster_pathway Simplified Signaling Context DNA_Damage DNA Damage PARP PARP DNA_Damage->PARP DNA_Repair DNA Repair PARP->DNA_Repair Apoptosis Apoptosis / Cell Cycle Arrest DNA_Repair->Apoptosis Chromatin Chromatin HDAC HDAC Chromatin->HDAC Gene_Expression Altered Gene Expression HDAC->Gene_Expression Gene_Expression->Apoptosis Benzamide_PARPi Benzamide PARP Inhibitor Benzamide_PARPi->PARP inhibits Benzamide_HDACi Benzamide HDAC Inhibitor Benzamide_HDACi->HDAC inhibits

Caption: Benzamide inhibitors targeting key nodes in cancer signaling.

Conclusion

The distinction between competitive and non-competitive inhibition is fundamental to the study and application of benzamide derivatives in drug discovery. A thorough understanding of the underlying kinetics, coupled with robust experimental validation, is essential for predicting in vivo efficacy and designing next-generation therapeutics. By carefully considering the mode of inhibition and the broader signaling context, researchers can more effectively harness the therapeutic potential of this versatile chemical scaffold.

References

  • Buch, I., Giorgino, T., & De Fabritiis, G. (2011). Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations. Proceedings of the National Academy of Sciences, 108(4), 1385-1390. Available at: [Link]

  • Lauffer, B. E., Mintzer, R., Fong, R., Mukund, S., Tam, C., Zilberleyb, I., ... & Lall, M. (2013). Histone deacetylase (HDAC) inhibitor kinetic rate constants correlate with cellular histone acetylation but not transcription and cell viability. Journal of Biological Chemistry, 288(38), 26926-26943. Available at: [Link]

  • Lineweaver, H., & Burk, D. (1934). The determination of enzyme dissociation constants. Journal of the American Chemical Society, 56(3), 658-666. Available at: [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. Available at: [Link]

  • ResearchGate. (2013). Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability. Available at: [Link]

  • Microbe Notes. (2022, May 30). Lineweaver–Burk Plot. Available at: [Link]

  • King of the Curve. (2025, May 8). Enzyme Inhibition Types: Competitive vs Noncompetitive & Beyond (MCAT Focus). Available at: [Link]

  • Jack Westin. (n.d.). Inhibition - Enzymes - MCAT Content. Jack Westin. Available at: [Link]

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Validation

Evaluating the Therapeutic Index of Novel Anticancer Agent 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide: A Comparative In Vitro Guide

In the landscape of modern oncology, the quest for therapeutic agents with high efficacy against cancer cells and minimal toxicity to healthy tissues remains a paramount objective. The therapeutic index (TI) serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology, the quest for therapeutic agents with high efficacy against cancer cells and minimal toxicity to healthy tissues remains a paramount objective. The therapeutic index (TI) serves as a critical quantitative measure in this pursuit, defining the window between a drug's effective and toxic doses.[1][2] This guide presents a comprehensive framework for the in vitro evaluation of the therapeutic index of a novel investigational compound, 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide, benchmarked against a standard-of-care chemotherapeutic agent.

The sulfamoylbenzamide scaffold has garnered significant interest in medicinal chemistry due to its presence in various biologically active compounds, including those with demonstrated anticancer properties.[3][4][5] This guide provides a detailed, scientifically grounded protocol for researchers, scientists, and drug development professionals to assess the preclinical potential of such novel entities.

Conceptual Framework: The In Vitro Therapeutic Index

The in vitro therapeutic index, often referred to as the Selectivity Index (SI), is a ratio that compares the cytotoxicity of a compound in normal cells to its potency against cancer cells.[6] It is calculated as follows:

Selectivity Index (SI) = CC50 (Cytotoxicity in normal cells) / IC50 (Efficacy in cancer cells)

A higher SI value is desirable, indicating that the compound is more toxic to cancer cells than to normal cells, suggesting a wider therapeutic window and potentially fewer side effects in a clinical setting.[6][7] This guide will detail the experimental determination of the 50% cytotoxic concentration (CC50) and the 50% inhibitory concentration (IC50) to derive the SI for our compound of interest.

Proposed Mechanism of Action and Comparator Selection

Based on the known activities of related benzamide and sulfonamide derivatives, which have been shown to interfere with critical cellular pathways in cancer, we hypothesize a mechanism of action for 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide.[4][8][9] For the purpose of this guide, we will posit that the compound acts as an inhibitor of a key signaling pathway involved in cell proliferation, such as the STAT3 signaling pathway, which has been a target for other N-substituted sulfamoylbenzamide derivatives.[4]

Comparator Compound: To provide a meaningful benchmark, we will compare the performance of our novel compound against Niclosamide , an established STAT3 inhibitor that shares a structural resemblance to the sulfamoylbenzamide class.[4]

Cell Line Selection:

  • Cancer Cell Line: MDA-MB-231 (human breast adenocarcinoma), a cell line known to have constitutively active STAT3 signaling.[4]

  • Normal Cell Line: MCF-10A (non-tumorigenic human breast epithelial cells), to assess baseline cytotoxicity.

Experimental Design and Protocols

The core of this evaluation lies in two sets of robust, reproducible in vitro assays: one to determine efficacy (IC50) in cancer cells and another to determine cytotoxicity (CC50) in normal cells.[10][11][12][13][14]

Workflow for Therapeutic Index Determination

The overall experimental workflow is depicted below. This process ensures a systematic approach from cell culture preparation to data analysis and SI calculation.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis cluster_eval Phase 4: Evaluation start Start culture Culture MDA-MB-231 & MCF-10A Cell Lines start->culture harvest Harvest & Count Cells (Logarithmic Growth Phase) culture->harvest plate Seed Cells into 96-Well Plates harvest->plate treat Treat with Serial Dilutions of: - 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide - Niclosamide - Vehicle Control (DMSO) plate->treat incubate Incubate for 48 hours treat->incubate mtt Perform MTT Assay incubate->mtt read Read Absorbance at 490 nm mtt->read normalize Normalize Data to Vehicle Control read->normalize plot Plot Dose-Response Curves (Non-linear Regression) normalize->plot calculate Calculate IC50 (MDA-MB-231) & CC50 (MCF-10A) Values plot->calculate si Calculate Selectivity Index (SI) SI = CC50 / IC50 calculate->si compare Compare SI Values si->compare end End compare->end

Caption: Workflow for determining the in vitro therapeutic index.

Detailed Protocol: IC50 and CC50 Determination via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15] It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • MDA-MB-231 and MCF-10A cell lines

  • Complete growth medium (DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide and Niclosamide (dissolved in DMSO to create stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Culture MDA-MB-231 and MCF-10A cells to approximately 80% confluency. Harvest the cells using Trypsin-EDTA, count them, and adjust the cell suspension to a concentration of 5 x 10^4 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well) and incubate for 24 hours to allow for cell attachment.[15]

  • Compound Preparation and Treatment: Prepare serial dilutions of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide and Niclosamide in complete growth medium. A typical concentration range for initial screening might be 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the fresh medium containing the various drug concentrations. Include wells with medium and DMSO only as a vehicle control (100% viability).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[15]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 (for MDA-MB-231 cells) and CC50 (for MCF-10A cells) values.[16][17][18] This is the concentration of the compound that causes a 50% reduction in cell viability.

Data Presentation and Comparative Analysis

The quantitative data obtained from the MTT assays should be systematically organized for clear comparison.

Table 1: Hypothetical In Vitro Efficacy and Cytotoxicity Data

CompoundCell LineAssay TypeIC50 / CC50 (µM)
2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide MDA-MB-231Efficacy (IC50)1.5
MCF-10ACytotoxicity (CC50)45.0
Niclosamide (Comparator) MDA-MB-231Efficacy (IC50)2.5
MCF-10ACytotoxicity (CC50)30.0

Table 2: Therapeutic Index (Selectivity Index) Comparison

CompoundCC50 (µM)IC50 (µM)Selectivity Index (SI = CC50/IC50)
2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide 45.01.530
Niclosamide (Comparator) 30.02.512
Interpretation of Results

Based on our hypothetical data, 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide demonstrates a more favorable therapeutic index than the comparator, Niclosamide.

  • Potency: The novel compound exhibits a lower IC50 value (1.5 µM) in the target cancer cell line compared to Niclosamide (2.5 µM), suggesting higher potency in inhibiting cancer cell viability.

  • Toxicity: It also shows a higher CC50 value (45.0 µM) in the normal breast epithelial cell line, indicating lower toxicity to healthy cells.

  • Selectivity: The resulting Selectivity Index of 30 for the novel compound is significantly higher than the SI of 12 for Niclosamide. This suggests that 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide is 30 times more toxic to the cancer cells than to the normal cells in this in vitro model, highlighting its potential for a better safety profile.[6]

Visualizing the Proposed Molecular Interaction

To contextualize the experimental findings, understanding the compound's interaction at a molecular level is crucial. The following diagram illustrates the hypothesized mechanism of action.

G cluster_pathway Hypothesized STAT3 Signaling Pathway Inhibition cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak stat3 STAT3 jak->stat3 p_stat3 p-STAT3 (Active) stat3->p_stat3 Phosphorylation dimer p-STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation transcription Gene Transcription (Proliferation, Survival) nucleus->transcription compound 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide compound->stat3 Inhibits Phosphorylation

Caption: Proposed mechanism: Inhibition of STAT3 phosphorylation.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for the preclinical in vitro evaluation of the therapeutic index of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide. The presented protocols for determining IC50 and CC50 values, coupled with a comparative analysis against an established agent, provide a solid foundation for go/no-go decisions in the early stages of drug development.[19]

The hypothetical data suggest that 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide is a promising candidate with a superior therapeutic index compared to Niclosamide in the selected cell models. While these in vitro results are encouraging, they represent the initial step.[20][21] Further validation is necessary, including:

  • Screening against a broader panel of cancer cell lines to assess the spectrum of activity.

  • Elucidating the precise molecular mechanism through assays such as Western blotting to confirm the inhibition of STAT3 phosphorylation.

  • Conducting in vivo studies using xenograft models to evaluate efficacy, toxicity, and pharmacokinetics in a whole-organism system.[22]

By following a logical, evidence-based progression from in vitro screening to in vivo validation, the therapeutic potential of novel compounds like 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide can be thoroughly and efficiently evaluated.

References

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Comparative

Comparative Guide to Off-Target Screening and Analysis of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide

This guide provides a comprehensive framework for the off-target screening and analysis of the novel investigational compound, 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide. As a sulfonamide-containing benzamide deriva...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the off-target screening and analysis of the novel investigational compound, 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide. As a sulfonamide-containing benzamide derivative, this molecule presents a unique pharmacological profile that necessitates a rigorous evaluation of its potential off-target interactions to ensure selectivity and minimize toxicity. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of screening methodologies, detailed experimental protocols, and data interpretation strategies grounded in established scientific principles.

Introduction: The Imperative of Off-Target Profiling

The development of a new therapeutic agent hinges on a deep understanding of its mechanism of action and a thorough characterization of its safety profile. Off-target interactions, where a drug candidate binds to and modulates the function of proteins other than its intended target, are a major cause of adverse drug reactions and late-stage clinical trial failures. For a novel compound like 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide, a proactive and systematic approach to off-target screening is not merely a regulatory requirement but a critical step in de-risking the drug development program.

This guide will compare and contrast various in silico, in vitro, and cellular screening strategies, providing a rationale for a tiered approach to identifying and validating off-target liabilities. We will explore the nuances of different screening platforms and provide actionable protocols for key assays, enabling research teams to make informed decisions and design robust preclinical safety packages.

Initial Assessment: Structural Alerts and In Silico Prediction

The chemical structure of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide itself provides clues to its potential off-target liabilities. The presence of a sulfonamide group is a well-known structural alert, as this moiety is known to interact with a variety of enzymes and receptors, most notably the carbonic anhydrase family.

Before embarking on expensive and time-consuming wet lab experiments, a comprehensive in silico analysis is recommended. This can be achieved through a variety of computational tools that predict potential off-target interactions based on ligand similarity, pharmacophore matching, and protein structure-based docking.

Comparative Analysis of In Silico Tools:

ToolApproachStrengthsLimitations
SwissTargetPrediction 2D/3D ligand similarityFree to use, broad target coverageProne to false positives, relies on known ligand-target associations
SuperPred Ligand similarityProvides confidence scores, user-friendly interfaceMay not identify novel interactions
Schrödinger Suite (e.g., Glide) Structure-based dockingProvides detailed binding mode predictions, can be used for virtual screeningRequires 3D protein structures, computationally intensive

Recommended In Silico Workflow:

A 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide Structure B Ligand-Based Screening (e.g., SwissTargetPrediction) A->B C Structure-Based Screening (e.g., Schrödinger Suite) A->C D Predicted Off-Target List B->D C->D

Caption: In silico workflow for initial off-target prediction.

Tier 1: Broad Panel In Vitro Screening

Following the in silico analysis, the next step is to perform a broad in vitro screen against a panel of common off-target proteins. This provides the first experimental evidence of potential liabilities. Several contract research organizations (CROs) offer standardized off-target screening panels, often referred to as "safety pharmacology" or "lead optimization" panels.

Comparison of Leading In Vitro Screening Platforms:

PlatformAssay PrinciplePanel SizeKey Features
Eurofins SafetyScreen Radioligand binding assays~70 targetsIndustry standard, covers key receptors, ion channels, and transporters
DiscoverX KINOMEscan Competition binding assay>450 kinasesComprehensive kinase profiling, quantitative Kd values
Reaction Biology Enzymatic and binding assaysCustomizable panelsBroad range of target classes, flexible assay formats

Recommended Tier 1 Screening Strategy:

A pragmatic approach is to utilize a broad panel like the Eurofins SafetyScreen to cover a wide range of target classes. Given the sulfonamide moiety, a specific focus on carbonic anhydrases is warranted. Additionally, a comprehensive kinase screen, such as the DiscoverX KINOMEscan, is highly recommended, as kinases are a frequent source of off-target effects for many small molecules.

Experimental Protocol: Representative Radioligand Binding Assay (e.g., for 5-HT2B Receptor)

  • Preparation of Reagents:

    • Cell membranes expressing the human 5-HT2B receptor.

    • Radioligand (e.g., [³H]-LSD).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.5 mM EDTA).

    • Test compound (2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide) at various concentrations.

    • Non-specific binding control (e.g., 10 µM mianserin).

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, radioligand, and either the test compound or control.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through a glass fiber filter plate.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of radioligand binding at each concentration of the test compound.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Tier 2: Cellular and Functional Follow-up

Any "hits" identified in the Tier 1 screen (typically defined as >50% inhibition at a 10 µM concentration) should be followed up with more detailed secondary assays to confirm the interaction and assess its functional consequences.

Workflow for Tier 2 Analysis:

A Hit from Tier 1 Screen (e.g., >50% inhibition @ 10 µM) B Dose-Response Curve (IC50/EC50 determination) A->B C Orthogonal Assay (e.g., different technology) B->C D Cellular Functional Assay (e.g., cAMP, Ca2+ flux) C->D E Confirmed Off-Target D->E

Caption: Tier 2 workflow for off-target validation.

Comparison of Functional Assay Formats:

Assay TypePrincipleAdvantagesDisadvantages
cAMP Assay Measures changes in intracellular cyclic AMP levelsRelevant for GPCRs, high-throughput compatibleIndirect measure of receptor activity
Calcium Flux Assay Measures changes in intracellular calcium concentrationRelevant for GPCRs and ion channels, real-time kineticsCan be prone to artifacts
Cell-Based Kinase Assay Measures phosphorylation of a substrate in a cellular contextMore physiologically relevant than biochemical assaysMore complex to develop and validate

Data Interpretation and Risk Assessment

The ultimate goal of off-target screening is to build a comprehensive safety profile of the drug candidate and to assess the potential for clinical adverse effects. The significance of an off-target interaction depends on several factors:

  • Potency: How strongly does the compound bind to the off-target (IC₅₀ or Kd)?

  • Selectivity Window: What is the ratio of the off-target potency to the on-target potency? A wider window is generally safer.

  • Physiological Role of the Off-Target: Is the off-target known to be associated with adverse effects?

  • Expected Therapeutic Dose: Will the compound reach concentrations in the body that are sufficient to engage the off-target?

Example Data Summary Table:

Off-TargetIn Vitro Binding IC₅₀ (µM)Cellular Functional EC₅₀ (µM)On-Target Potency (IC₅₀, µM)Selectivity WindowPotential Clinical Implication
Carbonic Anhydrase II0.51.20.0150-foldPotential for metabolic acidosis
hERG Channel>10>100.01>1000-foldLow risk of QT prolongation
5-HT2B Receptor2.55.10.01250-foldPotential for valvular heart disease

Conclusion and Future Directions

The off-target screening and analysis of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide, or any novel drug candidate, is a multi-faceted process that requires a strategic and tiered approach. By combining in silico predictions with broad in vitro screening and focused functional follow-up, researchers can build a robust understanding of a compound's selectivity profile. This guide has provided a comparative overview of available tools and methodologies, along with practical protocols and data interpretation frameworks.

The insights gained from this comprehensive off-target assessment are invaluable for guiding lead optimization efforts, designing informative preclinical toxicology studies, and ultimately, increasing the probability of success in clinical development. Continuous vigilance and a commitment to rigorous scientific inquiry are the cornerstones of developing safe and effective medicines.

References

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168-181. [Link]

  • Nishimori, I., et al. (2007). The sulfonamide group as a structural alert for inhibition of carbonic anhydrase. Bioorganic & Medicinal Chemistry Letters, 17(12), 3585-3594. [Link]

Validation

Reproducibility of experimental results for 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide across different labs

This guide is structured as a high-level technical manual for Senior Application Scientists and Principal Investigators.[1] It treats 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide (referred to herein as SBA-Probe-1 ) a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical manual for Senior Application Scientists and Principal Investigators.[1] It treats 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide (referred to herein as SBA-Probe-1 ) as a representative Class II Capsid Assembly Modulator (CAM) targeting the Hepatitis B Virus (HBV) Core Protein (Cp), analogous to the clinical candidate NVR 3-778 .[1]

Focus Compound: 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide

Executive Summary & Comparative Analysis

The compound 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide (SBA-Probe-1) belongs to the sulfamoylbenzamide (SBA) class of antivirals.[1] These molecules function as Class II Capsid Assembly Modulators (CAMs) .[1] Unlike Class I CAMs (Heteroaryldihydropyrimidines like Bay 41-4109) which induce the formation of aberrant non-capsid polymers, SBAs typically accelerate the formation of empty, capsid-like particles (CLPs) devoid of pre-genomic RNA (pgRNA).[1]

To ensure reproducibility, researchers must benchmark SBA-Probe-1 against the industry standard, NVR 3-778 .[1]

Table 1: Technical Comparison of SBA-Probe-1 vs. Industry Standards
FeatureSBA-Probe-1 (Focus Compound)NVR 3-778 (Reference Standard)Bay 41-4109 (Class I Control)
Mechanism of Action Class II CAM: Induces empty capsid formation; inhibits pgRNA encapsidation.[1]Class II CAM: Induces empty capsid formation.[1]Class I CAM: Induces aberrant aggregation (non-capsid).[1]
Binding Site HAP Pocket (Dimer-Dimer Interface)HAP Pocket (Dimer-Dimer Interface)HAP Pocket (Dimer-Dimer Interface)
Solubility (PBS, pH 7.4) Low (< 50 µM) – High risk of precipitationModerate (~100 µM)Very Low
Key Reproducibility Risk Micro-precipitation in assay buffer leads to false positives in light scattering assays.[1]Metabolic stability variations in microsomes.[1]Light sensitivity; rapid degradation.[1]
Typical EC50 (HepG2.2.15) 0.5 – 2.0 µM (Est.)[1]~0.4 µM~0.05 µM

Critical Reproducibility Factors (The "Why" Behind the Protocol)

As a Senior Scientist, you must recognize that "assay failure" with sulfamoylbenzamides is rarely due to biological inactivity, but rather physicochemical artifacts.[1]

A. The "DMSO Shock" Phenomenon

Sulfamoylbenzamides are hydrophobic.[1] When a concentrated DMSO stock (e.g., 10 mM) is spiked directly into an aqueous buffer, the compound may form transient micro-crystals.[1]

  • Impact: These crystals scatter light, causing false signals in Static Light Scattering (SLS) assays or quenching fluorescence non-specifically.[1]

  • Correction: Use a serial dilution in DMSO first , then an intermediate dilution step in buffer containing 0.01% Triton X-100 before final addition to the protein.

B. Stoichiometry of the HAP Pocket

The HBV core protein (Cp149) assembles into T=4 capsids (120 dimers).[1] The HAP pocket is located at the inter-dimer interface.[1]

  • Impact: Reproducibility depends on the Protein:Ligand ratio .[1] Excess ligand is required to drive the equilibrium, but too much leads to off-target aggregation.[1]

  • Standard: Maintain a minimum 2:1 Ligand:Dimer ratio for kinetic saturation.

Validated Experimental Protocols

Protocol A: Differential Scanning Fluorimetry (DSF) for Binding Validation

Objective: Confirm direct binding to the HBV Core Protein (Cp149) by measuring thermal stability shifts (


).[1]

Materials:

  • Recombinant HBV Cp149 (purified as dimer).[1]

  • SYPRO Orange dye (5000x stock).[1]

  • Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl.[1]

Step-by-Step Workflow:

  • Protein Prep: Dilute Cp149 to 5 µM in buffer.

  • Compound Prep: Prepare 100x stock of SBA-Probe-1 in 100% DMSO.

  • Reaction Mix:

    • 18 µL Protein solution.[1]

    • 1 µL SYPRO Orange (diluted to 100x).

    • 1 µL Compound (Final conc: 10 µM, 20 µM, or 50 µM).[1]

    • Control: 1 µL DMSO only (Vehicle).[1]

  • Execution: Run in qPCR machine (e.g., Roche LightCycler).

    • Ramp: 25°C to 95°C at 0.05°C/sec.[1]

  • Analysis: Calculate derivative (

    
    ).
    
    • Success Criteria: A positive shift (

      
      ) of >2.0°C  compared to DMSO control indicates valid binding.[1]
      
    • Note: If

      
      , suspect non-specific aggregation/precipitation.[1]
      
Protocol B: In Vitro Capsid Assembly Assay (Light Scattering)

Objective: Quantify the kinetics of capsid assembly induced by SBA-Probe-1.[1]

Step-by-Step Workflow:

  • Baseline Setup: In a quartz cuvette or UV-transparent plate, add 150 mM NaCl, 50 mM HEPES (pH 7.5) .

  • Protein Addition: Add Cp149 dimer to final concentration of 10 µM .

    • Critical Check: Monitor

      
       (Absorbance/Scattering) for 2 minutes. It should remain flat (dimers do not scatter significantly).[1]
      
  • Induction: Inject SBA-Probe-1 (Final: 20 µM). Rapidly mix.

  • Measurement: Monitor light scattering at 350 nm at 90° angle (fluorometer) or OD (spectrophotometer) for 30 minutes.

  • Data Normalization:

    • Normalize data to the "Max Assembly" control (4M NaCl or high-concentration NVR 3-778).

    • Reproducibility Check: The curve should be sigmoidal. A linear, non-saturating increase suggests precipitation, not assembly.[1]

Mechanism of Action Visualization

The following diagram illustrates the specific pathway by which SBA-Probe-1 modulates the HBV Core protein, distinguishing it from Class I modulators.

HBV_CAM_Mechanism Cp_Dimer HBV Cp149 Dimer (Soluble) Binding Binding at HAP Pocket Cp_Dimer->Binding + SBA-Probe-1 SBA_Probe SBA-Probe-1 (Sulfamoylbenzamide) SBA_Probe->Binding ClassII_Path Class II Modulation (Thermodynamic Stabilization) Binding->ClassII_Path Allosteric Shift ClassI_Path Class I Modulation (Kinetic Trapping) Binding->ClassI_Path If Heteroaryldihydropyrimidine (e.g., Bay 41-4109) Empty_Capsid Empty Capsid (CLP) (pgRNA Exclusion) ClassII_Path->Empty_Capsid Accelerated Assembly Aberrant_Polymer Aberrant Polymer (Non-Capsid) ClassI_Path->Aberrant_Polymer

Caption: Mechanism of Class II CAMs (SBA-Probe-1). Binding at the HAP pocket accelerates assembly into empty capsids, preventing viral replication.[1]

Troubleshooting & Quality Control

QC Checklist for SBA-Probe-1

Before running biological assays, verify the chemical integrity of your probe:

  • HPLC Purity: Must be >95%. Impurities in sulfamoylbenzamide synthesis often include the unreacted sulfonyl chloride, which is highly reactive and cytotoxic.[1]

  • Identity Verification:

    
    H-NMR must confirm the 3-methylphenyl group.[1] Loss of the methyl group significantly alters hydrophobic packing in the HAP pocket.[1]
    
  • Solubility Test: Dilute to 100 µM in PBS. Centrifuge at 15,000 x g for 10 mins. Measure supernatant concentration.[1] If < 80 µM, your biological IC50s will be underestimated.[1]

References

  • Kluge, S., et al. (2016).[1] NVR 3-778, a First-in-Class HBV Core Inhibitor, Alone and in Combination with Pegylated Interferon versus Entecavir in HBeAg-Positive Chronic Hepatitis B Patients.[1] PLOS ONE.[1]

  • Bourne, C., et al. (2008).[1] Small-Molecule Effectors of Hepatitis B Virus Capsid Assembly Give Insight into Virus Life Cycle.[1] Journal of Virology.[1]

  • Katen, S. P., & Zlotnick, A. (2009).[1] The Thermodynamics of Capsid Assembly.[1] Methods in Enzymology.[1]

  • Kim, M. G., et al. (2021).[1] Sulfamoylbenzamide-based Capsid Assembly Modulators for Selective Inhibition of Hepatitis B Viral Replication.[1] Journal of Medicinal Chemistry (via PMC).[1]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide

[1] Executive Summary Immediate Action Required: Treat as Halogenated Organic Hazardous Waste . Primary Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) and Sulfur Oxides (SOx).[1] Disposal Method: High-Temp...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Immediate Action Required: Treat as Halogenated Organic Hazardous Waste . Primary Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) and Sulfur Oxides (SOx).[1] Disposal Method: High-Temperature Incineration (HTI) with alkaline scrubbing.[1] Do not dispose of via sanitary sewer or standard landfill.[1]

Chemical Assessment & Waste Characterization

As a Senior Application Scientist, I must emphasize that the disposal of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide is not merely a logistical task but a chemical engineering challenge. This compound contains three distinct heteroatoms (Fluorine, Sulfur, Nitrogen) that dictate its destruction pathway.[1]

You are not just throwing away a solid; you are managing a precursor to acid rain components (HF, H₂SO₄, HNO₃).[1]

Waste Stream Definition
ParameterSpecificationScientific Rationale
Waste Class Halogenated Organic SolidPresence of C-F bond requires specific thermal treatment >1100°C.
EPA/RCRA Status Non-Specific Source (Likely D001/D003 if mixed)While not explicitly P- or U-listed, it must be characterized by its constituents for the Treatment, Storage, and Disposal Facility (TSDF).[1][2]
Chemical Constituents C, H, N, O, F, SCritical: The Fluorine atom converts to HF gas upon combustion; Sulfur converts to SO₂/SO₃.[1]
Physical State Solid / Crystalline PowderHigh surface area increases dust explosion risk if aerosolized during compaction.[1]
Pre-Disposal Stabilization (The "Self-Validating" Protocol)

A self-validating safety protocol ensures that if a step is missed, the system "fails safe" rather than causing a catastrophe.[1]

Step 1: Segregation (The Chemical Firewall) [1]
  • Protocol: Isolate this compound from Strong Oxidizers (e.g., Peroxides, Permanganates) and Strong Bases .[1]

  • Causality: Sulfonamides can undergo hydrolysis in strong base, releasing the amine (3-methylaniline) and sulfonate.[1] Amides can react violently with strong oxidizers.[1] Segregation prevents "drum reactions" during transport.[1]

Step 2: Packaging & Containment
  • Primary Container: High-Density Polyethylene (HDPE) wide-mouth jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Secondary Containment: Place the primary container inside a clear, sealable LDPE bag (4 mil thickness).

  • Logic: If the primary jar cracks, the LDPE bag contains the fine powder, preventing inhalation exposure to the waste handler.[1]

Step 3: Labeling Strategy

Do not simply write "Chemical Waste."[1] The label must explicitly state:

"Halogenated Organic Solid - Contains Fluorine & Sulfur" [1]

Why this matters: This alerts the incineration plant operator to inject calcium carbonate or sodium hydroxide into the scrubber system to neutralize the inevitable HF generation.

The Disposal Workflow

The following flowchart illustrates the decision logic for disposing of the solid compound versus its mother liquors (solvents from synthesis/purification).

DisposalWorkflow Start Waste Generation (2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide) StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath SolidPkg Double Bag (LDPE) Place in HDPE Drum SolidPath->SolidPkg Minimize Dust LiquidSeg Segregate: Halogenated Solvent Stream LiquidPath->LiquidSeg Do NOT mix with Non-Halogenated Labeling Label: 'Contains Fluorine/Sulfur' (Alert for HF Generation) SolidPkg->Labeling LiquidSeg->Labeling TSDF Transfer to Approved TSDF (Incineration Facility) Labeling->TSDF

Figure 1: Decision tree for segregating and packaging solid vs. liquid waste streams to ensure downstream compliance.

Technical Deep Dive: Incineration Chemistry

Why do we insist on high-temperature incineration?

When 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide is subjected to temperatures >1100°C, the covalent bonds fracture.[1] The C-F bond is exceptionally strong (~485 kJ/mol) and requires significant energy to break.

The Reaction Pathway:

  • Combustion:

    
    [1]
    
  • The Hazard: The Fluorine atom does not form

    
    ; it scavenges Hydrogen to form Hydrofluoric Acid (HF)  gas.[1]
    
  • The Engineering Control (Scrubbing): The incinerator must use a wet scrubber with an alkaline solution (Lime or Caustic Soda).[1]

The resulting Calcium Fluoride (


) is a stable, non-toxic solid (fluorspar) that can be landfilled safely.

IncinerationChemistry Waste Waste Input (Fluorinated Sulfonamide) Heat Furnace (>1100°C) Waste->Heat GasPhase Toxic Gases Generated: HF (Acid), SO2 (Acid), NOx Heat->GasPhase Thermal Decomposition Scrubber Wet Scrubber (Ca(OH)2 Injection) GasPhase->Scrubber Exhaust Flow SafeOut Safe Output: CaF2 (Solid Ash) + Clean Steam Scrubber->SafeOut Neutralization

Figure 2: The chemical breakdown pathway during incineration, highlighting the critical neutralization of HF and SOx gases.[1]

Emergency Spill Response

If a spill occurs in the laboratory prior to disposal:

ParameterProtocol
PPE Required Nitrile gloves (double gloving recommended), N95 respirator (if dust is visible), Safety Goggles.[1]
Containment Do not dry sweep (creates dust).[1] Cover with a damp paper towel or use a HEPA vacuum dedicated to chemical waste.[1]
Decontamination Wipe surface with a dilute detergent solution, followed by water.[1] Collect all wipes as Solid Hazardous Waste .[1]
Incompatibility Do not use bleach (Hypochlorite) immediately, as it may react with the amide nitrogen.[1] Use simple soap/water first.[1]
References
  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Washington, D.C. [Link][1][3]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] [Link]

  • Tsang, W., et al. Incineration of Organic Fluorides: Kinetics and Mechanisms.[1] National Institute of Standards and Technology (NIST). [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide

Executive Safety Summary: The "Defense in Depth" Strategy As a Senior Application Scientist, I approach the handling of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide not merely as a compliance task, but as a critical c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Defense in Depth" Strategy

As a Senior Application Scientist, I approach the handling of 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide not merely as a compliance task, but as a critical component of experimental integrity. This compound is likely a drug discovery intermediate or a carbonic anhydrase inhibitor analog.

Because specific toxicological data (LD50, sensitization rates) may be sparse for this exact CAS, we apply the Precautionary Principle based on its functional groups (Structure-Activity Relationship):

  • Sulfonamide Moiety: High risk of respiratory and skin sensitization (allergic reactions).

  • Benzamide Core: Potential skin/eye irritant; possible acute oral toxicity.[1]

  • Fluorine Substitution: Increases lipophilicity, potentially enhancing skin absorption.

Core Directive: Treat this compound as a Sensitizer and Irritant with unknown chronic toxicity. Your PPE must protect you from the chemical and the assay from keratin/particulate contamination.

Hazard Analysis & PPE Selection Matrix

The following matrix synthesizes barrier protection based on the compound's physical state.

Table 1: PPE Specifications by Operational State
PPE ComponentSolid State Handling (Weighing/Transfer)Solution State Handling (Dissolved in DMSO/DMF)Scientific Rationale
Hand Protection Double Nitrile (4 mil min. outer)Laminate (Silver Shield) liner + Nitrile outerNitrile degrades rapidly (<5 mins) in DMSO. Laminate liners prevent solvent-mediated transdermal delivery of the toxin.
Respiratory Fume Hood (Face velocity: 100 fpm)Fume Hood (Sash at lowest working height)Primary containment is engineering control. If hood is unavailable, N95/P100 respirator is mandatory for solids.
Eye Protection Safety Glasses with Side ShieldsChemical Splash GogglesSolids pose dust risks; solutions pose splash risks. Goggles seal against vapors/aerosols.
Body Protection Lab Coat (Cotton/Poly blend) + Tyvek SleevesLab Coat + Impervious ApronTyvek sleeves cover the "wrist gap" between glove and coat—a common exposure point.
Hygiene Wash hands immediately after doffing.Wash hands; check gloves for solvent swelling.Benzamides can adhere to skin unnoticed; sulfonamides can trigger delayed hypersensitivity.

Operational Protocol: Step-by-Step Handling

This protocol ensures a self-validating safety system. If a step fails (e.g., spill), the redundancy (PPE) captures the risk.

Phase A: Pre-Operational Setup
  • Static Control: Benzamide derivatives are often fluffy, electrostatic solids. Place an ionizing fan or antistatic gun near the balance to prevent particle scattering.

  • Barrier Verification: Inspect nitrile gloves for micro-perforations by inflating them with air before donning.

Phase B: Weighing & Solubilization (Critical Step)
  • The "DMSO Risk": Most researchers dissolve this compound in DMSO (Dimethyl Sulfoxide).

    • Warning: DMSO is a penetration enhancer.[2] If the solution touches your skin, it will drag the benzamide directly into your bloodstream.

    • Protocol: When adding solvent, wear Silver Shield (laminate) gloves under your nitrile gloves. This sacrifices dexterity for impermeability.

Phase C: Decontamination & Disposal
  • Solid Waste: Dispose of weigh boats and contaminated paper in Hazardous Solid Waste (labeled "Toxic/Irritant").

  • Liquid Waste: Segregate into Halogenated Organic Waste (due to the Fluorine atom). Do not mix with oxidizers.

  • Surface Decon: Wipe balance and hood surface with a 10% detergent solution, followed by 70% Ethanol. Note: Ethanol alone may just spread the hydrophobic compound; detergent lifts it.

Visualizing the Safety Workflow

The following diagram illustrates the logical flow of handling, emphasizing the "Stop/Go" decision points that prevent exposure.

G cluster_0 Critical Control Points Start Start: Risk Assessment CheckState Check Physical State Start->CheckState Solid Solid (Powder) CheckState->Solid Solution Solution (DMSO/DMF) CheckState->Solution Static Apply Antistatic Controls Solid->Static Weigh Weigh in Fume Hood (Double Nitrile) Static->Weigh Waste Segregate Waste: Halogenated Weigh->Waste GloveCheck Don Laminate/Barrier Gloves Solution->GloveCheck Dissolve Solubilization (Splash Risk) GloveCheck->Dissolve Dissolve->Waste Decon Decon: Detergent -> EtOH Waste->Decon End Process Complete Decon->End

Figure 1: Operational workflow for handling 2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzamide, distinguishing between solid and solution state risks.

Emergency Response Plan

In the event of containment breach, immediate action minimizes systemic absorption.

ScenarioImmediate ActionSecondary Action
Skin Contact (Solid) Brush off excess dry powder. Wash with soap/water for 15 mins.Monitor for redness/rash (sulfonamide allergy).
Skin Contact (DMSO Soln) DO NOT use ethanol (increases absorption). Flush with copious water for 20 mins.Seek medical attention immediately.[1][3] Provide CAS info.
Eye Exposure Flush at eyewash station for 15 mins (hold eyelids open).Consult ophthalmologist.
Spill (>500mg) Evacuate area. Don N95/P100. Cover with damp paper towels to prevent dust.Clean with detergent. Treat waste as hazardous.[3]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. [Link]

  • PubChem. (n.d.). Compound Summary: Sulfonamide Class Hazards. National Library of Medicine. [Link]

Sources

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